molecular formula C15H29N B103695 Pentadecanenitrile CAS No. 18300-91-9

Pentadecanenitrile

Cat. No.: B103695
CAS No.: 18300-91-9
M. Wt: 223.4 g/mol
InChI Key: KRKQHNVYOWTEQO-UHFFFAOYSA-N
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Description

Pentadecanenitrile, also known as n-Pentadecanonitrile or tetradecyl cyanide, is an organic compound with the molecular formula C15H29N and a molecular weight of 223.40 g/mol . This compound is characterized by a boiling point of approximately 322 °C and a melting point between 20-23 °C . It has a density of 0.828 g/cm³ and a refractive index of 1.442 . With an estimated logP of 6.29, it exhibits high hydrophobicity and is poorly soluble in water . This compound is classified as "For Research Use Only" (RUO). RUO products are specifically intended for utilization in laboratory research settings and are not manufactured for use in clinical diagnostics, therapeutic procedures, or any form of personal use . In the research laboratory, this long-chain nitrile serves as a versatile building block and intermediate in organic synthesis and chemical process development . Its properties make it valuable for fundamental research applications, including the study of lipid membrane interactions, the synthesis of longer-chain polymers or surfactants, and the identification and quantification of individual chemical substances in analytical method development . Researchers can rely on its consistent properties, with available purity grades exceeding 97% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecanenitrile
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InChI

InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKQHNVYOWTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171375
Record name Pentadecanenitrile
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Molecular Weight

223.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18300-91-9
Record name Pentadecanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecanenitrile
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Record name Pentadecanenitrile
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Record name Pentadecanenitrile
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Foundational & Exploratory

What are the physical properties of Pentadecanenitrile?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Pentadecanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as tetradecyl cyanide or myristyl cyanide, is a long-chain aliphatic nitrile. Its structure consists of a 15-carbon chain with a terminal cyano group (-C≡N). Identified by the CAS Number 18300-91-9, this compound serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals. Its long hydrophobic carbon chain and polar nitrile group impart specific physical characteristics that are critical for its application in research and industrial processes, such as its use as a lubricant or plasticizer.[1] A thorough understanding of its physical properties is essential for its effective handling, application, and the development of new synthetic pathways.

Physical and Chemical Properties

The physical properties of this compound are determined by its molecular structure. The long alkyl chain results in a nonpolar character, while the nitrile group introduces polarity. This duality influences its melting and boiling points, solubility, and density.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C₁₅H₂₉N--[2]
Molecular Weight 223.40 g/mol -[2]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid-Room Temperature[1]
Melting Point 20 - 23°C-
Boiling Point 320 - 322°C760 mmHg
Density 0.825g/mLat 25 °C
Refractive Index 1.442-at 20 °C (nD)
Flash Point 22 / 127.5°C(Closed Cup, est.)
Vapor Pressure 0.000323mmHgat 25 °C (est.)
Water Solubility 0.08429 (est.)mg/Lat 25 °C
Solubility Insoluble in water; Soluble in alcohol, ether--[1]

Note on Flash Point: There is a significant discrepancy in the reported flash point values. The value of 22°C appears anomalous for a compound with a high boiling point, while 127.5°C is more consistent with similar long-chain compounds. This may be due to different measurement methods or reporting errors. Users should exercise caution and verify this property for safety-critical applications.

Experimental Protocols

The determination of the physical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the general methodologies for measuring these key parameters.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[3][4]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial appearance of liquid (onset of melting) to the complete transformation into a liquid is recorded.[5][6]

Methodology:

  • Sample Preparation: The solid sample must be thoroughly dried and finely ground into a powder.[5]

  • Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled glass capillary tube, sealed at one end. The tube is tapped gently to compact the sample to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a heating block or bath of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[3]

  • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.[5] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[5]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[5] For pure substances, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is suitable for determining the boiling point of a liquid using a small sample volume.[7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] This is observed as the point where a continuous stream of vapor bubbles ceases and the liquid is drawn into an inverted capillary.

Methodology:

  • Sample Preparation: A small test tube is filled to about half-full with the liquid sample (e.g., this compound).[7]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil), ensuring the sample is fully immersed.[7][8]

  • Heating: The side arm of the Thiele tube is gently and continuously heated, which induces convection currents for uniform temperature distribution.[8] Heating continues until a vigorous and continuous stream of bubbles emerges from the tip of the inverted capillary.[7]

  • Observation and Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[9] The barometric pressure should also be recorded.[10]

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid.

Principle: Density is calculated from the mass of a precise volume of the liquid. A pycnometer is a glass flask with a specific, accurately known volume.[11]

Methodology:

  • Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately on an analytical balance (M1).[11]

  • Filling the Pycnometer: The pycnometer is filled with the sample liquid. A stopper with a fine capillary hole is inserted, allowing excess liquid and any air bubbles to be expelled.

  • Temperature Equilibration: The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 25°C) until it reaches thermal equilibrium.[11][12]

  • Mass of Filled Pycnometer: The outside of the pycnometer is carefully dried, and it is weighed again (M2).[11]

  • Calculation: The mass of the liquid is calculated (M2 - M1). The density is then determined by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.[13][14]

Principle: The refractive index is determined by measuring the critical angle of total internal reflection of the sample liquid placed between two prisms.[14]

Methodology:

  • Calibration: The instrument is first calibrated using a standard with a known refractive index, such as distilled water.[13]

  • Sample Application: A few drops of the liquid sample are placed on the surface of the measuring prism. The illuminating prism is then closed and locked.

  • Observation: While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the field of view is divided into a light and a dark region.[15]

  • Dispersion Correction: A compensator dial is adjusted to eliminate any color fringe at the boundary, creating a sharp, achromatic border.[15]

  • Measurement: The adjustment knob is used to align the sharp boundary line exactly with the crosshairs in the eyepiece.[15]

  • Reading: The refractive index is read directly from the instrument's calibrated scale, typically to four decimal places. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining the melting point of a substance like this compound using the capillary method.

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry and Grind) start->prep_sample load_capillary Load Capillary Tube (2-3 mm height) prep_sample->load_capillary place_in_apparatus Place in Apparatus (next to sensor) load_capillary->place_in_apparatus heat_fast Rapid Heating (to ~15°C below expected MP) place_in_apparatus->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe Phase Change heat_slow->observe record_start Record T_onset (First liquid appears) observe->record_start Solid begins to melt record_end Record T_complete (All solid disappears) observe->record_end Solid fully melted record_start->observe Continue heating calculate_range Calculate Melting Range (T_complete - T_onset) record_end->calculate_range end_process End calculate_range->end_process

Caption: Workflow for Melting Point Determination via Capillary Method.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][16] It can also cause skin and serious eye irritation.[16][17] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn when handling this chemical.[16][17] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[17] In case of contact, standard first-aid measures should be followed, and contaminated clothing should be removed and washed before reuse.[17]

Conclusion

This guide provides a comprehensive overview of the key physical properties of this compound, presented for a technical audience. The tabulated data offers a quick reference, while the detailed experimental protocols for properties such as melting point, boiling point, density, and refractive index provide the necessary methodological background for laboratory professionals. The visualized workflow for melting point determination further clarifies a standard analytical procedure. A clear understanding of these properties and their measurement is fundamental for the safe and effective use of this compound in research, development, and commercial applications.

References

An In-depth Technical Guide to Pentadecanenitrile: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanenitrile (C₁₅H₂₉N), a long-chain aliphatic nitrile, is a molecule of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis and characterization, including spectroscopic data, are presented to facilitate its practical application in a laboratory setting. Furthermore, this document includes visualizations of its chemical structure and a representative synthetic workflow to aid in the understanding of its preparation and handling.

Chemical Identity and Structure

This compound is a saturated fatty nitrile characterized by a 15-carbon aliphatic chain with a terminal nitrile group.

  • IUPAC Name : this compound[1][2]

  • Synonyms : Tetradecyl cyanide, n-Pentadecanonitrile, Myristyl Cyanide[1][2][3][4][5]

  • Chemical Formula : C₁₅H₂₉N[1][4][5]

  • Molecular Weight : 223.40 g/mol [1][2]

  • CAS Registry Number : 18300-91-9[1][4][5]

The canonical SMILES representation of this compound is CCCCCCCCCCCCCCC#N.[2] Its structure is defined by a long, nonpolar hydrocarbon tail and a polar nitrile head group.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in further chemical synthesis.

Physical Properties
PropertyValueReference
Melting Point20-23 °C[6][7]
Boiling Point322 °C[6][7]
Density0.825 g/mL at 25 °C[6][8]
Refractive Index1.442 at 20 °C[6][8]
SolubilityInsoluble in water; soluble in ethanol and ether.[3]
Spectroscopic Data
Spectroscopic DataKey Features
¹H NMR Signals corresponding to the terminal methyl group, the long methylene chain, and the methylene group alpha to the nitrile.
¹³C NMR Resonances for the nitrile carbon, the aliphatic chain carbons, and the terminal methyl carbon.
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.
Mass Spectrometry The molecular ion peak and a fragmentation pattern typical of long-chain aliphatic compounds.

Experimental Protocols

Synthesis of this compound from 1-Bromotetradecane

This protocol describes a common method for the synthesis of nitriles via nucleophilic substitution of an alkyl halide.

Materials:

  • 1-Bromotetradecane

  • Sodium cyanide (NaCN)

  • Ethanol, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromotetradecane in anhydrous ethanol.

  • Add a stoichiometric excess of sodium cyanide to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 1-Bromotetradecane Sodium Cyanide Ethanol Start->Reactants 1. Mix Reaction Heat to reflux Reactants->Reaction 2. React Workup Solvent Removal Extraction Washing Reaction->Workup 3. Isolate Drying Dry with MgSO₄ Workup->Drying 4. Dry Purification Vacuum Distillation Drying->Purification 5. Purify Product This compound Purification->Product NMR ¹H and ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: Experimental workflow for the synthesis and characterization of this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum using a standard single-pulse experiment. The expected chemical shifts are approximately 2.3 ppm for the methylene protons adjacent to the nitrile group, 1.2-1.7 ppm for the bulk of the methylene protons, and 0.9 ppm for the terminal methyl protons.

  • ¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse program. The nitrile carbon should appear around 119 ppm, with the aliphatic carbons resonating between 14 and 32 ppm.

Infrared (IR) Spectroscopy:

  • Acquire the spectrum of a thin film of the neat liquid between salt plates (NaCl or KBr).

  • A strong, sharp absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretch.

Mass Spectrometry (MS):

  • Analyze the sample using electron ionization (EI) mass spectrometry.

  • The mass spectrum will show the molecular ion peak (M⁺) at m/z = 223, along with a characteristic fragmentation pattern of a long-chain aliphatic compound.

Biological and Chemical Context

This compound has been reported in Pseudomonas veronii, a bacterium known for its metabolic versatility and its ability to degrade various organic compounds.[2][9][10][11] While the specific biological role or signaling pathway of this compound in this organism is not yet fully elucidated, its presence suggests potential involvement in fatty acid metabolism or cell signaling. The nitrile functionality is also a versatile synthetic intermediate, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable building block in organic synthesis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The straightforward synthesis and the potential for further chemical modification make this compound a compound of continuing interest for both fundamental research and practical applications.

References

In-Depth Technical Guide: Pentadecanenitrile (CAS 18300-91-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanenitrile, identified by the CAS number 18300-91-9, is a long-chain aliphatic nitrile.[1] Comprising a 15-carbon chain with a terminal nitrile group, this compound is a versatile intermediate in organic synthesis.[1][2] Its utility spans the production of various chemicals, including those with potential applications in the pharmaceutical and agrochemical industries.[1] Furthermore, its physical properties lend it to applications as a lubricant and a plasticizer in certain industrial contexts.[1] This technical guide provides a comprehensive overview of the known properties, synonyms, and safety information for this compound, alongside a representative experimental protocol for its synthesis and a general workflow for its characterization.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and physical processes.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₅H₂₉N[3][4]
Molecular Weight 223.40 g/mol [3][4]
Appearance White to very pale yellow solid or colorless to light yellow liquid/powder/lump[1][5]
Melting Point 20-23 °C (lit.)[4][6]
Boiling Point 322 °C (lit.)[4][6]
Density 0.825 g/mL at 25 °C (lit.)[4][6]
Refractive Index n20/D 1.442 (lit.)[4][6]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[1]
Table 2: Chemical Identifiers and Spectral Data
Identifier/DataValueSource
CAS Number 18300-91-9[3][4]
EC Number 242-184-7[3][5]
InChI InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-14H2,1H3[1]
InChIKey KRKQHNVYOWTEQO-UHFFFAOYSA-N[1]
SMILES CCCCCCCCCCCCCCC#N[1]
IR Spectra Available (ATR-IR, Near IR, Vapor Phase IR)[7]

Synonyms

The following table lists the common synonyms for CAS number 18300-91-9, which are frequently encountered in chemical literature and commercial listings.

Table 3: Synonyms for this compound
Synonym
n-Pentadecanonitrile[3]
Pentadecanonitrile[3][4]
Tetradecyl cyanide[3][4]
Myristyl Cyanide[4][5]
1-Tetradecyl cyanide[1]
Pentadecanitrile[3][4]

Safety and Hazard Information

This compound is associated with certain hazards, and appropriate safety precautions should be taken during its handling and use. The GHS classification indicates potential toxicity.

Table 4: GHS Hazard and Precautionary Statements
CategoryStatement
Hazard Statements H302: Harmful if swallowed.[3] H312: Harmful in contact with skin.[3] H332: Harmful if inhaled.[3] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves, protective clothing, eye protection.[5] P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, a general method for the synthesis of long-chain aliphatic nitriles can be adapted. One common method is the reaction of a long-chain carboxylic acid with ammonia over a catalyst at high temperatures.

Representative Synthesis of this compound:

This protocol is a generalized procedure based on known methods for synthesizing aliphatic nitriles.

  • Reactant Preparation: A saturated monocarboxylic aliphatic acid, in this case, pentadecanoic acid, is vaporized.

  • Mixing: The vaporized pentadecanoic acid is mixed with gaseous ammonia. The molar ratio of ammonia to the acid is typically between 1:1 and 2:1.

  • Catalytic Conversion: The resulting reaction mixture is passed through a heated reaction zone containing a suitable catalyst. Catalysts such as activated alumina, silica-alumina gel, or alumina-thoria gel can be used. The reaction is typically carried out at a temperature between 300 to 400 °C.

  • Reaction Time: The contact time of the reaction mixture with the catalyst is generally short, on the order of 0.1 to 1.0 seconds.

  • Product Condensation: The mixture of reaction products is then passed into a stream of a cooled solvent, such as xylene, to condense the products.

  • Separation and Purification: A solution of the aliphatic nitrile in the solvent is separated from the condensate. The final product, this compound, is then purified by fractional distillation of the solvent solution.

Visualizations

Diagram 1: Identifier Relationships for CAS 18300-91-9

CAS CAS: 18300-91-9 IUPAC IUPAC: this compound CAS->IUPAC is Formula Formula: C15H29N CAS->Formula has InChIKey InChIKey: KRKQHNVYOWTEQO-UHFFFAOYSA-N CAS->InChIKey has Syn1 n-Pentadecanonitrile IUPAC->Syn1 synonym Syn2 Tetradecyl cyanide IUPAC->Syn2 synonym Syn3 Myristyl Cyanide IUPAC->Syn3 synonym

Caption: Relationship between CAS number, IUPAC name, synonyms, and other identifiers.

Diagram 2: General Workflow for Chemical Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physical Property Determination Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Chromatography (GC/HPLC) Purification->Purity MP Melting Point Purity->MP BP Boiling Point Purity->BP Density Density Purity->Density RefractiveIndex Refractive Index Purity->RefractiveIndex

Caption: A general experimental workflow for the characterization of a chemical compound.

Conclusion

This compound (CAS 18300-91-9) is a long-chain aliphatic nitrile with well-defined physical and chemical properties. While it is not a compound with known direct biological or signaling activities, its role as a chemical intermediate is significant in organic synthesis. This guide provides researchers and drug development professionals with the core technical information required for the safe handling, use, and further investigation of this compound. The provided data, presented in a structured format, along with a representative synthesis protocol and characterization workflow, serves as a valuable resource for laboratory and development settings. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety measures in place.

References

n-Pentadecanonitrile: A Technical Guide to its Core Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of n-Pentadecanonitrile (CAS 18300-91-9), a long-chain aliphatic nitrile. The focus of this document is to present its molecular weight and density, accompanied by detailed experimental protocols for their determination, to support research, quality control, and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of n-Pentadecanonitrile are summarized in the table below. These values are critical for a range of applications, from reaction stoichiometry calculations to formulation development.

PropertyValueUnitNotes
Molecular Weight ~223.40 g/mol [1][2][3]
223.3975 g/mol [4][5]
Density 0.825g/mLat 25 °C[3][6][7][8]
Molecular Formula C₁₅H₂₉N-[1][4][9]

Experimental Protocols

Accurate determination of molecular weight and density is fundamental in chemical characterization. The following sections detail standard experimental methodologies applicable to n-Pentadecanonitrile.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise determination of the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[10][11][12]

Principle: The sample is ionized, and the resulting ions are accelerated and separated in a magnetic or electric field based on their m/z ratio.[12] For n-Pentadecanonitrile, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.[11]

Methodology:

  • Sample Preparation: A dilute solution of n-Pentadecanonitrile is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

  • Ionization: The solution is introduced into the mass spectrometer. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leaving charged analyte molecules.

  • Mass Analysis: The ions are guided into the mass analyzer. The analyzer separates the ions based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion (M+) or a protonated molecule ([M+H]+) allows for the determination of the molecular weight. High-resolution mass spectrometry can provide a highly accurate mass, which can be used to confirm the elemental composition.[10]

Determination of Density by Pycnometry

Pycnometry is a precise method for determining the density of a liquid by measuring its mass within a known volume.

Principle: The density of a liquid is calculated by dividing the mass of the liquid by its volume. A pycnometer, a glass flask with a precisely known volume, is used for this measurement.[6] The method's accuracy is highly dependent on the precision of the mass and volume measurements and temperature control.[6]

Methodology:

  • Calibration of the Pycnometer:

    • The empty, clean, and dry pycnometer is weighed on an analytical balance (m₀).

    • It is then filled with a reference liquid of known density, typically distilled water, at a specific temperature (e.g., 25 °C).

    • The pycnometer filled with the reference liquid is weighed (m₁).

    • The volume of the pycnometer (V) at that temperature is calculated using the known density of the reference liquid.

  • Measurement of n-Pentadecanonitrile:

    • The calibrated pycnometer is emptied, cleaned, and dried thoroughly.

    • It is then filled with n-Pentadecanonitrile at the same controlled temperature.

    • The pycnometer filled with the sample is weighed (m₂).

  • Calculation:

    • The mass of the n-Pentadecanonitrile sample is calculated (m_sample = m₂ - m₀).

    • The density (ρ) of n-Pentadecanonitrile is then calculated using the formula: ρ = m_sample / V.

Workflow and Pathway Diagrams

To ensure robust and reproducible results, a logical experimental workflow is essential. The following diagram illustrates a general workflow for the physicochemical characterization of a liquid compound like n-Pentadecanonitrile.

G cluster_prep 1. Sample Preparation cluster_mw 2. Molecular Weight Determination cluster_density 3. Density Determination cluster_report 4. Data Analysis & Reporting Sample Obtain n-Pentadecanonitrile Sample Purity Assess Purity (e.g., GC, NMR) Sample->Purity Prep_MS Prepare Dilute Solution Purity->Prep_MS Cal_Pyc Calibrate Pycnometer Volume Purity->Cal_Pyc Run_MS Mass Spectrometry Analysis (ESI-MS) Prep_MS->Run_MS Analyze_MS Determine Molecular Ion Peak Run_MS->Analyze_MS MW_Result Molecular Weight Analyze_MS->MW_Result Compare Compare with Literature Values MW_Result->Compare Measure_Mass Weigh Sample in Pycnometer Cal_Pyc->Measure_Mass Calc_Density Calculate Density Measure_Mass->Calc_Density Density_Result Density Calc_Density->Density_Result Density_Result->Compare Report Generate Technical Report Compare->Report

Caption: Experimental workflow for physicochemical characterization.

References

Solubility of Pentadecanenitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentadecanenitrile, a long-chain aliphatic nitrile. An understanding of its solubility is crucial for applications in organic synthesis, formulation development, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative data for this compound, this guide also incorporates general principles of long-chain nitrile solubility and provides a detailed, generalized experimental protocol for its determination.

Core Concepts in this compound Solubility

This compound (C₁₅H₂₉N) is a long-chain aliphatic nitrile with a 15-carbon backbone and a terminal cyano (-C≡N) group.[1] Its molecular structure is dominated by a long, nonpolar alkyl chain, which dictates its solubility behavior. The fundamental principle of "like dissolves like" is paramount in predicting its solubility. The substantial hydrophobic character of the alkyl chain suggests high solubility in nonpolar organic solvents and very low solubility in polar solvents, particularly water.[1] While the nitrile group introduces some polarity, its contribution is significantly outweighed by the long hydrocarbon tail.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is scarce. The following table summarizes the available qualitative solubility information.

SolventChemical FormulaTypeSolubility of this compoundCitation
WaterH₂OPolar ProticInsoluble[1]
EthanolC₂H₅OHPolar ProticSoluble[1]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1]

It is important to note that "soluble" is a qualitative term. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol: Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal shake-flask method, followed by quantification using gas chromatography (GC).

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes and vials for GC analysis

  • Filter membranes (e.g., 0.45 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Filter the withdrawn sample through a membrane filter compatible with the solvent to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the GC calibration curve.

  • Quantification by Gas Chromatography (GC):

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Inject the standard solutions into the GC-FID to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted sample of the saturated solution into the GC-FID.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Quantification cluster_calculation Final Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate in a thermostatically controlled shaker (24-48h) prep1->prep2 Agitation samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter the sample samp2->samp3 samp4 Dilute to a known concentration samp3->samp4 anly3 Inject diluted sample into GC samp4->anly3 anly1 Prepare standard solutions anly2 Generate GC calibration curve anly1->anly2 anly4 Determine concentration anly3->anly4 calc1 Calculate original concentration accounting for dilution anly4->calc1 calc2 Express solubility in g/100 mL or mol/L calc1->calc2

References

An In-depth Technical Guide to the Physicochemical Properties of Pentadecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of pentadecanenitrile (CAS 18300-91-9), a long-chain aliphatic nitrile. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering precise data, detailed experimental methodologies, and a clear workflow visualization.

Core Physicochemical Data

This compound, also known as tetradecyl cyanide, is a fatty nitrile with the chemical formula C15H29N.[1] At room temperature, it can present as a white solid or a colorless to light yellow liquid, a characteristic consistent with its melting point range.[2][3] Its significant molecular weight contributes to a relatively high boiling point compared to shorter-chain nitriles.[3]

The experimentally determined melting and boiling points for this compound are summarized below.

ParameterValue (°C)Value (K)Source
Melting Point 20 - 23 °C293.15 - 296.15 K[2][4][5]
Boiling Point 322 °C595.15 K[2][4][5][6]

Experimental Protocols

Precise determination of melting and boiling points is critical for compound identification, purity assessment, and process optimization. The following sections detail standardized methodologies for obtaining these key physical constants for a substance like this compound.

This protocol describes the use of a standard melting point apparatus, a common technique for determining the melting range of a crystalline solid.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in a finely powdered form. If necessary, gently crush any lumps using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of the sample into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to quickly identify a rough melting range.

  • Slow Heating for Measurement: Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears within the solid matrix.

    • Record the temperature (T2) at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure substance, this range is typically narrow.

This protocol outlines the determination of the boiling point at atmospheric pressure using standard laboratory distillation equipment.

Apparatus and Materials:

  • Round-bottom flask

  • Distillation head (still head) with a port for a thermometer

  • Condenser (e.g., Liebig condenser)

  • Receiving flask

  • Calibrated thermometer or thermocouple

  • Heating mantle

  • Boiling chips or a magnetic stirrer

  • This compound sample

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus in a fume hood. Place the this compound sample (e.g., 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating and Distillation: Begin heating the flask gently using the heating mantle. As the liquid heats, vapor will rise, and the temperature on the thermometer will increase.

  • Equilibrium and Recording: Continue heating until a steady state is reached where the temperature on the thermometer remains constant while vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.

  • Data Correction: Record the ambient atmospheric pressure. If the pressure is not exactly 1 atm (760 mmHg), a pressure correction (e.g., using a nomograph or the Clausius-Clapeyron relation) may be applied to normalize the boiling point to standard pressure.

  • Reporting: Report the stable, recorded temperature as the boiling point at the measured atmospheric pressure.

Visualization of Experimental Workflow

The logical flow for determining the physicochemical properties discussed above can be visualized as follows.

G cluster_0 Phase 1: Sample Preparation & Initial Assessment cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Boiling Point Determination A Obtain this compound Sample B Assess Physical State (Solid or Liquid) A->B C If Solid: Prepare Capillary Tube B->C Is Solid G If Liquid: Assemble Distillation Apparatus B->G Is Liquid D Heat in Apparatus (1-2 °C/min) C->D E Record T1 (First Liquid) and T2 (All Liquid) D->E F Report Melting Range (T1 - T2) E->F H Heat Sample to Boiling G->H I Record Stable Vapor Temperature H->I J Report Boiling Point I->J

Caption: Workflow for determining the melting and boiling points of this compound.

References

The Biological Activity of Long-Chain Aliphatic Nitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain aliphatic nitriles, organic compounds characterized by a cyano group (-C≡N) attached to a long, non-polar hydrocarbon chain, are emerging as a class of molecules with diverse and significant biological activities. Historically investigated for their toxicological properties, recent research has unveiled their potential in various therapeutic areas, including antimicrobial and anticancer applications, as well as their role as enzyme inhibitors. The unique physicochemical properties conferred by the nitrile group, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, make these compounds intriguing candidates for drug design and development.[1][2][3]

This technical guide provides a comprehensive overview of the current understanding of the biological activity of long-chain aliphatic nitriles. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into their mechanisms of action, quantitative biological data, and the experimental methodologies used to evaluate their effects.

General Toxicity and Mechanism of Action

The toxicity of many aliphatic nitriles is primarily attributed to the metabolic release of cyanide.[4] This process is often mediated by the cytochrome P450 enzyme system in the liver, which oxidizes the carbon atom adjacent (alpha) to the nitrile group.[5] The resulting cyanohydrin is unstable and can subsequently release a cyanide ion.[4] Cyanide, in turn, is a potent inhibitor of cellular respiration, specifically targeting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[4] Inhibition of this enzyme leads to a rapid decrease in ATP production and can result in cell death.

The rate of cyanide release and, consequently, the acute toxicity of aliphatic nitriles, is influenced by the structure of the aliphatic chain.[6] Factors such as chain length and the presence of unsaturation can affect the efficiency of cytochrome P450-mediated metabolism.[4]

Antimicrobial Activity

Several studies have indicated that long-chain aliphatic compounds, including those with nitrile functionalities, possess antimicrobial properties. The lipophilic nature of the long aliphatic chain allows these molecules to interact with and disrupt the lipid bilayers of bacterial cell membranes. The relationship between the chain length and antimicrobial efficacy often follows a pattern where activity increases with chain length up to an optimal point, after which it may decrease due to reduced solubility and bioavailability.[7] While the primary mechanism is often membrane disruption, other intracellular targets may also be involved.

Gram-positive bacteria have been observed to be more susceptible to the growth-suppressing effects of certain nitriles compared to Gram-negative bacteria.[8]

Enzyme Inhibition

The nitrile group can act as a pharmacophore, participating in key interactions with biological targets.[1][3] Long-chain aliphatic nitriles have been investigated as inhibitors of various enzymes, with fatty acid amide hydrolase (FAAH) being a notable example. FAAH is responsible for the degradation of endogenous signaling lipids like anandamide.[9] Inhibitors of FAAH are of interest for the treatment of pain, inflammation, and anxiety.[9] The long aliphatic chain of these inhibitors often mimics the endogenous fatty acid substrates of FAAH, while the nitrile group can interact with active site residues.[10][11]

Data Presentation

Toxicity of Aliphatic Nitriles
CompoundOrganismRoute of AdministrationLD50/LC50Reference
AcetonitrileMouseInhalation (60 min)2,693 ppm[4]
PropionitrileMouseInhalation (60 min)163 ppm[4]
n-ButyronitrileMouseInhalation (60 min)249 ppm[4]
Various MononitrilesMouse-Varies[6]
Antimicrobial Activity of Long-Chain Fatty Acid Derivatives
Compound TypeTarget OrganismActivity Metric (MIC)Key FindingsReference
Monoglycerides of fatty acids (C10-C14)Staphylococcus aureusPotentMonotridecanoin most potent[12]
Unsaturated fatty acids (>C18)Staphylococcus aureusPotentLinolenic acid most potent[12]
Fatty acids and their estersOral microorganismsVariesMore effective against Gram-positive bacteria[13]
Acyl derivatives of carbohydratesS. aureus, E. coliVariesMonolaurin showed low MIC for S. aureus[14]

Note: This table summarizes the antimicrobial activity of long-chain fatty acid derivatives, which provides a strong rationale for investigating the corresponding nitriles. MIC values for a comprehensive set of long-chain aliphatic nitriles are not extensively documented in the reviewed literature.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Nitrile-Containing Compounds
Inhibitor TypeTargetPotency (Ki)Key Structural FeaturesReference
α-Keto N4-oxazolopyridine derivativesHuman FAAH< 100 pMOptimal C8-C12 chain, π-unsaturation[11]
Piperidine/piperazine ureasHuman and Mouse FAAHHighly selectiveBenzothiophene piperazine urea scaffold[10]
AM3506Mouse FAAHID50 = 0.03 mg/kg (brain)Selective for brain FAAH over liver[15]
URB597Mouse FAAHID50 = 0.22 mg/kg (brain)Inhibits multiple serine hydrolases[10][15]

Note: This table includes potent FAAH inhibitors that contain a nitrile moiety. While not all are strictly long-chain aliphatic nitriles, the data highlights the importance of the nitrile group and the aliphatic chain in achieving high potency.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Hydrophobic Nitriles

The following protocol is a modification of the standard broth microdilution method, adapted for testing the antimicrobial activity of hydrophobic compounds like long-chain aliphatic nitriles.[16][17][18][19]

1. Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Long-chain aliphatic nitrile to be tested

  • Solvent for the nitrile (e.g., Dimethyl sulfoxide (DMSO), ethanol)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (sterile broth)

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)

2. Procedure:

  • Preparation of Nitrile Stock Solution: Dissolve the long-chain aliphatic nitrile in a suitable solvent to a high concentration (e.g., 10 mg/mL). Due to the hydrophobicity, ensure complete dissolution.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the nitrile stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to each well containing the nitrile dilutions.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the bacterial inoculum (no nitrile).

    • Sterility Control: A well containing 200 µL of sterile broth only.

    • Solvent Control: A row of wells with serial dilutions of the solvent to ensure it does not inhibit bacterial growth at the concentrations used.

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the nitrile that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a general method to assess the inhibitory potential of long-chain aliphatic nitriles against FAAH.

1. Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH substrate (e.g., anandamide labeled with a fluorescent or radioactive tag)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Long-chain aliphatic nitrile inhibitor

  • 96-well plates (black plates for fluorescence assays)

  • Plate reader (fluorescence or scintillation counter)

2. Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the long-chain aliphatic nitrile in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Enzyme Reaction:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add a small volume of the inhibitor solution at various concentrations.

    • Add the FAAH enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FAAH substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the product formation. The method of detection will depend on the substrate used (e.g., measuring fluorescence intensity or radioactivity).

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[20]

Mandatory Visualization

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Cellular Respiration Inhibition LCN Long-Chain Aliphatic Nitrile Cyanohydrin Cyanohydrin Intermediate LCN->Cyanohydrin Oxidation CYP450 Cytochrome P450 Aldehyde Long-Chain Aldehyde Cyanohydrin->Aldehyde Cyanide Cyanide Ion (HCN) Cyanohydrin->Cyanide Decomposition CytochromeOxidase Cytochrome c Oxidase Cyanide->CytochromeOxidase Inhibition ETC Electron Transport Chain CytochromeOxidase->ETC Blocks ATP ATP Production ETC->ATP Decreases

Caption: Metabolic activation of long-chain aliphatic nitriles and mechanism of toxicity.

screening_workflow cluster_0 Screening and Isolation cluster_1 Activity and Mechanism NP_Library Natural Product or Synthetic Nitrile Library Primary_Screen Primary Antimicrobial Screening (e.g., Agar Diffusion Assay) NP_Library->Primary_Screen Active_Hits Identification of Active Hits Primary_Screen->Active_Hits Fractionation Bioassay-Guided Fractionation Active_Hits->Fractionation Pure_Compound Isolation of Pure Nitrile Fractionation->Pure_Compound MIC_Determination MIC Determination (Broth Microdilution) Pure_Compound->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Pure_Compound->Cytotoxicity_Assay Enzyme_Inhibition Enzyme Inhibition Assays (e.g., FAAH Assay) Pure_Compound->Enzyme_Inhibition Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies Cytotoxicity_Assay->Mechanism_Studies Enzyme_Inhibition->Mechanism_Studies

Caption: A general workflow for the screening and evaluation of the biological activity of nitriles.

structure_activity_relationship cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Biological Activity Chain_Length Aliphatic Chain Length Lipophilicity Lipophilicity (LogP) Chain_Length->Lipophilicity Unsaturation Degree of Unsaturation Metabolic_Stability Metabolic Stability Unsaturation->Metabolic_Stability Branching Chain Branching Branching->Lipophilicity Antimicrobial_Activity Antimicrobial Activity Lipophilicity->Antimicrobial_Activity Enzyme_Inhibition Enzyme Inhibition Lipophilicity->Enzyme_Inhibition Solubility Aqueous Solubility Solubility->Antimicrobial_Activity Toxicity Toxicity Metabolic_Stability->Toxicity

Caption: Key structure-activity relationships for long-chain aliphatic nitriles.

Conclusion and Future Directions

Long-chain aliphatic nitriles represent a promising, yet underexplored, class of bioactive molecules. Their inherent toxicity, primarily driven by metabolic cyanide release, necessitates careful structural modification in any drug development program. However, their demonstrated antimicrobial and enzyme-inhibitory activities suggest significant therapeutic potential. The lipophilic aliphatic chain is crucial for membrane interaction and binding to hydrophobic pockets of enzymes, while the nitrile group can engage in specific polar interactions.

Future research should focus on several key areas:

  • Expansion of Quantitative Data: A systematic evaluation of a broader range of long-chain aliphatic nitriles is needed to establish more comprehensive structure-activity relationships for various biological targets.

  • Elucidation of Specific Signaling Pathways: Beyond the well-understood mechanism of cyanide toxicity, further studies are required to identify specific cellular signaling pathways modulated by these compounds, which could reveal novel therapeutic targets.

  • Development of Safer Analogues: Medicinal chemistry efforts should be directed towards designing analogues with reduced potential for cyanide release while retaining or enhancing the desired biological activity. This could involve modifications at the alpha-carbon to block metabolic oxidation.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of long-chain aliphatic nitriles and pave the way for the development of novel drugs for a range of diseases.

References

Pentadecanenitrile: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanenitrile (C₁₅H₂₉N), a long-chain aliphatic nitrile, is a naturally occurring volatile organic compound. This technical guide provides a detailed overview of its discovery, natural sources, biosynthesis, and physicochemical properties. Experimental protocols for its isolation, characterization, and a proposed biosynthetic pathway are presented. While specific biological activities and associated signaling pathways of this compound are still under investigation, this document summarizes the known toxicological profile of related aliphatic nitriles and discusses potential areas for future research.

Introduction

This compound, also known as tetradecyl cyanide, is a 15-carbon saturated fatty nitrile.[1] While its synthetic applications in organic chemistry as an intermediate for pharmaceuticals and agrochemicals are recognized, its natural occurrence has been more recently elucidated.[2] This guide focuses on the natural origins and biosynthesis of this compound, providing a foundation for researchers interested in its potential biological significance.

Discovery and Natural Occurrence

The identification of this compound in natural sources is primarily linked to the analysis of volatile organic compounds produced by microorganisms.

2.1. Bacterial Origin: Pseudomonas veronii

This compound has been identified as a volatile metabolite produced by the Gram-negative bacterium Pseudomonas veronii.[1][3] The production of a variety of long-chain alkyl cyanides by this bacterium represents a significant finding in the discovery of new natural products.[1][3]

2.2. Plant Kingdom: Bursera suntui

Database entries suggest the presence of this compound in the plant species Bursera suntui. However, detailed studies confirming its isolation and quantification from this plant are not yet extensively published. The genus Bursera is known for producing a rich diversity of essential oils and other secondary metabolites.

Table 1: Natural Sources of this compound

KingdomSpeciesCommon NamePart/SourceReference
BacteriaPseudomonas veroniiN/AVolatile Metabolite[1][3]
PlantaeBursera suntuiN/ANot SpecifiedDatabase Entry

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₂₉N[1]
Molecular Weight 223.40 g/mol [1]
CAS Number 18300-91-9[1]
Appearance Colorless to pale yellow liquid/powder[2]
Melting Point 20-23 °C[4]
Boiling Point 322 °C[4]
Density 0.825 g/mL at 25 °C[4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[2]
Synonyms Tetradecyl cyanide, n-Pentadecanonitrile, Myristyl cyanide[1]

Biosynthesis

The biosynthesis of long-chain alkyl cyanides, including this compound, in Pseudomonas veronii is proposed to start from fatty acids.[1][3] The pathway involves the conversion of the fatty acid to its corresponding amide, followed by dehydration to yield the nitrile.[1][3]

Biosynthesis FattyAcid Pentadecanoic Acid FattyAmide Pentadecanamide FattyAcid->FattyAmide Amidation Nitrile This compound FattyAmide->Nitrile Dehydration

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

5.1. Isolation of this compound from Pseudomonas veronii Culture

This protocol is adapted from methods for analyzing volatile compounds from bacterial cultures.[5][6]

5.1.1. Culture Conditions

  • Prepare a suitable liquid medium for Pseudomonas veronii growth (e.g., Tryptic Soy Broth).

  • Inoculate the medium with a fresh culture of Pseudomonas veronii.

  • Incubate the culture at 28-30°C with shaking for 48-72 hours to allow for the production of volatile compounds.

5.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Transfer a known volume of the bacterial culture to a 20 mL glass vial with a Teflon-lined septum.

  • Equilibrate the vial at a controlled temperature (e.g., 50°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a set time (e.g., 40 minutes) to adsorb the volatile compounds.[5]

5.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorb the adsorbed compounds from the SPME fiber in the heated injection port of a GC-MS system.

  • Separate the compounds on a suitable capillary column (e.g., DB-5).

  • Identify this compound based on its retention time and comparison of its mass spectrum with reference spectra from databases such as NIST.

Isolation_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_analysis Analysis Culture Pseudomonas veronii Culture SPME Headspace SPME Culture->SPME Volatile Adsorption GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Identification Identification GCMS->Identification Spectral Matching

Caption: Workflow for the isolation and identification of this compound.

5.2. Characterization of this compound

5.2.1. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions resulting from the loss of alkyl chains. The NIST WebBook provides reference mass spectra for this compound.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the terminal methyl group, the methylene groups of the long alkyl chain, and the methylene group adjacent to the nitrile function. The ¹³C NMR spectrum will show a distinct signal for the nitrile carbon, along with signals for the carbons of the alkyl chain. Public databases like PubChem provide reference NMR spectra.[1]

Biological Activity and Toxicology

6.1. Known Activities of Related Compounds

While specific biological activities of this compound are not well-documented, some long-chain aliphatic nitriles have shown antimicrobial activity, for instance, against multiresistant Staphylococcus aureus strains.[1][3]

6.2. Toxicology of Aliphatic Nitriles

The toxicity of aliphatic nitriles is often attributed to the metabolic release of cyanide, which can inhibit cellular respiration.[7][8] However, the toxicity can also depend on the degree of unsaturation and the length of the alkyl chain.[7][8] Saturated aliphatic nitriles have been associated with central nervous system effects.[7]

Future Directions

The discovery of this compound in natural sources opens up several avenues for future research.

  • Quantitative Analysis: There is a need for the development and application of quantitative methods to determine the concentration of this compound in Pseudomonas veronii cultures and in Bursera suntui.

  • Biological Activity Screening: A comprehensive screening of this compound for various biological activities, including antimicrobial, antifungal, and cytotoxic effects, is warranted.

  • Signaling Pathway Elucidation: Should biological activity be identified, further studies will be necessary to unravel the underlying molecular mechanisms and signaling pathways.

  • Ecological Role: Investigating the ecological role of this compound in the chemical communication and defense of Pseudomonas veronii would be of significant interest.

Conclusion

This compound is a naturally occurring long-chain aliphatic nitrile with confirmed presence in the bacterium Pseudomonas veronii. Its biosynthesis is linked to fatty acid metabolism. While methods for its detection and characterization are established, further research is required to quantify its natural abundance, fully characterize its biological activities, and understand its ecological significance. This technical guide provides a comprehensive summary of the current knowledge and a framework for future investigations into this intriguing natural product.

References

An In-depth Technical Guide to the Safety and Handling of Tetradecyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetradecyl cyanide, also known as myristyl cyanide or pentadecanenitrile, is a long-chain aliphatic nitrile utilized in various research and industrial applications, including organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. While its acute toxicity is considered lower than that of inorganic cyanide salts and shorter-chain nitriles, meticulous adherence to safety and handling protocols is imperative to mitigate potential health risks. This guide provides a comprehensive overview of the known safety data, handling precautions, and emergency procedures for Tetradecyl cyanide.

Hazard Identification and Classification

Tetradecyl cyanide is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye irritation.[1]

GHS Classification:

  • Acute toxicity, Oral (Category 4)[1]

  • Acute toxicity, Dermal (Category 4)[1]

  • Acute toxicity, Inhalation (Category 4)[1]

  • Skin irritation (Category 2)

  • Eye irritation (Category 2A)

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Physical and Chemical Properties

Understanding the physical and chemical properties of Tetradecyl cyanide is fundamental to its safe handling and storage.

PropertyValueReference
Chemical Formula C₁₅H₂₉N[2]
Molecular Weight 223.40 g/mol [1]
CAS Number 18300-91-9[1][2]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[2][3]
Melting Point 20-23 °C (lit.)[3][4]
Boiling Point 322 °C (lit.)[3][4]
Density 0.825 g/mL at 25 °C (lit.)[3][4]
Flash Point 22 °C[3]
Solubility Insoluble in water. Soluble in organic solvents like alcohol and ether.[2]

Toxicological Data

It is crucial to note that the primary toxic mechanism of cyanide is the inhibition of cytochrome c oxidase, leading to cellular hypoxia.[5]

Experimental Protocols and Handling Precautions

A systematic approach to handling Tetradecyl cyanide is essential to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with Tetradecyl cyanide, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Emergency Equipment: Safety showers and eyewash stations should be readily accessible and tested regularly.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A lab coat and impervious gloves (e.g., nitrile rubber) are required. For tasks with a higher risk of splash, an impervious apron should be worn.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[11]

Safe Handling and Storage
  • General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Spill Cleanup Procedure
  • Small Spills (within a fume hood):

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency personnel.

    • Prevent the spill from entering drains.

Waste Disposal

All waste containing Tetradecyl cyanide, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Fire and Explosion Hazard

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[11]

  • Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides and hydrogen cyanide.[14]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[11]

Visualizations

To further clarify the safety and handling protocols, the following diagrams illustrate key logical relationships and workflows.

risk_assessment_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_post_execution Post-Execution Phase start Start: Proposed Experiment with Tetradecyl Cyanide assess_hazards Assess Hazards: - Review SDS - Evaluate Toxicity Data - Consider Reaction Conditions start->assess_hazards determine_controls Determine Controls: - Engineering Controls (Fume Hood) - Personal Protective Equipment - Administrative Controls assess_hazards->determine_controls prepare_ppe Prepare and Don Appropriate PPE determine_controls->prepare_ppe conduct_experiment Conduct Experiment in Designated Area prepare_ppe->conduct_experiment monitor Monitor for Signs of Exposure or Spills conduct_experiment->monitor decontaminate Decontaminate Work Area and Equipment monitor->decontaminate dispose_waste Segregate and Dispose of Hazardous Waste decontaminate->dispose_waste end End of Procedure dispose_waste->end emergency_response_flowchart cluster_exposure Exposure Event cluster_immediate_actions Immediate Actions cluster_first_aid First Aid exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) remove_from_source Remove from Source of Exposure exposure->remove_from_source decontaminate Decontaminate: - Skin: Wash with soap & water - Eyes: Flush with water - Inhalation: Move to fresh air remove_from_source->decontaminate call_for_help Call for Emergency Medical Assistance decontaminate->call_for_help no_vomiting Do NOT Induce Vomiting (in case of ingestion) provide_sds Provide SDS to Emergency Responders call_for_help->provide_sds monitor_vitals Monitor Vital Signs provide_sds->monitor_vitals

References

Thermodynamic Properties of Pentadecanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of pentadecanenitrile (C₁₅H₂₉N). The information is compiled from various databases and scientific literature, offering a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and thermodynamic relationships.

Core Thermodynamic Properties

This compound, a long-chain aliphatic nitrile, possesses thermodynamic properties that are crucial for understanding its behavior in various chemical and physical processes. These properties are fundamental for process design, safety assessments, and computational modeling.

Physical Properties

Basic physical properties of this compound are essential for its handling and use in experimental setups.

PropertyValueUnitSource
Molecular FormulaC₁₅H₂₉N-[1][2]
Molecular Weight223.40 g/mol [3][4]
Melting Point20-23°C[5]
296.15K[6]
Boiling Point322°C[5]
595.2K[6]
Density0.825g/mL at 25 °C[5]
Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) are key indicators of the stability of a compound. The values presented below are calculated properties.

PropertyValueUnitSource
Standard Enthalpy of Formation (gas)-188.05kJ/mol[3]
Standard Gibbs Free Energy of Formation208.60kJ/mol[3]
Heat Capacity and Enthalpy of Vaporization

Heat capacity (Cp) measures the amount of heat required to raise the temperature of a substance. The enthalpy of vaporization (ΔvapH°) is the heat required to transform a liquid into a gas. While specific experimental data for this compound's heat capacity is limited in publicly available literature, data for other long-chain nitriles can provide useful estimations. The enthalpy of vaporization for a series of linear aliphatic nitriles has been studied, indicating a linear correlation with the number of carbon atoms.

PropertyValueUnitSource/Method
Ideal Gas Heat Capacity (Cp,gas)Data not availableJ/mol·K-
Enthalpy of Vaporization (ΔvapH°)Data available in literature for C7-C17 nitrileskJ/molTranspiration method
Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance. For long-chain nitriles like this compound, which have low volatility, specialized techniques are required for accurate measurement.

Temperature (K)Pressure (Pa)Method
Specific data points not readily available in public sources-Ebulliometry, Knudsen Effusion, Gas Saturation Method

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail common protocols for measuring key thermodynamic parameters of organic compounds like this compound.

Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule or on a sample holder) is placed in the crucible of a bomb calorimeter. A known length of fuse wire is attached to the ignition circuit and placed in contact with the sample.

  • Bomb Assembly: The crucible is placed in the bomb, which is then sealed and purged with a small amount of oxygen before being filled with high-pressure (typically 3 MPa) pure oxygen.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The temperature change from the this compound combustion, corrected for heat losses and the energy of ignition, is used to calculate the heat of combustion. The standard enthalpy of formation is then calculated using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of solids and liquids over a range of temperatures.

Methodology:

  • Sample Loading: A known mass of this compound is sealed in a sample container within the calorimeter.

  • Calorimeter Assembly: The sample container is placed within an adiabatic shield, which is itself enclosed in a vacuum chamber. Thermocouples are used to measure the temperature difference between the sample container and the shield.

  • Heating and Measurement: A measured amount of electrical energy is supplied to a heater within the sample container, causing a small increase in temperature. During this heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample container, minimizing heat loss.

  • Data Analysis: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise, after accounting for the heat capacity of the sample container. Measurements are repeated at different temperatures to determine the heat capacity as a function of temperature.

Vapor Pressure Determination

For compounds with low vapor pressure like this compound, ebulliometry or the Knudsen effusion method are suitable.

Ebulliometry:

  • Apparatus: A Swietoslawski ebulliometer, which allows for the measurement of the boiling temperature of a liquid at a controlled pressure, is used.

  • Procedure: The sample of this compound is placed in the ebulliometer. The system pressure is controlled using a vacuum pump and a pressure controller. The liquid is heated to its boiling point, and the temperature of the boiling liquid and the vapor are measured simultaneously with high-precision thermometers.

  • Data Collection: The boiling temperature is recorded for a range of controlled pressures.

Knudsen Effusion Method:

  • Apparatus: A Knudsen cell, which is a small container with a tiny orifice, is placed in a high-vacuum chamber. The cell is heated to a precise temperature.

  • Procedure: The sample is placed in the Knudsen cell. At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a microbalance.

  • Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.

Visualizations

The following diagrams illustrate a typical experimental workflow and the fundamental relationships between key thermodynamic properties.

Experimental_Workflow_Enthalpy_of_Combustion cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh this compound Sample B Place in Crucible with Fuse Wire A->B C Assemble and Pressurize Bomb B->C D Submerge Bomb in Calorimeter C->D E Equilibrate and Record Initial Temperature D->E F Ignite Sample E->F G Record Temperature Change F->G I Calculate Heat of Combustion (ΔcH°) G->I H Calibrate with Benzoic Acid H->I J Calculate Enthalpy of Formation (ΔfH°) I->J

Caption: Experimental workflow for determining the enthalpy of combustion.

Thermodynamic_Relationships G Gibbs Free Energy (G) H Enthalpy (H) H->G G = H - TS S Entropy (S) S->G T Temperature (T) T->G U Internal Energy (U) U->H H = U + PV P Pressure (P) P->H V Volume (V) V->H

Caption: Fundamental relationships between key thermodynamic state functions.

References

Methodological & Application

Synthesis of Pentadecanenitrile from Pentadecanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of pentadecanenitrile from pentadecanoic acid. The featured method is a vapor-phase catalytic reaction with ammonia, a robust and scalable approach for the conversion of long-chain fatty acids to their corresponding nitriles. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization methods for the final product.

Introduction

This compound, a long-chain aliphatic nitrile, is a valuable chemical intermediate in the synthesis of various organic compounds, including amines, amides, and other nitrogen-containing molecules relevant to the pharmaceutical and agrochemical industries. The conversion of readily available long-chain carboxylic acids, such as pentadecanoic acid, into nitriles is a key transformation in organic synthesis. This application note details a high-temperature, vapor-phase reaction with ammonia over a solid catalyst, a method known for its efficiency and high yields in industrial applications. The process involves the formation of an amide intermediate, which is subsequently dehydrated in situ to yield the desired nitrile.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from pentadecanoic acid.

ParameterValueUnitsNotes
Reactants
Pentadecanoic Acid24.24 (0.1)g (mol)Starting material
Anhydrous AmmoniaExcess-Reactant and carrier gas
Catalyst
Alumina (Al₂O₃)~10-20gPacked in the reactor tube
Reaction Conditions
Reactor Temperature350 - 400°COptimal temperature range
PressureAtmosphericatm
Ammonia Flow Rate50 - 100mL/minTo be optimized
Product
Product NameThis compound-
Molecular FormulaC₁₅H₂₉N-
Molecular Weight223.40 g/mol
Theoretical Yield22.34g
Expected Yield85 - 95%Based on similar reactions
Physical Properties
Pentadecanoic Acid M.P.51-53°C
Pentadecanoic Acid B.P.257 (at 100 mmHg)°C
This compound M.P.20-23°C
This compound B.P.322°C
This compound Density0.825g/mL at 25°C

Experimental Protocol

Materials and Equipment
  • Pentadecanoic acid (≥98% purity)

  • Anhydrous ammonia gas

  • Activated alumina (catalyst grade)

  • Quartz or stainless steel reactor tube (e.g., 2.5 cm inner diameter, 50 cm length)

  • Tube furnace with temperature controller

  • Gas flow meter

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram

SynthesisWorkflow Start Pentadecanoic Acid Reactor Vapor-Phase Catalytic Reactor (Al₂O₃, 350-400 °C) Start->Reactor Ammonia Anhydrous Ammonia Ammonia->Reactor Condensation Condensation Reactor->Condensation Gaseous Products Crude_Product Crude Product Condensation->Crude_Product Workup Aqueous Workup (DCM, NaHCO₃, Brine) Crude_Product->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization (IR, NMR, GC-MS) Final_Product->Characterization

Laboratory Preparation of High-Purity Pentadecanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of high-purity pentadecanenitrile. The primary method outlined is a robust two-step synthesis commencing with the readily available pentadecanoic acid. This process involves the initial conversion of the carboxylic acid to its corresponding amide, followed by a classical dehydration reaction to yield the target nitrile. This methodology is favored for its reliability and the high purity of the final product achievable through standard laboratory purification techniques. This protocol is designed for laboratory-scale synthesis and is particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science who require high-purity long-chain aliphatic nitriles for their work.

Introduction

This compound (C₁₅H₂₉N), also known as tetradecyl cyanide, is a long-chain aliphatic nitrile.[1] Such molecules serve as crucial intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, lubricants, and plasticizers.[1] The synthesis of high-purity aliphatic nitriles is a common requirement in research and development. Several methods exist for the preparation of nitriles, with the most common being the dehydration of primary amides and the direct conversion from carboxylic acids.[2][3] The dehydration of primary amides is a particularly effective and well-established method, often employing dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).[2][3] This protocol will focus on a two-step synthesis starting from pentadecanoic acid, proceeding through the intermediate pentadecanamide, which is then dehydrated to afford high-purity this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the two-step synthesis of this compound, based on typical yields for these types of reactions.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1AmidationPentadecanoic AcidPentadecanamideThionyl Chloride, Ammonia90-95>95 (crude)
2DehydrationPentadecanamideThis compoundPhosphorus Pentoxide (P₄O₁₀)85-90>99 (after purification)

Signaling Pathways and Logical Relationships

The synthesis of this compound from pentadecanoic acid is a sequential process involving two key chemical transformations. The following diagram illustrates the logical workflow of this synthesis.

SynthesisWorkflow Synthesis Workflow for this compound Pentadecanoic_Acid Pentadecanoic Acid Pentadecanamide Pentadecanamide Pentadecanoic_Acid->Pentadecanamide Amidation (SOCl₂, NH₃) This compound High-Purity This compound Pentadecanamide->this compound Dehydration (P₄O₁₀, Heat) Purification Purification (Vacuum Distillation) This compound->Purification

Caption: Workflow for the two-step synthesis of high-purity this compound.

Experimental Protocols

Part 1: Synthesis of Pentadecanamide from Pentadecanoic Acid

Objective: To convert pentadecanoic acid to pentadecanamide.

Materials:

  • Pentadecanoic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (1.2 equivalents)

  • Anhydrous toluene

  • Concentrated aqueous ammonia (NH₃)

  • Round-bottom flask with reflux condenser and gas trap

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a fume hood, add pentadecanoic acid to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous toluene to the flask to dissolve the pentadecanoic acid.

  • Slowly add thionyl chloride to the solution at room temperature. The reaction mixture will evolve HCl gas, which should be directed to a gas trap.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, cool an excess of concentrated aqueous ammonia in an ice bath.

  • Slowly and carefully, with vigorous stirring, pour the cooled reaction mixture (containing the acyl chloride intermediate) into the cold aqueous ammonia. A white precipitate of pentadecanamide will form.

  • Continue stirring for 30 minutes to ensure complete reaction.

  • Collect the solid pentadecanamide by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold deionized water to remove any ammonium chloride.

  • Dry the pentadecanamide thoroughly, preferably in a vacuum oven at a low temperature.

Part 2: Dehydration of Pentadecanamide to this compound

Objective: To dehydrate pentadecanamide to form this compound.

Materials:

  • Pentadecanamide (from Part 1) (1 equivalent)

  • Phosphorus pentoxide (P₄O₁₀) (0.5 - 1 equivalent)

  • Sand

  • Distillation apparatus (short path)

  • Heating mantle

  • Round-bottom flask

  • Receiving flask

  • Thermometer

Procedure:

  • Ensure all glassware is thoroughly dried to prevent quenching of the dehydrating agent.

  • In a dry round-bottom flask, thoroughly mix the dried pentadecanamide with phosphorus pentoxide. The mixture should be a free-flowing powder. Adding sand to the mixture can help with heat distribution.

  • Set up a simple distillation apparatus (a short path distillation apparatus is ideal).

  • Heat the flask gently with a heating mantle.

  • As the reaction proceeds, the this compound will form and distill over. The boiling point of this compound is approximately 322 °C at atmospheric pressure, but the distillation will occur at a lower temperature under vacuum.[4]

  • Collect the distilled liquid in a receiving flask.

  • The reaction is complete when no more product distills over.

Part 3: Purification of this compound

Objective: To obtain high-purity this compound.

Materials:

  • Crude this compound (from Part 2)

  • Vacuum distillation apparatus with a fractionating column

  • Heating mantle

  • Cold trap

  • Vacuum pump

Procedure:

  • Transfer the crude this compound to a clean, dry round-bottom flask.

  • Set up a fractional vacuum distillation apparatus. It is important to use a vacuum to lower the boiling point and prevent decomposition of the product.

  • Begin heating the flask gently under vacuum.

  • Discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the given pressure.

  • The final product should be a clear, colorless to pale yellow liquid or a white solid, as its melting point is 20-23 °C.[4]

  • The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and toxic; handle with extreme care and avoid inhalation of vapors.

  • Phosphorus pentoxide is a powerful dehydrating agent and is corrosive. Avoid contact with skin and eyes.

  • Concentrated ammonia is corrosive and has pungent vapors.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

Application Notes and Protocols: Pentadecanenitrile as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanenitrile, a long-chain aliphatic nitrile, serves as a versatile and valuable precursor in organic synthesis. Its 15-carbon backbone and terminal nitrile functionality allow for its conversion into a variety of important chemical entities, including primary amines, carboxylic acids, and ketones. These products have broad applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials and surfactants. This document provides detailed application notes, experimental protocols, and comparative data for the key synthetic transformations of this compound.

Key Synthetic Transformations

The reactivity of the nitrile group in this compound allows for several fundamental transformations, providing access to a range of functionalized long-chain molecules. The three primary applications covered in these notes are:

  • Reduction to Pentadecylamine: The conversion of the nitrile to a primary amine is a crucial step in the synthesis of various bioactive molecules, surfactants, and corrosion inhibitors.

  • Hydrolysis to Pentadecanoic Acid: This transformation provides a straightforward route to a C15 saturated fatty acid, a compound of interest in lipid research and as a precursor for various esters and amides.

  • Reaction with Grignard Reagents to form Ketones: The addition of an organometallic reagent, such as a Grignard reagent, allows for the formation of a new carbon-carbon bond and the synthesis of long-chain ketones, which are valuable intermediates in the synthesis of more complex molecules.

G This compound This compound (C15H29N) Pentadecylamine Pentadecylamine (C15H33N) This compound->Pentadecylamine Reduction (e.g., LiAlH4, H2/Raney Ni) Pentadecanoic_Acid Pentadecanoic Acid (C15H30O2) This compound->Pentadecanoic_Acid Hydrolysis (Acid or Base Catalyzed) Ketone Ketone (e.g., 2-Hexadecanone) This compound->Ketone Grignard Reaction (+ R-MgX, then H3O+)

Caption: Key synthetic transformations of this compound.

Quantitative Data Summary

The following tables summarize typical yields and key physicochemical properties for the products derived from the described transformations of this compound.

Table 1: Product Yields and Physical Properties

Product NameTransformationTypical Yield (%)Melting Point (°C)Boiling Point (°C)Molecular Weight ( g/mol )
PentadecylamineReduction85-9536-38315-317227.43[1]
Pentadecanoic AcidHydrolysis80-9051-53[2]257 (at 100 mmHg)[2]242.40[2]
2-HexadecanoneGrignard Reaction70-8543-45317-318240.42[3][4]

Table 2: Spectroscopic Data for Synthesized Products

Product Name1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Mass Spectrum (m/z)
Pentadecylamine 2.68 (t, 2H), 1.43 (m, 2H), 1.26 (br s, 24H), 0.88 (t, 3H)42.2, 33.9, 31.9, 29.7, 29.6, 29.4, 29.3, 26.8, 22.7, 14.13370, 3290, 2920, 2850, 1465227 (M+), 212, 198, 57, 44, 30[1][5]
Pentadecanoic Acid 2.35 (t, 2H), 1.63 (m, 2H), 1.25 (br s, 22H), 0.88 (t, 3H)179.8, 34.1, 31.9, 29.7, 29.6, 29.4, 29.3, 29.1, 24.7, 22.7, 14.1[6][7]2920, 2850, 1710, 1465, 940242 (M+), 199, 185, 129, 73, 60[7]
2-Hexadecanone 2.41 (t, 2H), 2.13 (s, 3H), 1.56 (m, 2H), 1.25 (br s, 22H), 0.88 (t, 3H)209.3, 43.9, 31.9, 29.8, 29.7, 29.6, 29.4, 29.3, 24.0, 22.7, 14.1[3]2920, 2850, 1715, 1465, 1360240 (M+), 225, 183, 99, 58, 43[4]

Experimental Protocols

Protocol 1: Reduction of this compound to Pentadecylamine

This protocol describes the reduction of this compound to pentadecylamine using lithium aluminum hydride (LiAlH4), a powerful reducing agent for nitriles.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification 1. Dissolve this compound\nin anhydrous THF 1. Dissolve this compound in anhydrous THF 3. Add nitrile solution dropwise\nto LiAlH4 at 0°C 3. Add nitrile solution dropwise to LiAlH4 at 0°C 1. Dissolve this compound\nin anhydrous THF->3. Add nitrile solution dropwise\nto LiAlH4 at 0°C 2. Prepare LiAlH4 suspension\nin anhydrous THF 2. Prepare LiAlH4 suspension in anhydrous THF 2. Prepare LiAlH4 suspension\nin anhydrous THF->3. Add nitrile solution dropwise\nto LiAlH4 at 0°C 4. Reflux the mixture 4. Reflux the mixture 3. Add nitrile solution dropwise\nto LiAlH4 at 0°C->4. Reflux the mixture 5. Quench excess LiAlH4 5. Quench excess LiAlH4 4. Reflux the mixture->5. Quench excess LiAlH4 6. Filter and extract 6. Filter and extract 5. Quench excess LiAlH4->6. Filter and extract 7. Purify by distillation\nor recrystallization 7. Purify by distillation or recrystallization 6. Filter and extract->7. Purify by distillation\nor recrystallization

Caption: Workflow for the reduction of this compound to pentadecylamine.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH4) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

  • Diethyl ether

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or recrystallization setup

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Carefully add LiAlH4 (1.5 - 2.0 eq) to the flask, followed by anhydrous THF to create a suspension.

  • Dissolve this compound (1.0 eq) in anhydrous THF in the dropping funnel.

  • Cool the LiAlH4 suspension to 0°C using an ice bath.

  • Add the this compound solution dropwise to the stirred LiAlH4 suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH4 (for every 1 g of LiAlH4 used, add 1 mL of water).[8] This is followed by the dropwise addition of 15% aqueous NaOH (1 mL for every 1 g of LiAlH4), and then water again (3 mL for every 1 g of LiAlH4).[8]

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude pentadecylamine.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Hydrolysis of this compound to Pentadecanoic Acid

This protocol details the acid-catalyzed hydrolysis of this compound to pentadecanoic acid.

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Workup & Purification 1. Combine this compound\nand aqueous H2SO4 1. Combine this compound and aqueous H2SO4 2. Heat the mixture\nunder reflux 2. Heat the mixture under reflux 1. Combine this compound\nand aqueous H2SO4->2. Heat the mixture\nunder reflux 3. Cool and extract\nwith an organic solvent 3. Cool and extract with an organic solvent 2. Heat the mixture\nunder reflux->3. Cool and extract\nwith an organic solvent 4. Wash and dry\nthe organic layer 4. Wash and dry the organic layer 3. Cool and extract\nwith an organic solvent->4. Wash and dry\nthe organic layer 5. Purify by recrystallization 5. Purify by recrystallization 4. Wash and dry\nthe organic layer->5. Purify by recrystallization

Caption: Workflow for the hydrolysis of this compound to pentadecanoic acid.

Materials:

  • This compound (1.0 eq)

  • Aqueous sulfuric acid (H2SO4) (e.g., 50% v/v)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq) and aqueous sulfuric acid.

  • Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash successively with water and saturated aqueous NaHCO3 solution.

  • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the pentadecanoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Alternatively, the combined organic layers can be washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude pentadecanoic acid can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

Protocol 3: Synthesis of 2-Hexadecanone from this compound

This protocol describes the synthesis of 2-hexadecanone via the reaction of this compound with methylmagnesium bromide.

G cluster_0 Reaction Setup cluster_1 Grignard Reaction cluster_2 Workup & Purification 1. Prepare Methylmagnesium\nBromide (Grignard Reagent) 1. Prepare Methylmagnesium Bromide (Grignard Reagent) 3. Add nitrile solution dropwise\nto Grignard reagent at 0°C 3. Add nitrile solution dropwise to Grignard reagent at 0°C 1. Prepare Methylmagnesium\nBromide (Grignard Reagent)->3. Add nitrile solution dropwise\nto Grignard reagent at 0°C 2. Dissolve this compound\nin anhydrous ether 2. Dissolve this compound in anhydrous ether 2. Dissolve this compound\nin anhydrous ether->3. Add nitrile solution dropwise\nto Grignard reagent at 0°C 4. Stir at room temperature 4. Stir at room temperature 3. Add nitrile solution dropwise\nto Grignard reagent at 0°C->4. Stir at room temperature 5. Quench with acidic workup 5. Quench with acidic workup 4. Stir at room temperature->5. Quench with acidic workup 6. Extract and wash 6. Extract and wash 5. Quench with acidic workup->6. Extract and wash 7. Purify by column\nchromatography or distillation 7. Purify by column chromatography or distillation 6. Extract and wash->7. Purify by column\nchromatography or distillation

Caption: Workflow for the synthesis of 2-hexadecanone from this compound.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (CH3MgBr) (1.2-1.5 eq, solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Aqueous hydrochloric acid (HCl) (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup or vacuum distillation apparatus

Procedure:

  • Under an inert atmosphere, add a solution of methylmagnesium bromide (1.2-1.5 eq) in anhydrous diethyl ether or THF to a dry three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and place it in the dropping funnel.

  • Cool the Grignard reagent to 0°C in an ice bath.

  • Add the this compound solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M aqueous HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-hexadecanone can be purified by column chromatography on silica gel or by vacuum distillation.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a range of valuable long-chain organic molecules. The protocols provided herein offer robust and reproducible methods for its conversion to pentadecylamine, pentadecanoic acid, and 2-hexadecanone. These transformations are fundamental in organic synthesis and provide access to key intermediates for the development of new pharmaceuticals, agrochemicals, and advanced materials. The provided data and workflows serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols for the Synthesis of Fatty Amines Using Pentadecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty amines are a critical class of oleochemicals with a wide range of applications, including as surfactants, emulsifiers, corrosion inhibitors, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals. Pentadecylamine, a C15 fatty amine, is synthesized from pentadecanenitrile. This document provides detailed application notes and experimental protocols for the synthesis of pentadecylamine via the catalytic hydrogenation of this compound. The primary method discussed is catalytic hydrogenation, a robust and scalable process for the reduction of nitriles to primary amines.

Synthesis Pathway: Catalytic Hydrogenation of this compound

The conversion of this compound to pentadecylamine is achieved through catalytic hydrogenation. This process involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst.[1] The general chemical equation for this transformation is:

R-C≡N + 2 H₂ → R-CH₂NH₂

Where R represents a C14 alkyl chain (in the case of this compound).

A common challenge in nitrile hydrogenation is the formation of secondary and tertiary amines as byproducts. These side reactions occur when the intermediate imine reacts with the primary amine product.[1] Careful selection of the catalyst and optimization of reaction conditions are crucial to maximize the yield and selectivity for the desired primary amine.

Synthesis_Pathway This compound This compound (C₁₄H₂₉C≡N) Pentadecylamine Pentadecylamine (C₁₅H₃₁NH₂) This compound->Pentadecylamine Catalytic Hydrogenation H2 Hydrogen (H₂) Catalyst Catalyst (e.g., Raney Ni, Pd/C)

Caption: Catalytic hydrogenation of this compound to pentadecylamine.

Experimental Protocols

Two primary protocols for the catalytic hydrogenation of this compound are presented below, utilizing different catalyst systems.

Protocol 1: High-Pressure Hydrogenation using Raney® Nickel

This protocol is a robust method suitable for laboratory-scale synthesis, adapted from general procedures for the hydrogenation of long-chain aliphatic nitriles.

Materials:

  • This compound (CAS: 18300-91-9)

  • Raney® Nickel (slurry in water)

  • Anhydrous ethanol

  • Ammonia solution (optional, to enhance primary amine selectivity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10% by weight of the nitrile) with anhydrous ethanol three times to remove water.

  • Reactor Setup: To the high-pressure autoclave, add the washed Raney® Nickel catalyst and anhydrous ethanol (sufficient to create a slurry and dissolve the nitrile).

  • Reactant Addition: Add this compound to the reactor. If desired, add a small amount of ammonia solution to suppress the formation of secondary and tertiary amines.

  • Reaction: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 30-50 bar. Heat the reactor to 100-150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the Raney® Nickel catalyst. The ethanol can be removed under reduced pressure. The crude pentadecylamine can be further purified by vacuum distillation or recrystallization.

Protocol 2: Stoichiometric Reduction using Raney® Nickel and Potassium Borohydride

This method offers a milder alternative to high-pressure hydrogenation.

Materials:

  • This compound (CAS: 18300-91-9)

  • Raney® Nickel (slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous ethanol

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Catalyst and Reducing Agent: In a round-bottom flask, combine Raney® Nickel (washed with ethanol) and potassium borohydride in anhydrous ethanol.

  • Reactant Addition: Add this compound to the mixture with stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the catalyst.

  • Purification: Evaporate the ethanol under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield pentadecylamine. Further purification can be achieved by vacuum distillation.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the catalytic hydrogenation of long-chain aliphatic nitriles, which are analogous to this compound.

Table 1: Comparison of Catalytic Systems for Nitrile Hydrogenation

Catalyst SystemSubstrateTemperature (°C)Pressure (bar H₂)SolventConversion (%)Selectivity to Primary Amine (%)Reference
Raney® NickelStearonitrile120-14030-40->95~85-95 (with ammonia)General Industrial Practice
Palladium on Carbon (Pd/C)Octanenitrile10020Toluene9244[2]
Ruthenium on Carbon (Ru/C)Octanenitrile10020Toluene9960[2]
Homogeneous Mn-based catalystOctanenitrile12050THF>99>99[2]

Table 2: Physical and Spectroscopic Data for this compound and Pentadecylamine

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound18300-91-9C₁₅H₂₉N223.4032220-23
Pentadecylamine2570-26-5C₁₅H₃₃N227.43299-30135-37

Characterization of Pentadecylamine

The successful synthesis of pentadecylamine can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. Fatty amines can be analyzed directly or after derivatization.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the final product. The disappearance of the nitrile peak and the appearance of signals corresponding to the -CH₂NH₂ group are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: The conversion of the nitrile to the primary amine can be monitored by the disappearance of the C≡N stretching vibration (around 2250 cm⁻¹) and the appearance of N-H stretching vibrations (around 3300-3400 cm⁻¹).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants Measure this compound and Solvent Start->Reactants Reactor Charge Reactor with Reactants and Catalyst Reactants->Reactor Catalyst Prepare Catalyst (e.g., wash Raney Ni) Catalyst->Reactor Hydrogenation Pressurize with H₂ Heat and Stir Reactor->Hydrogenation Monitor Monitor Reaction (H₂ uptake, TLC) Hydrogenation->Monitor Cooling Cool Reactor and Vent H₂ Monitor->Cooling Reaction Complete Filtration Filter to Remove Catalyst Cooling->Filtration SolventRemoval Remove Solvent (Rotary Evaporation) Filtration->SolventRemoval Purification Purify Product (Distillation/Recrystallization) SolventRemoval->Purification Characterization Characterize Product (GC-MS, NMR, IR) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and analysis of pentadecylamine.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood, and appropriate safety measures should be in place to prevent leaks and ignition sources.

  • Raney® Nickel: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air. It should always be handled as a slurry in water or a suitable solvent.

  • High-Pressure Reactions: High-pressure autoclaves should be operated by trained personnel, and all safety protocols for high-pressure work must be followed.

  • Amines: Fatty amines can be corrosive and irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

References

Application Note and Protocol for the GC-MS Analysis of Pentadecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanenitrile (C₁₅H₂₉N), also known as tetradecyl cyanide, is a long-chain fatty nitrile.[1][2] The accurate and reliable quantification of this compound in various matrices is essential for research and development in fields where this compound may be present, such as in industrial applications or as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.[3]

This document provides a comprehensive protocol for the analysis of this compound using GC-MS. It covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis. The methodologies presented here are based on established principles of GC-MS analysis for similar long-chain organic molecules and should be adapted and validated for specific sample matrices.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): Heptadecanenitrile or other suitable long-chain nitrile not present in the sample.[4]

  • Solvents: Hexane, Dichloromethane, Acetonitrile (HPLC or GC grade)

  • Anhydrous Sodium Sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or QuEChERS kits for sample cleanup, if necessary.[5][6][7]

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract this compound and remove interfering substances.[5][6] Below are two suggested starting protocols that should be optimized for your specific application.

2.2.1. Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., aqueous solutions)

  • To 1 mL of the liquid sample, add 10 µL of the internal standard solution (e.g., 100 µg/mL in acetonitrile).

  • Add 2 mL of a non-polar solvent like hexane or dichloromethane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • The extract is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.[8]

2.2.2. Solid Phase Extraction (SPE) for Complex Matrices

For more complex matrices, such as biological fluids or environmental samples, SPE can provide a cleaner extract.

  • Condition a C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove polar interferences.

  • Elute the this compound with a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).

  • Collect the eluate and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a solvent compatible with the GC-MS system (e.g., hexane).

GC-MS Parameters

The following parameters are a starting point and may require optimization for specific instruments and columns.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[9]
InjectorSplitless mode, Temperature: 280°C
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min[10]
Oven ProgramInitial temperature: 100°C, hold for 2 minutes. Ramp: 15°C/min to 300°C. Hold: 10 minutes at 300°C.[9][10]
Mass Spectrometer
Ion Source Temp.230°C[9]
Interface Temp.280°C[9]
Ionization ModeElectron Ionization (EI) at 70 eV[9]
Mass Rangem/z 40-400
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Qualitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound available in the NIST database can also be used for comparison.[1]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and injection volume. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Table 1: Representative Quantitative Data for this compound Analysis (Note: These values are illustrative and must be determined experimentally).

Parameter Value
Retention Time (min) To be determined
Characteristic Ions (m/z) To be determined from the mass spectrum
Linear Range (µg/mL) To be determined
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Correlation Coefficient (r²) >0.995
Recovery (%) 85-115%
Precision (%RSD) <15%

Visualization of Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid Phase Extraction Add_IS->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: High-Resolution 1H NMR Analysis of Pentadecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentadecanenitrile (C₁₅H₂₉N) is a long-chain aliphatic nitrile, a class of compounds with applications in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals. As a lipid-like molecule, its characterization is crucial for quality control and reaction monitoring.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the structural elucidation and quantification of such molecules. This application note provides a detailed protocol for the preparation of this compound samples for ¹H NMR analysis, ensuring high-quality, reproducible spectra.

Materials and Equipment

  • Analyte: this compound (CAS No: 18300-91-9)

  • Deuterated Solvent: Deuterated chloroform (CDCl₃), ≥99.8% D

  • Internal Standard (for quantitative analysis): Tetramethylsilane (TMS) or 1,4-Dioxane

  • NMR Tubes: 5 mm, high-precision

  • Glassware: Volumetric flasks, pipettes, vials with caps

  • Filtration: Pasteur pipettes and glass wool or syringe filters (PTFE, 0.22 µm)

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Protocol 1: Sample Preparation for Qualitative ¹H NMR Analysis

This protocol is intended for the structural confirmation of this compound.

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2][3] CDCl₃ is the solvent of choice due to its excellent ability to dissolve non-polar organic compounds like this compound.[4][5]

  • Dissolution: Cap the vial and gently vortex until the sample is fully dissolved. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any microscopic solid impurities that can degrade the quality of the NMR spectrum, filter the solution.[6] Pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for ¹H NMR analysis.

Protocol 2: Sample Preparation for Quantitative ¹H NMR (qNMR) Analysis

This protocol is designed for determining the precise concentration or purity of this compound using an internal standard.

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of a suitable internal standard (e.g., 1,4-Dioxane).

    • Dissolve it in a known volume of CDCl₃ in a volumetric flask to create a stock solution of known concentration. 1,4-Dioxane is a suitable choice as it produces a sharp singlet at approximately 3.75 ppm, which does not overlap with the signals of this compound.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a vial.

    • Precisely add a known volume (e.g., 0.5 mL) of the internal standard stock solution to the vial.

    • Add additional CDCl₃ to reach a total volume of approximately 0.7 mL.

  • Dissolution and Transfer: Follow steps 3-5 from the qualitative analysis protocol.

  • NMR Data Acquisition: For quantitative analysis, it is crucial to ensure complete relaxation of the protons. Use a longer relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30 seconds is generally sufficient for accurate quantification).[7]

  • Data Analysis: The concentration of this compound can be calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * Cₛ

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ = Integral of the analyte's signal

    • Nₓ = Number of protons giving rise to the analyte's signal

    • Nₛ = Number of protons giving rise to the internal standard's signal

    • Iₛ = Integral of the internal standard's signal

    • Cₛ = Concentration of the internal standard

Data Presentation

The expected ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in the table below. These values are based on typical chemical shifts for long-chain aliphatic nitriles.[8][9][10]

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
a (-CH₃)~ 0.88Triplet (t)3H
b (-(CH₂)₁₂-)~ 1.25Multiplet (m)24H
c (-CH₂-CH₂CN)~ 1.64Quintet (quin)2H
d (-CH₂CN)~ 2.32Triplet (t)2H

Structure of this compound:

CH₃-(CH₂)₁₂-CH₂-CH₂-CN (a) (b) (c) (d)

Mandatory Visualizations

Sample_Preparation_Workflow Workflow for 1H NMR Sample Preparation of this compound cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis weigh_qual 1. Weigh 5-10 mg of this compound add_solvent_qual 2. Add ~0.7 mL CDCl3 weigh_qual->add_solvent_qual dissolve_qual 3. Vortex to Dissolve add_solvent_qual->dissolve_qual filter_qual 4. Filter into NMR Tube dissolve_qual->filter_qual analyze NMR Analysis filter_qual->analyze Ready for Analysis prep_stock 1a. Prepare Internal Standard Stock Solution add_stock 2. Add known volume of Internal Standard Stock prep_stock->add_stock weigh_quant 1b. Weigh 10-15 mg of this compound weigh_quant->add_stock dissolve_quant 3. Vortex to Dissolve add_stock->dissolve_quant filter_quant 4. Filter into NMR Tube dissolve_quant->filter_quant filter_quant->analyze Ready for Analysis (with long relaxation delay)

Caption: Workflow for ¹H NMR Sample Preparation.

References

Application Notes and Protocols: Infrared Spectroscopy of the Nitrile Group in Pentadecanenitrile (C15H29N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in molecules. The nitrile group (-C≡N) exhibits a characteristic and strong absorption band in a relatively clean region of the IR spectrum, making it an excellent marker for analysis. This document provides detailed application notes and experimental protocols for the characterization of the nitrile group in pentadecanenitrile (C15H29N), a long-chain aliphatic nitrile. These guidelines are intended to assist researchers in obtaining and interpreting high-quality IR spectra for quality control, reaction monitoring, and structural elucidation.

The C-N triple bond in nitriles has a sharp and intense stretching vibration peak that is easy to identify.[1][2] For saturated aliphatic nitriles, such as this compound, this characteristic absorption occurs in the range of 2260-2240 cm⁻¹.[1][3] The intensity and exact position of this band can be influenced by the molecular environment and the solvent used during analysis.[4]

Key Vibrational Frequencies for C15H29N

The infrared spectrum of this compound is dominated by absorptions arising from the vibrations of its constituent functional groups. The table below summarizes the expected vibrational frequencies.

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)IntensityNotes
Nitrile (-C≡N)Stretch2260 - 2240Strong, SharpThis is the most characteristic peak for identifying the nitrile group.[1][3]
Alkane (C-H)Stretch (sp³ C-H)3000 - 2850StrongTypically multiple sharp peaks corresponding to symmetric and asymmetric stretching of CH₂ and CH₃ groups.[5][6]
Alkane (C-H)Bend (CH₂)1470 - 1450MediumScissoring vibration.[5]
Alkane (C-H)Bend (CH₃)1370 - 1350MediumRocking vibration.[5]

Solvent Effects on the Nitrile Stretching Frequency

The polarity of the solvent can influence the vibrational frequency of the nitrile group. While this effect is more pronounced in aromatic nitriles, it is still a consideration for aliphatic nitriles. Generally, increasing solvent polarity can lead to a slight shift in the peak position.

SolventDielectric Constant (ε)Typical Shift in ν(C≡N) (cm⁻¹)
Hexane1.9Baseline
Carbon Tetrachloride2.2Minimal Shift
Chloroform4.8Small negative shift
Tetrahydrofuran (THF)7.6Small negative shift
Dichloromethane9.1Small negative shift
Acetone21Moderate negative shift
Acetonitrile37.5Moderate negative shift
Dimethyl Sulfoxide (DMSO)47Larger negative shift

Note: The magnitude of the shift can vary and the data presented is a general trend for nitriles. Protic solvents capable of hydrogen bonding can cause a blue shift (to higher wavenumbers) and broadening of the nitrile peak.[4][7]

Experimental Protocols

Two common and effective methods for obtaining the IR spectrum of this compound are Attenuated Total Reflectance (ATR) and the neat liquid film method.

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is the preferred method for liquid samples due to its simplicity and minimal sample preparation.[8][9]

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory

  • This compound (C15H29N) sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly installed and the instrument has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[8]

  • Sample Analysis:

    • Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[8]

    • If your ATR accessory has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.[10]

    • Initiate the sample scan. The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Perform a baseline correction and normalization of the spectrum if necessary.

    • Identify and label the characteristic absorption peaks, with a focus on the nitrile stretching frequency around 2260-2240 cm⁻¹.

    • After analysis, clean the ATR crystal thoroughly with a solvent-dampened wipe.

Protocol 2: Neat Liquid Film Method

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.[11][12]

Materials and Equipment:

  • FTIR Spectrometer

  • Infrared-transparent salt plates (e.g., NaCl or KBr) and a holder

  • This compound (C15H29N) sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., acetone or dichloromethane)

  • Lint-free wipes

  • Desiccator for storing salt plates

Procedure:

  • Instrument and Sample Preparation:

    • Ensure the FTIR spectrometer is ready for analysis.

    • Handle the salt plates with gloves and by the edges to avoid moisture and contamination.[12]

  • Background Spectrum Acquisition:

    • Acquire a background spectrum with an empty sample holder or with the clean salt plates in the beam path.

  • Sample Preparation and Analysis:

    • Place one salt plate on a clean, dry surface.

    • Using a pipette, place a single drop of this compound in the center of the plate.[12]

    • Carefully place the second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film without air bubbles.[11]

    • Place the sandwiched plates into the sample holder and insert it into the spectrometer.

    • Acquire the sample spectrum.

  • Data Processing and Cleaning:

    • Process the spectrum as described in the ATR protocol.

    • Thoroughly clean the salt plates immediately after use by rinsing with a dry solvent (e.g., acetone) and wiping with a lint-free cloth.[11]

    • Store the clean plates in a desiccator to prevent damage from atmospheric moisture.

Visualizations

Experimental_Workflow Experimental Workflow for IR Analysis of C15H29N cluster_prep Preparation cluster_atr ATR Method cluster_neat Neat Film Method cluster_analysis Analysis start Start instrument_prep Instrument Preparation (FTIR Startup & Diagnostics) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan place_sample_atr Place drop of C15H29N on ATR crystal background_scan->place_sample_atr ATR Path place_sample_neat Place drop of C15H29N on salt plate background_scan->place_sample_neat Neat Film Path apply_pressure Apply Pressure (if applicable) place_sample_atr->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum sandwich_plates Sandwich with second plate to form a thin film place_sample_neat->sandwich_plates sandwich_plates->acquire_spectrum process_data Data Processing (Baseline Correction, Normalization) acquire_spectrum->process_data peak_analysis Peak Identification & Analysis process_data->peak_analysis end_run End peak_analysis->end_run

Caption: Workflow for obtaining the IR spectrum of C15H29N.

Logical_Relationship Structure-Spectrum Relationship for C15H29N cluster_groups Molecular Structure Components cluster_spectrum Expected IR Spectrum Features molecule This compound (C15H29N) CH3(CH2)13C≡N nitrile_group Nitrile Group (-C≡N) molecule->nitrile_group alkyl_chain Long Alkyl Chain (-CH2-, -CH3) molecule->alkyl_chain nitrile_peak Strong, Sharp Peak ~2250 cm⁻¹ nitrile_group->nitrile_peak causes ch_stretch_peaks Strong Peaks 3000-2850 cm⁻¹ alkyl_chain->ch_stretch_peaks causes ch_bend_peaks Medium Peaks 1470-1350 cm⁻¹ alkyl_chain->ch_bend_peaks causes

Caption: Relationship between C15H29N structure and its IR spectrum.

References

Application Note: Derivatization of Pentadecanenitrile for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanenitrile (C₁₅H₂₉N) is a long-chain aliphatic nitrile whose detection and quantification by mass spectrometry (MS) can be challenging. Direct analysis, particularly with electrospray ionization (ESI), may suffer from low ionization efficiency due to the molecule's nonpolar nature and the lack of a readily ionizable functional group. While electron ionization (EI) can be used, the resulting mass spectra may show extensive fragmentation, complicating unambiguous identification and accurate quantification[1][2].

Chemical derivatization is a powerful strategy to overcome these limitations. By converting the chemically stable nitrile group into a more reactive or ionizable functional group, the analyte's properties can be tailored for enhanced MS analysis. This application note details two primary protocols for the derivatization of this compound:

  • Hydrolysis to Pentadecanoic Acid: The nitrile is converted to a carboxylic acid, which is then derivatized (e.g., by silylation) to increase volatility and thermal stability for Gas Chromatography-MS (GC-MS) analysis.

  • Reduction to Pentadecanamine: The nitrile is reduced to a primary amine, which can be derivatized (e.g., by acylation) to improve chromatographic retention and significantly enhance ionization efficiency for Liquid Chromatography-MS (LC-MS) analysis.

These methods improve chromatographic properties, increase detection sensitivity, and can produce characteristic fragmentation patterns for more confident structural elucidation[3][4].

Principle of Derivatization via Chemical Conversion

The core strategy involves a two-step process: chemical conversion of the nitrile moiety followed by derivatization of the newly formed functional group. This indirect approach is generally more robust and effective than attempting to derivatize the nitrile group directly.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis breaks the carbon-nitrogen triple bond, converting the nitrile into a carboxylic acid. Carboxylic acids are readily derivatized to improve their suitability for GC-MS or LC-MS analysis[5].

  • Reduction: Using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), the nitrile group is reduced to a primary amine. Primary amines are highly suitable for derivatization to introduce tags that enhance ionization in ESI-MS[6].

G cluster_start cluster_pathways cluster_intermediates cluster_derivatization cluster_analysis start This compound (C₁₄H₂₉CN) hydrolysis Hydrolysis (e.g., H₂SO₄/H₂O) start->hydrolysis reduction Reduction (e.g., LiAlH₄) start->reduction acid Pentadecanoic Acid (C₁₄H₂₉COOH) hydrolysis->acid amine Pentadecanamine (C₁₅H₃₁NH₂) reduction->amine silylation Silylation (e.g., BSTFA) acid->silylation acylation Acylation (e.g., Dansyl Chloride) amine->acylation gcms GC-MS Analysis (Increased Volatility) silylation->gcms lcms LC-MS/MS Analysis (Enhanced Ionization) acylation->lcms

Method 1: Hydrolysis and Silylation for GC-MS Analysis

This protocol converts this compound to pentadecanoic acid, which is then silylated to form a volatile trimethylsilyl (TMS) ester suitable for GC-MS. Silylation replaces the active hydrogen on the carboxylic acid with a nonpolar TMS group, which reduces intermolecular hydrogen bonding, increases volatility, and improves thermal stability[7][8][9].

Experimental Protocol

Part A: Hydrolysis of this compound

  • Sample Preparation: Dissolve a known quantity (e.g., 1 mg) of the this compound sample in 1 mL of ethanol in a screw-cap reaction vial.

  • Reagent Addition: Add 1 mL of 6M aqueous sulfuric acid (H₂SO₄).

  • Reaction: Securely cap the vial and heat at 100°C for 4-6 hours in a heating block or oil bath. The reaction should be performed in a well-ventilated fume hood.

  • Extraction: Cool the reaction mixture to room temperature. Add 2 mL of n-hexane and 2 mL of deionized water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper organic layer (n-hexane), which contains the pentadecanoic acid, to a clean vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Part B: Silylation of Pentadecanoic Acid

  • Reagent Preparation: Ensure all glassware is anhydrous as silylating reagents are moisture-sensitive.

  • Derivatization: To the dried pentadecanoic acid residue, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Analysis: Cool the vial to room temperature. The sample containing the TMS-ester of pentadecanoic acid is now ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.

G cluster_hydrolysis Part A: Hydrolysis cluster_silylation Part B: Silylation cluster_analysis Part C: Analysis A1 Dissolve this compound in Ethanol A2 Add 6M Sulfuric Acid A1->A2 A3 Heat at 100°C for 4-6 hours A2->A3 A4 Extract with n-Hexane A3->A4 A5 Collect Organic Layer A4->A5 A6 Dry under Nitrogen A5->A6 B1 Add Pyridine and BSTFA + 1% TMCS A6->B1 B2 Heat at 70°C for 30 minutes B3 Cool to Room Temp. C1 Inject into GC-MS B3->C1

Method 2: Reduction and Acylation for LC-MS/MS Analysis

This protocol reduces this compound to pentadecanamine, which is then derivatized with an acylating agent such as dansyl chloride. Dansyl chloride introduces a tertiary amine group that is readily protonated for positive-ion ESI and a naphthalene moiety that can improve reversed-phase chromatographic retention. This derivatization significantly enhances sensitivity in LC-MS/MS analysis[10][11].

Experimental Protocol

Part A: Reduction of this compound

  • Caution: Lithium Aluminum Hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Setup: In a dry round-bottom flask under an inert atmosphere, add 1 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Carefully add a molar excess of LiAlH₄ (e.g., 5-10 mg) to the THF with stirring.

  • Sample Addition: Dissolve the this compound sample (e.g., 1 mg) in 0.5 mL of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until complete (monitor by TLC if necessary).

  • Quenching: Cool the flask in an ice bath. Cautiously and slowly add dropwise 1 mL of water to quench the excess LiAlH₄, followed by 1 mL of 15% NaOH solution, and then another 1 mL of water.

  • Extraction: Add 5 mL of diethyl ether, stir for 10 minutes, and then filter the mixture to remove the aluminum salts.

  • Drying: Collect the filtrate and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the pentadecanamine product.

Part B: Acylation (Dansylation) of Pentadecanamine

  • Sample Preparation: Dissolve the dried pentadecanamine residue in 100 µL of acetone.

  • Reagent Addition: Add 100 µL of aqueous sodium bicarbonate buffer (100 mM, pH 9.5).

  • Derivatization: Add 200 µL of a dansyl chloride solution (1 mg/mL in acetone).

  • Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Cleanup: After cooling, the reaction can be stopped by adding a small amount of a primary amine solution (e.g., methylamine) to consume excess reagent. The sample may need solid-phase extraction (SPE) cleanup to remove excess reagent before analysis.

  • Analysis: The final solution is ready for dilution in a mobile-phase compatible solvent and injection into the LC-MS/MS system.

G cluster_reduction Part A: Reduction (Inert Atmosphere) cluster_acylation Part B: Acylation (Dansylation) cluster_analysis Part C: Analysis A1 Suspend LiAlH₄ in Anhydrous THF A2 Add this compound in THF Dropwise A1->A2 A3 Stir at Room Temp. for 2-4 hours A2->A3 A4 Quench Reaction with H₂O and NaOH A3->A4 A5 Extract with Diethyl Ether A4->A5 A6 Dry and Evaporate A5->A6 B1 Dissolve Amine in Acetone and Bicarbonate Buffer A6->B1 B2 Add Dansyl Chloride B3 Incubate at 60°C for 45 min (Dark) B4 Optional SPE Cleanup C1 Inject into LC-MS/MS B4->C1

Data Presentation: Expected Mass Shifts and Benefits

The following tables summarize the theoretical changes in molecular weight and the expected analytical benefits for each derivatization protocol.

Table 1: Quantitative Data for Hydrolysis and Silylation Protocol

Analyte/DerivativeChemical FormulaMolecular Weight ( g/mol )Mass Shift (Δm/z)Key Analytical Benefit for GC-MS
This compoundC₁₅H₂₉N223.40-Baseline
Pentadecanoic AcidC₁₅H₃₀O₂242.40+19Intermediate product
TMS-PentadecanoateC₁₈H₃₈O₂Si314.58+91.18 (from nitrile)Increased volatility and thermal stability

Table 2: Quantitative Data for Reduction and Acylation Protocol

Analyte/DerivativeChemical FormulaMolecular Weight ( g/mol )Mass Shift (Δm/z)Key Analytical Benefit for LC-MS
This compoundC₁₅H₂₉N223.40-Baseline
PentadecanamineC₁₅H₃₃N227.44+4.04Intermediate product
Dansyl-PentadecanamineC₂₇H₄₅N₂O₂S461.73+238.33 (from nitrile)Greatly enhanced ionization efficiency (ESI+)

Direct mass spectrometric analysis of this compound can be significantly improved through chemical conversion and subsequent derivatization. For GC-MS applications, a protocol of hydrolysis to pentadecanoic acid followed by silylation is highly effective at increasing analyte volatility and producing stable derivatives. For highly sensitive LC-MS/MS applications, a reduction to pentadecanamine followed by acylation with a charge-tagging reagent like dansyl chloride provides a profound increase in ionization efficiency and signal intensity. The selection of the appropriate protocol should be guided by the available instrumentation and the specific analytical goals of the research, such as the need for high throughput or ultimate sensitivity. The detailed methods provided in this note offer a robust foundation for researchers to enhance the detection and quantification of this compound and similar long-chain aliphatic nitriles.

References

Application Notes and Protocols for the Purification of Pentadecanenitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanenitrile (C₁₅H₂₉N) is a long-chain aliphatic nitrile with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its long hydrocarbon chain renders it relatively nonpolar. Following synthesis, purification is essential to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[2] The protocol covers all stages from initial analysis by Thin-Layer Chromatography (TLC) to the final purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Safety Information

A summary of the key physical and chemical properties of this compound is provided in Table 1. This information is crucial for handling the compound and for predicting its chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₉N[3][4]
Molecular Weight 223.40 g/mol [4]
Appearance Colorless to pale yellow liquid or low melting solid[1]
Melting Point 20-23 °C[5]
Boiling Point 322 °C[5]
Density 0.825 g/mL at 25 °C[5]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1][1]

Safety Precautions:

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

TLC is a rapid and effective method to determine the optimal solvent system for column chromatography.[6] The goal is to find a mobile phase that provides a good separation of this compound from its impurities, with a retention factor (Rf) for the desired product ideally between 0.2 and 0.4.[7][8]

Protocol:

  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen eluent (mobile phase). Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Test various ratios (e.g., Hexane:Ethyl Acetate 98:2, 95:5, 90:10).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Table 2: Suggested TLC Solvent Systems for this compound

Solvent System (v/v)Expected Rf of this compoundObservations
100% Hexane~0.0 - 0.1Likely too nonpolar; compound may not move from the baseline.
Hexane:Ethyl Acetate (98:2)~0.2 - 0.3A good starting point for achieving the desired Rf value.
Hexane:Ethyl Acetate (95:5)~0.3 - 0.5May provide better separation if impurities are close in polarity.
Hexane:Ethyl Acetate (90:10)> 0.5Likely too polar; the compound may travel with the solvent front.
Column Chromatography Purification

This protocol outlines the purification of this compound using flash column chromatography with silica gel as the stationary phase.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (acid-washed)

  • Crude this compound

  • Eluent (e.g., Hexane:Ethyl Acetate mixture determined from TLC)

  • Collection tubes

  • Air pressure source (for flash chromatography)

Protocol:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand (approx. 1 cm) on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully apply it to the top of the silica gel bed using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Begin with the least polar solvent system determined by TLC (e.g., Hexane:Ethyl Acetate 98:2).

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the this compound and then any more polar impurities. For example, start with 2% ethyl acetate in hexane and slowly increase to 5% or 10%.[2]

  • Fraction Collection:

    • Collect the eluate in a series of labeled test tubes or flasks.

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Diagram 1: Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Purity Assessment

The purity of the final product should be assessed using analytical techniques such as GC-MS and HPLC.

GC-MS is an excellent technique for assessing the purity of volatile and semi-volatile compounds like this compound. The following is a suggested starting method based on protocols for similar fatty nitriles.[9][10]

Table 3: GC-MS Parameters for Purity Analysis

ParameterRecommended Setting
GC System Agilent 7890 GC with 5977 MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, Temperature: 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C
MS System Mass Spectrometer in Electron Ionization (EI) mode
Ion Source Temp. 230 °C
Mass Range 40-450 amu

Reverse-phase HPLC is a suitable method for analyzing the purity of this compound. A C18 column is a good starting point for separating nonpolar compounds.[11][12]

Table 4: HPLC Parameters for Purity Analysis

ParameterRecommended Setting
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: WaterB: Acetonitrile
Gradient 80% B to 100% B over 15 minutes, then hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner. An example of how to present the purification results is shown in Table 5.

Table 5: Summary of Purification Results

ParameterValue
Crude Material Weight e.g., 5.0 g
Purified Product Weight e.g., 4.2 g
Yield e.g., 84%
Purity (by GC-MS) e.g., >99%
Purity (by HPLC) e.g., >99%

The purity is determined by the peak area percentage of the main component in the GC-MS or HPLC chromatogram.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. By following the detailed methodologies for TLC analysis, column setup, elution, and purity assessment, researchers can obtain high-purity this compound suitable for further applications in research and development. The provided parameters for GC-MS and HPLC serve as excellent starting points for method development and validation.

References

Safe storage and handling procedures for Pentadecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe storage, handling, and use of Pentadecanenitrile in a laboratory setting. The information is intended to support research and development activities, including organic synthesis and early-stage drug discovery.

Chemical and Physical Properties

This compound is a long-chain aliphatic nitrile. Its physical and chemical properties are summarized in the table below. This data is essential for designing experimental setups and for understanding its behavior under various conditions.

PropertyValueReference
Molecular Formula C₁₅H₂₉N[1][2][3]
Molecular Weight 223.40 g/mol [1][3]
CAS Number 18300-91-9[1][3]
Appearance White or colorless to light yellow powder, lump, or clear liquid[3][4]
Melting Point 20-23 °C[3]
Boiling Point 322 °C[3]
Density 0.825 g/mL at 25 °C[3]
Flash Point 22 °C[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and ether.[4]
Refractive Index n20/D 1.442[3]

Safety and Hazard Information

This compound is classified as harmful and requires careful handling to minimize exposure. The Globally Harmonized System (GHS) classification and associated precautionary statements are outlined below.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2]

Signal Word: Warning[1]

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of this compound is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1][5]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][5]
P301+P317IF SWALLOWED: Get medical help.[6]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P317Get medical help.[6]
P321Specific treatment (see supplemental first aid instruction on this label).[1]
P330Rinse mouth.[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[2]
P337+P313If eye irritation persists: Get medical advice/attention.[2]
P362+P364Take off contaminated clothing and wash it before reuse.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Storage and Handling Procedures

Proper storage and handling are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage
  • General Storage: Keep container tightly closed and upright in a dry and well-ventilated place.[2]

  • Temperature: Store at room temperature, sealed in a dry environment.[7] Avoid overheating.[2] For long-term storage, a cool and dark place is recommended.

  • Incompatible Materials: Keep away from strong oxidizing agents.[8]

  • Inert Atmosphere: For sensitive reactions, consider storing under an inert atmosphere such as nitrogen.

Handling
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Use a local exhaust system to prevent direct exposure to vapors.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

    • Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves before use and use proper glove removal technique.

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8] A lab coat is mandatory.

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

G cluster_storage Storage Procedures cluster_handling Handling Procedures storage_1 Store in a cool, dry, well-ventilated area storage_2 Keep container tightly sealed storage_1->storage_2 storage_3 Avoid heat and ignition sources storage_2->storage_3 storage_4 Store away from oxidizing agents storage_3->storage_4 handling_1 Work in a chemical fume hood handling_2 Wear appropriate PPE (gloves, goggles, lab coat) handling_1->handling_2 handling_3 Avoid inhalation of vapors handling_2->handling_3 handling_4 Prevent contact with skin and eyes handling_3->handling_4 handling_5 Wash hands thoroughly after use handling_4->handling_5

Fig. 1: Safe Storage and Handling Workflow

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Cleanup: For small spills, wipe dry, place the rag in a sealed bag for waste disposal.[2] For larger spills, absorb with an inert material (e.g., sand, silica gel) and collect for disposal.[8]

  • Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[2]

G start Spill of this compound Occurs evacuate Evacuate immediate area start->evacuate ppe Don appropriate PPE evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with inert absorbent material ventilate->contain is_minor Is the spill minor? contain->is_minor cleanup_minor Wipe up with a cloth, place in a sealed bag for disposal is_minor->cleanup_minor Yes cleanup_major Use non-sparking tools to collect absorbed material into a container for disposal is_minor->cleanup_major No decontaminate Decontaminate the area with soap and water cleanup_minor->decontaminate cleanup_major->decontaminate report Report the incident to the lab supervisor decontaminate->report

Fig. 2: Spill Response Protocol
First Aid Measures

  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[8] Remove contaminated clothing.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1]

Application Notes and Experimental Protocols

This compound is a versatile intermediate in organic synthesis. It can be used as a precursor for the synthesis of primary amines, ketones, and carboxylic acids, which are valuable functional groups in drug discovery and development. The following are representative protocols for these transformations.

Note: These protocols are based on general procedures for aliphatic nitriles and may require optimization for this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Reduction of this compound to Pentadecylamine

This protocol describes the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Sulfuric acid (H₂SO₄)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether or THF.

  • Combine the filtrate and the washings, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Pentadecylamine.

  • The product can be further purified by distillation or chromatography if necessary.

G start Start: Reduction of this compound setup Set up dry reaction flask under inert atmosphere start->setup add_liaih4 Suspend LiAlH4 in anhydrous ether/THF setup->add_liaih4 prepare_nitrile Dissolve this compound in anhydrous ether/THF setup->prepare_nitrile add_nitrile Add this compound solution dropwise to LiAlH4 suspension add_liaih4->add_nitrile prepare_nitrile->add_nitrile reflux Reflux the reaction mixture for 4-6 hours add_nitrile->reflux monitor Monitor reaction progress (TLC/GC-MS) reflux->monitor cool Cool the reaction to 0°C monitor->cool quench Quench excess LiAlH4 with water and NaOH cool->quench filter Filter aluminum salts quench->filter extract Wash the organic layer with brine filter->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the product (distillation/chromatography) concentrate->purify end End: Obtain Pentadecylamine purify->end

References

Applications of Pentadecanenitrile's Metabolite, Pentadecanoic Acid, in Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed overview for researchers, scientists, and drug development professionals.

Initial research into the direct applications of pentadecanenitrile in lipid research did not yield specific methodologies or studies involving this particular nitrile compound. However, the scientific literature extensively documents the significant role of its corresponding carboxylic acid, pentadecanoic acid (C15:0), a naturally occurring odd-chain fatty acid. It is hypothesized that any biological effects of this compound in lipid metabolism would likely be mediated through its enzymatic hydrolysis to pentadecanoic acid. Therefore, these application notes and protocols focus on the well-established applications and mechanisms of pentadecanoic acid in lipid research.

Pentadecanoic acid is gaining increasing attention in the scientific community for its association with cardiometabolic health.[1] Found in dairy fat, ruminant meat, and some plants, this odd-chain saturated fatty acid is not only a biomarker for dairy consumption but also exhibits bioactive properties that modulate key metabolic pathways.[2][3] Studies have linked higher circulating levels of pentadecanoic acid with a reduced risk of type 2 diabetes and cardiovascular disease.[2]

This document provides a comprehensive guide to the applications of pentadecanoic acid in lipid research, including its effects on cellular signaling pathways, detailed experimental protocols for in vitro studies, and a summary of quantitative data from relevant research.

Application Notes

1. Modulator of Key Metabolic Signaling Pathways:

Pentadecanoic acid has been shown to interact with and modulate several critical signaling pathways involved in lipid metabolism and cellular energy homeostasis:

  • AMP-Activated Protein Kinase (AMPK) Activation: Pentadecanoic acid can activate AMPK, a central regulator of cellular energy.[4] Activated AMPK promotes a shift from anabolic processes, such as fatty acid synthesis, to catabolic processes, like fatty acid oxidation, to restore cellular energy balance.[5][6] This activation contributes to reduced lipid accumulation in cells.[7]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Evidence suggests that pentadecanoic acid acts as a dual partial agonist for PPARα and PPARδ.[2] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid oxidation.

  • Anaplerotic Substrate for the TCA Cycle: The β-oxidation of pentadecanoic acid produces propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle.[8][9] This anaplerotic role helps replenish TCA cycle intermediates, supporting mitochondrial function and energy production.[8][9]

2. Investigation of Odd-Chain Fatty Acid Metabolism and Function:

Studying the effects of pentadecanoic acid provides insights into the broader physiological roles of odd-chain fatty acids. This includes their endogenous synthesis, their contribution to the cellular lipid pool, and their impact on membrane composition and function.

3. Potential Therapeutic Agent for Metabolic Disorders:

Given its positive association with cardiometabolic health and its mechanisms of action, pentadecanoic acid is being investigated as a potential nutritional supplement or therapeutic agent for conditions such as metabolic dysfunction-associated steatotic liver disease (MASLD), type 2 diabetes, and cardiovascular disease.[4][10]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of pentadecanoic acid from various studies.

Table 1: Effects of Pentadecanoic Acid on Cell Viability and Stemness in MCF-7 Breast Cancer Cells

ParameterConcentration of Pentadecanoic AcidResultReference
Cell Viability (MCF-7/SC)100 µM~60% reduction[11]
ALDH+ Population100 µMSignificant decrease[11]
Mammosphere Formation100 µMSignificant reduction[11]

Table 2: Effects of 1-Propanol Supplementation on Pentadecanoic Acid Production in Yarrowia lipolytica

ParameterConditionResultReference
Total Lipid Production0.5% 1-propanol1.54 g/L[12]
C15:0 Production0.5% 1-propanol76.68 mg/L (794.7% increase)[12]

Signaling Pathways and Experimental Workflows

Pentadecanoic_Acid_Metabolism This compound This compound (Hypothetical Precursor) Hydrolysis Enzymatic Hydrolysis (e.g., Nitrilase) This compound->Hydrolysis Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Hydrolysis->Pentadecanoic_Acid Beta_Oxidation β-Oxidation Pentadecanoic_Acid->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Anaplerosis

Figure 1: Hypothetical conversion of this compound and metabolism of pentadecanoic acid.

AMPK_Activation Pentadecanoic_Acid Pentadecanoic Acid (C15:0) AMPK AMPK Pentadecanoic_Acid->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AMPK->CPT1 Activates (via ACC inhibition) SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes SREBP1c->Fatty_Acid_Synthesis Promotes

Figure 2: AMPK signaling pathway modulated by pentadecanoic acid.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Hepatocytes, Adipocytes) Treatment Treatment with Pentadecanoic Acid Cell_Culture->Treatment Harvesting Cell Harvesting and Lysis Treatment->Harvesting Lipid_Extraction Lipid Extraction Harvesting->Lipid_Extraction Western_Blot Western Blot (e.g., p-AMPK, SREBP-1) Harvesting->Western_Blot Gene_Expression Gene Expression Analysis (qPCR) Harvesting->Gene_Expression Lipidomics Lipidomic Analysis (LC-MS/MS) Lipid_Extraction->Lipidomics Data_Analysis Data Analysis Lipidomics->Data_Analysis

Figure 3: General experimental workflow for studying the effects of pentadecanoic acid.

Experimental Protocols

Protocol 1: Preparation of Pentadecanoic Acid Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of pentadecanoic acid for treating cells in culture.

Materials:

  • Pentadecanoic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Water bath at 37°C

  • 0.22 µm syringe filter (if needed)

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh a desired amount of pentadecanoic acid powder into a sterile, amber microcentrifuge tube or glass vial.

  • Dissolution: Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Mixing: Vortex the solution vigorously until the pentadecanoic acid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: If the DMSO is not from a pre-sterilized container, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile, amber tube. Note that some compound may be lost due to binding to the filter membrane.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Treatment of Hepatocytes with Pentadecanoic Acid

Objective: To treat cultured hepatocytes with pentadecanoic acid to study its effects on lipid metabolism.

Materials:

  • Hepatocyte cell line (e.g., HepG2, AML12)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Pentadecanoic acid stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., lipid extraction, Western blot, qPCR)

Procedure:

  • Cell Seeding: Seed hepatocytes in 6-well plates at a density that will result in approximately 70-80% confluency at the time of treatment. Culture the cells in complete medium for 24 hours to allow for attachment and recovery.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the pentadecanoic acid stock solution. Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final treatment concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest treatment group.

  • Cell Treatment: Carefully aspirate the old medium from the wells. Gently wash the cells once with sterile PBS. Add the medium containing the different concentrations of pentadecanoic acid or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Downstream Analysis: Following incubation, aspirate the medium and wash the cells with ice-cold PBS. Harvest the cells by scraping in lysis buffer for protein analysis (Western blot) or RNA extraction (qPCR), or proceed with lipid extraction protocols.

Protocol 3: Lipid Extraction from Cultured Cells for Lipidomic Analysis

Objective: To extract total lipids from cultured cells for subsequent analysis by mass spectrometry.

Materials:

  • Treated cells in culture plates

  • Ice-cold PBS

  • Methanol, HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Water, HPLC grade

  • Internal standards for lipid classes of interest

  • Conical glass tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching and Cell Lysis: Add a sufficient volume of ice-cold methanol to each well to cover the cell monolayer. Scrape the cells from the plate and transfer the cell suspension to a conical glass tube.

  • Addition of Internal Standards: Add a known amount of an appropriate internal standard mixture to each sample to allow for accurate quantification.

  • Lipid Extraction: Add MTBE to the methanol-cell suspension (e.g., a 5:1.5 ratio of MTBE:methanol). Vortex vigorously for 1 minute.

  • Phase Separation: Add water to induce phase separation (e.g., 1.25 parts water). Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic layer (MTBE phase), which contains the lipids, and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Storage and Reconstitution: The dried lipid extract can be stored at -80°C. For analysis, reconstitute the lipid extract in a suitable solvent for your analytical platform (e.g., isopropanol:acetonitrile, 1:1 v/v) and transfer to an autosampler vial for LC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pentadecanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pentadecanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common route for synthesizing this compound is a two-step process starting from pentadecanoic acid. The first step involves the amidation of the carboxylic acid with ammonia to form pentadecanamide. The second step is the dehydration of the amide to yield this compound. Another emerging method is a one-step vapor-phase synthesis directly from triglycerides containing pentadecanoic acid residues, which can be more energy-efficient.

Q2: What are the critical reaction parameters to control for achieving a high yield of this compound?

A2: To maximize the yield of this compound, careful control of the following parameters is essential:

  • Temperature: Both the amidation and dehydration steps are temperature-sensitive. Insufficient temperature can lead to incomplete conversion, while excessive heat may cause side reactions and degradation of the product.

  • Catalyst Selection: The choice of catalyst is crucial, especially for the dehydration step. Acidic catalysts are generally preferred.

  • Pressure: In vapor-phase synthesis, pressure is a key parameter that influences reaction rates and product selectivity.

  • Purity of Starting Materials: Impurities in the pentadecanoic acid or other reactants can poison the catalyst and lead to the formation of unwanted byproducts.

Q3: What types of catalysts are effective for the synthesis of fatty nitriles like this compound?

A3: A variety of catalysts have been shown to be effective for the synthesis of fatty nitriles. These are typically solid acid catalysts. Metal oxides are commonly used, with catalyst acidity showing a positive correlation with nitrile yield.[1][2] Some examples of effective catalysts include:

  • Vanadium(V) oxide (V₂O₅)

  • Iron(III) oxide (Fe₂O₃)

  • Zinc oxide (ZnO)

  • Niobium(V) oxide (Nb₂O₅)

  • Alumina (Al₂O₃) and silica gel have also been used, particularly in vapor-phase reactions.[1]

Q4: What are the common side reactions to be aware of during this compound synthesis?

A4: Several side reactions can occur, potentially lowering the yield and purity of the final product. These include:

  • Incomplete conversion: Leaving unreacted pentadecanoic acid or pentadecanamide in the final product.

  • Hydrolysis of the nitrile: The nitrile product can be hydrolyzed back to the amide or carboxylic acid, especially in the presence of water at high temperatures.[3]

  • Polymerization: Unsaturated fatty acid impurities can lead to polymerization, especially at elevated temperatures.[1]

  • Formation of byproducts: Depending on the reaction conditions, other byproducts may form, complicating the purification process.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion of Starting Material Inactive or poisoned catalyst.- Use a fresh batch of catalyst. - Ensure the purity of the starting pentadecanoic acid to avoid catalyst poisoning.
Insufficient reaction temperature.- Gradually increase the reaction temperature within the recommended range for the specific method.
Insufficient reaction time.- Monitor the reaction progress using techniques like TLC or GC and extend the reaction time if necessary.
Low Yield of this compound with Significant Byproduct Formation Reaction temperature is too high.- Optimize the reaction temperature to minimize thermal degradation and side reactions.
Presence of water in the reaction mixture.- Ensure anhydrous conditions, especially during the dehydration step, to prevent hydrolysis of the nitrile product.[3]
Incorrect catalyst or catalyst loading.- Experiment with different acid catalysts (e.g., V₂O₅, Fe₂O₃, ZnO) and optimize the catalyst concentration.[1][2]
Product is Contaminated with Pentadecanamide Incomplete dehydration of the amide.- Increase the reaction time or temperature for the dehydration step. - Ensure the catalyst used for dehydration is active.
Product is Contaminated with Pentadecanoic Acid Incomplete amidation.- Ensure a sufficient amount of ammonia is used and that the reaction conditions for amidation are optimal.
Difficulty in Product Purification Formation of closely boiling impurities.- Utilize fractional distillation under reduced pressure for purification. - Consider column chromatography for small-scale purification to separate closely related compounds.

Data Presentation

Table 1: Comparison of Catalysts for Vapor-Phase Fatty Nitrile Synthesis

CatalystSubstrateTemperature (°C)Fatty Nitrile Yield (wt %)Reference
V₂O₅Triglycerides40084[1][2]
Fe₂O₃Triglycerides400~81[2]
HZSM-5Triglycerides400~81[2]
ZrO₂Triglycerides40077[2]
ZnOTriglycerides40073[2]
Al₂O₃Triglycerides40050[2]
CuOTriglycerides40034[2]
NoneTriglycerides40021[1][2]

Note: The yields presented are for the total fatty nitrile content from a triglyceride feed and may serve as a guide for this compound synthesis.

Experimental Protocols

Method 1: Two-Step Synthesis from Pentadecanoic Acid (Liquid-Phase)

This protocol outlines the general procedure for the synthesis of this compound from pentadecanoic acid in the liquid phase.

Step 1: Amidation of Pentadecanoic Acid

  • Reactor Setup: A high-pressure reactor equipped with a stirrer, temperature control, and an ammonia inlet is used.

  • Charging Reactants: Pentadecanoic acid is charged into the reactor.

  • Reaction Conditions: The reactor is sealed and heated to a temperature typically in the range of 180-250°C. Gaseous ammonia is introduced into the reactor. An excess of ammonia is often used to drive the reaction towards the amide.

  • Reaction Monitoring: The reaction is allowed to proceed for several hours. The formation of pentadecanamide can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the carboxylic acid C=O stretch and appearance of the amide C=O stretch).

  • Water Removal: Water is a byproduct of this reaction and should be continuously removed to shift the equilibrium towards the product.

Step 2: Dehydration of Pentadecanamide

  • Catalyst Addition: After the amidation is complete, a dehydration catalyst (e.g., ZnO, V₂O₅) is added to the reactor containing the crude pentadecanamide.

  • Reaction Conditions: The temperature is typically raised to 280-360°C to facilitate the dehydration.

  • Reaction Monitoring: The conversion of the amide to the nitrile can be monitored by IR spectroscopy (disappearance of the amide N-H and C=O bands and appearance of the nitrile C≡N band) or gas chromatography (GC).

  • Product Isolation: Once the reaction is complete, the crude this compound is cooled.

  • Purification: The product is purified by filtration to remove the catalyst, followed by vacuum distillation.

Method 2: One-Step Vapor-Phase Synthesis from Triglycerides

This method provides a more direct route to fatty nitriles from a triglyceride source.

  • Reactor Setup: A tubular fixed-bed reactor is packed with a solid acid catalyst (e.g., V₂O₅). The reactor is placed in a furnace with precise temperature control.

  • Reactant Feed: A triglyceride source containing pentadecanoic acid is mixed with a suitable solvent and is fed into an atomizer to create a fine mist. Gaseous ammonia is introduced as a co-reactant.

  • Reaction Conditions: The reactor is maintained at a high temperature, typically around 400°C.[1] The mixture of atomized triglycerides and ammonia is passed through the heated catalyst bed.

  • Product Collection: The reaction products exit the reactor as a vapor and are condensed in a collection vessel.

  • Purification: The collected liquid contains a mixture of fatty nitriles, unreacted starting materials, and byproducts. This compound is isolated and purified from this mixture, typically by fractional distillation under reduced pressure.

Mandatory Visualization

Experimental_Workflow_Two_Step cluster_step1 Step 1: Amidation cluster_step2 Step 2: Dehydration cluster_purification Purification pentadecanoic_acid Pentadecanoic Acid reactor1 High-Pressure Reactor (180-250°C) pentadecanoic_acid->reactor1 ammonia Ammonia ammonia->reactor1 pentadecanamide Pentadecanamide reactor1->pentadecanamide water Water (removed) reactor1->water reactor2 Reactor (280-360°C) pentadecanamide->reactor2 catalyst Dehydration Catalyst (e.g., ZnO, V₂O₅) catalyst->reactor2 This compound This compound reactor2->this compound water2 Water reactor2->water2 filtration Filtration This compound->filtration distillation Vacuum Distillation filtration->distillation pure_product Pure This compound distillation->pure_product

Caption: Workflow for the two-step synthesis of this compound.

Experimental_Workflow_One_Step cluster_reactants Reactants cluster_reaction Vapor-Phase Reaction cluster_products Products & Purification triglycerides Triglycerides reactor Fixed-Bed Reactor (Solid Acid Catalyst, ~400°C) triglycerides->reactor ammonia Ammonia ammonia->reactor condenser Condenser reactor->condenser crude_product Crude Nitrile Mixture condenser->crude_product distillation Fractional Distillation crude_product->distillation pure_product Pure This compound distillation->pure_product

Caption: Workflow for the one-step vapor-phase synthesis of this compound.

logical_relationship cluster_factors Factors Influencing Yield cluster_outcomes Potential Outcomes temperature Reaction Temperature high_yield High Yield & Purity temperature->high_yield Optimal low_yield Low Yield temperature->low_yield Too Low byproducts Byproduct Formation temperature->byproducts Too High catalyst Catalyst Activity & Selectivity catalyst->high_yield High catalyst->low_yield Low/Poisoned purity Starting Material Purity purity->high_yield High purity->low_yield Low purity->byproducts Low water Water Content water->low_yield High (Hydrolysis) water->byproducts High (Hydrolysis)

Caption: Key factors affecting the yield of this compound synthesis.

References

Technical Support Center: Purification of Crude Pentadecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude Pentadecanenitrile. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthesis process and subsequent workup. They can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, this may include pentadecanoic acid, pentadecanamide, or corresponding esters.

  • Byproducts: Side reactions can lead to the formation of N-substituted amides or isomeric nitrile structures.[1]

  • Water: Due to the hygroscopic nature of many nitriles and the use of aqueous reagents during synthesis or workup, water is a very common impurity.[1]

  • Solvents: Residual solvents used during the reaction or extraction steps can be present in the crude product.[1]

  • Degradation Products: this compound can degrade under harsh conditions (e.g., high heat, strong acid, or base) to form pentadecanamide or pentadecanoic acid.[1]

  • Color Impurities: Crude products can often have a pale yellow to brown discoloration due to thermal degradation or trace impurities.[2][3]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the identity of the main product.

  • Karl Fischer Titration: The gold standard for accurately determining water content.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the nitrile functional group (C≡N stretch, ~2250 cm⁻¹) and detecting impurities like amides (C=O stretch, ~1650 cm⁻¹) or carboxylic acids (broad O-H stretch, ~3000 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding these properties is crucial for selecting the appropriate purification method.

PropertyValueSource
Molecular Formula C₁₅H₂₉N[4]
Molecular Weight 223.40 g/mol [4]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[2][3]
Melting Point 20-23 °C (lit.)[3][5]
Boiling Point 322 °C (lit.)[3][6]
Density 0.825 g/mL at 25 °C (lit.)[3][6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[2]

Note: The high boiling point necessitates the use of vacuum distillation to prevent thermal degradation.

Troubleshooting Guides

Issue 1: The purified this compound is yellow or brown.

  • Possible Cause: This discoloration is often due to thermal degradation products or high molecular weight, conjugated impurities formed during synthesis.

  • Solution Workflow:

    G start Discolored Product decision Is the product solid or liquid at RT? start->decision charcoal Dissolve in a non-polar solvent (e.g., hexane). Add activated charcoal (1-2% w/w). filter Stir at RT for 1-2 hours, then filter through Celite® to remove charcoal. charcoal->filter recrystallize Recrystallize from a suitable solvent (e.g., ethanol, acetonitrile). filter->recrystallize end Colorless Product recrystallize->end distill If liquid, perform fractional vacuum distillation. distill->end decision->charcoal Solid decision->distill Liquid

    Caption: Troubleshooting workflow for product discoloration.
  • Detailed Steps:

    • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.[7] Dissolve the nitrile in a minimal amount of a suitable hot solvent (like ethanol or hexane), add a small amount of activated charcoal, stir or reflux briefly, and then perform a hot filtration to remove the charcoal.[7]

    • Recrystallization: If the product is a solid at or near room temperature (Melting Point: 20-23 °C), recrystallization is an excellent method for removing colored impurities.[1]

    • Vacuum Distillation: For liquid products, fractional vacuum distillation can separate the nitrile from less volatile, colored contaminants.

Issue 2: GC-MS analysis shows the presence of Pentadecanamide.

  • Possible Cause: Pentadecanamide is the hydrolysis product of this compound. Its presence indicates that the nitrile was exposed to water under acidic or basic conditions, potentially during workup or purification (e.g., on acidic silica gel).[8][9][10]

  • Solution:

    • Anhydrous Conditions: Ensure all future steps are performed under strictly anhydrous conditions. Use dry solvents and glassware.

    • Purification Method: Fractional vacuum distillation is the most effective method to separate this compound (B.P. 322 °C) from the much higher boiling Pentadecanamide.

    • Chromatography: If distillation is not feasible, chromatography on neutral or deactivated silica gel can be used. Pre-treating silica gel by flushing with a solvent containing 1-3% triethylamine can help prevent on-column hydrolysis.[11]

Issue 3: Karl Fischer titration indicates high water content (> 0.1%).

  • Possible Cause: Many nitriles are hygroscopic and can absorb atmospheric moisture.[1] Inefficient drying during the workup is another common cause.

  • Solution:

    • Pre-Drying: Before final purification, dry the crude product over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Molecular sieves are also very effective.[1]

    • Azeotropic Distillation: If water forms an azeotrope with the nitrile, azeotropic distillation with an appropriate entrainer (e.g., toluene) can be used to remove water before the final fractional distillation.

    • Inert Atmosphere: Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture reabsorption.[1]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is ideal for separating this compound from non-volatile impurities, starting materials like pentadecanoic acid, and hydrolysis byproducts like pentadecanamide.

  • Methodology:

    • Washing (Optional): If acidic or basic impurities are suspected, wash the crude nitrile in a separatory funnel with a 5% sodium bicarbonate solution, followed by deionized water, and finally a brine wash.[1]

    • Drying: Transfer the washed nitrile to a flask and add anhydrous magnesium sulfate. Swirl and let it stand for at least 30 minutes until the drying agent moves freely.[1]

    • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short fractionating column (e.g., Vigreux) to minimize product loss. Ensure all joints are properly sealed for high vacuum.

    • Distillation:

      • Filter the dried nitrile into the distillation flask.

      • Slowly apply vacuum and then gently heat the flask using a heating mantle.

      • Discard any low-boiling initial fractions (fore-run).

      • Collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

      • Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.

Protocol 2: Purification by Recrystallization

This method is effective for removing colored impurities and byproducts with different solubility profiles, especially since this compound is a low-melting solid.

  • Methodology:

    • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Ethanol, methanol, or acetonitrile are good starting points.

    • Dissolution: Place the crude nitrile in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

    • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.[7]

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used). This prevents premature crystallization in the funnel.[1]

    • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

General Purification Workflow

The choice of purification strategy depends on the initial purity and the nature of the impurities. The following diagram outlines a general decision-making workflow.

G cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Steps cluster_end Finish Crude Crude this compound Analysis Initial Purity Assessment (GC-MS, KF, FTIR) Crude->Analysis Decision Primary Impurity Type? Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Non-volatile residues, amides, acids Recrystallization Recrystallization (with optional charcoal treatment) Decision->Recrystallization Colored impurities, isomers Chromatography Neutral Column Chromatography Decision->Chromatography Complex mixture, close-boiling isomers Final_Analysis Final Purity Analysis Distillation->Final_Analysis Recrystallization->Final_Analysis Chromatography->Final_Analysis Pure_Product High-Purity This compound Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

References

Pentadecanenitrile degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues encountered during experiments with pentadecanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, a long-chain aliphatic nitrile, are hydrolysis and thermal decomposition.[1][2][3][4][5]

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to form a pentadecanamide intermediate, and then to the corresponding carboxylic acid (pentadecanoic acid) and ammonia or an ammonium salt.[2][3][4][5] Harsh conditions, such as heating with strong acids (e.g., HCl) or bases (e.g., NaOH), will drive the reaction to the carboxylic acid.[1][2][3]

  • Thermal Decomposition: At elevated temperatures, aliphatic nitriles can undergo decomposition. The degradation of phthalonitrile foam, for instance, shows the release of ammonia (NH3), hydrogen cyanide (HCN), and various hydrocarbon gases at different temperature stages.[6] While specific data for this compound is limited, high temperatures can be expected to cause fragmentation of the long alkyl chain and reactions involving the nitrile group.[6]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[7]

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage.Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation, although saturated aliphatic nitriles are not highly susceptible to oxidation.
Container Use a tightly sealed, amber glass container.Protects from light, which can cause photodegradation, and prevents moisture ingress which can lead to hydrolysis.[7][8] Avoid plastic containers for organic solutions to prevent leaching of impurities.[9]
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture inside the container.

Q3: My this compound sample appears discolored/impure. How can I assess its purity?

A3: The purity of your this compound sample can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods.[10]

  • GC-MS: This is an excellent technique for identifying and quantifying volatile impurities. The gas chromatogram will show separate peaks for this compound and any impurities, and the mass spectrometer will help in identifying their structures.[11][12]

  • HPLC: For less volatile impurities or for monitoring degradation in solution, a reversed-phase HPLC method with a suitable detector (e.g., UV or MS) can be developed. This can separate this compound from its more polar degradation products like pentadecanoic acid.[10]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or low yields.

Possible Cause Troubleshooting Steps
Degradation of this compound 1. Verify Purity: Before use, confirm the purity of your this compound stock using GC-MS or HPLC.[10] 2. Check Storage Conditions: Ensure the compound has been stored correctly (cool, dry, dark, inert atmosphere).[7] 3. Prepare Fresh Solutions: If using solutions, prepare them fresh before each experiment to minimize degradation in the solvent.
Reaction Conditions 1. Moisture/Air Sensitivity: If your reaction is sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the nitrile. 2. Temperature Control: Avoid excessive heat unless required by the protocol, as it can lead to thermal degradation.[6] 3. pH of Reaction Mixture: Be mindful of the pH of your reaction. Strong acidic or basic conditions can lead to unintended hydrolysis of the nitrile group.[1][2]

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Possible Cause Troubleshooting Steps
On-Column Degradation (GC-MS) 1. Lower Injector Temperature: High injector temperatures can cause thermal degradation of long-chain molecules. Try reducing the injector temperature. 2. Derivatization: For GC-MS analysis, consider derivatizing this compound to a more thermally stable compound, such as a trimethylsilyl (TMS) derivative, to prevent degradation and improve chromatographic performance.[12]
Degradation in Solution 1. Solvent Purity: Ensure the solvents used for sample preparation are of high purity and free from contaminants. 2. Sample Preparation Time: Analyze samples as quickly as possible after preparation to minimize time-dependent degradation in the solvent. 3. Forced Degradation Study: To identify the unknown peaks, perform a forced degradation study under controlled stress conditions (acid, base, heat, oxidation, light) to see if the unknown peaks match the degradation products formed.[8][13][14]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][13][14]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours. Also, heat a solution of this compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8]

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed) sample, by a suitable stability-indicating method (e.g., HPLC or GC-MS).

  • Compare the chromatograms of the stressed samples to the control to identify degradation products.

Analytical Method: HPLC for Purity and Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides expected stability trends based on the general behavior of long-chain aliphatic nitriles.

Table 1: Predicted Stability of this compound under Various Conditions

ConditionStressorExpected StabilityPrimary Degradation Product(s)
Acidic 0.1 M HCl, 60°CLowPentadecanoic acid, Ammonium chloride
Basic 0.1 M NaOH, 60°CLowSodium pentadecanoate, Ammonia
Oxidative 3% H₂O₂, RTModerate to HighPotential for oxidation at the alpha-carbon, but generally stable.
Thermal 105°C (solid)ModerateFragmentation of the alkyl chain, HCN, NH₃
Photolytic UV/Vis lightModeratePotential for radical-induced degradation

Visualizations

Hydrolysis_Pathway This compound This compound (C14H29CN) Amide Pentadecanamide (C14H29CONH2) This compound->Amide H2O (Acid or Base) CarboxylicAcid Pentadecanoic Acid (C14H29COOH) + NH4+ Amide->CarboxylicAcid H3O+ / Heat Carboxylate Pentadecanoate (C14H29COO-) + NH3 Amide->Carboxylate OH- / Heat

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckPurity Assess Purity of Starting Material (GC-MS/HPLC) Start->CheckPurity Pure Purity OK? CheckPurity->Pure CheckStorage Review Storage Conditions StorageOK Storage Correct? CheckStorage->StorageOK CheckReaction Evaluate Reaction Parameters (Temp, pH, Atmosphere) ReactionOK Reaction Conditions Appropriate? CheckReaction->ReactionOK Pure->CheckStorage Yes Repurify Purify Material Pure->Repurify No StorageOK->CheckReaction Yes CorrectStorage Correct Storage Practices StorageOK->CorrectStorage No ModifyReaction Modify Reaction Conditions ReactionOK->ModifyReaction No End Proceed with Experiment ReactionOK->End Yes Repurify->CheckPurity CorrectStorage->End ModifyReaction->End

Caption: Troubleshooting workflow for inconsistent results.

Stability_Study_Workflow Start Initiate Stability Study PrepareSamples Prepare this compound Samples (Solid & Solution) Start->PrepareSamples ApplyStress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) PrepareSamples->ApplyStress TimePoints Sample at Predetermined Time Points ApplyStress->TimePoints Analyze Analyze Samples using Stability-Indicating Method (e.g., HPLC) TimePoints->Analyze Compare Compare Stressed vs. Control Samples Analyze->Compare Identify Identify Degradation Products Compare->Identify Report Report Findings Identify->Report

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Interpreting Unexpected Peaks in Pentadecanenitrile NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of unexpected peaks in the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of pentadecanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The expected chemical shifts for this compound are crucial for identifying unexpected peaks. Below is a summary of the predicted chemical shifts.

Data Presentation: Predicted NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Assignment Predicted Chemical Shift (ppm) Multiplicity Assignment Predicted Chemical Shift (ppm)
H-2~2.32Triplet (t)C-1 (CN)~119.7
H-3~1.64Quintet (p)C-2~17.2
H-4 to H-14~1.25Broad Multiplet (m)C-3~25.5
H-15 (CH₃)~0.88Triplet (t)C-4 to C-12~28.8 - 29.6
C-13~31.9
C-14~22.7
C-15 (CH₃)~14.1

Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly depending on the solvent and experimental conditions.

Q2: I am observing peaks that I cannot assign to this compound. What are the common sources of these unexpected signals?

A2: Unexpected peaks in an NMR spectrum can originate from several sources. A logical approach to identifying these is essential for accurate spectral interpretation. The primary sources include:

  • Impurities from Synthesis: Residual starting materials, reagents, or byproducts from the synthetic route used to prepare this compound.

  • Degradation Products: this compound can degrade, primarily through hydrolysis, to form other compounds.

  • Solvent Impurities: Residual protonated solvent or impurities within the deuterated solvent.

  • General Laboratory Contaminants: Common contaminants introduced during sample preparation.

  • Instrumental Artifacts: Issues related to the NMR spectrometer and data processing.

Troubleshooting Guides

This section provides a systematic approach to identifying the source of unexpected peaks in your this compound NMR spectrum.

Guide 1: Identifying Impurities from Synthesis

The synthesis of nitriles can often result in characteristic impurities. For instance, if the this compound was prepared via nucleophilic substitution of an alkyl halide with a cyanide salt, unreacted alkyl halide might be present.

Experimental Protocol: Sample Preparation for NMR Analysis

  • Sample Dissolution: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Homogenization: Gently agitate the tube to ensure complete dissolution of the sample.

  • Filtering (Optional): If the sample contains particulate matter, filter the solution through a small plug of glass wool into a clean NMR tube.

Data Presentation: Common Synthesis-Related Impurities and Their Approximate ¹H NMR Chemical Shifts

Potential Impurity Structure Approximate ¹H Chemical Shift (ppm) of Diagnostic Peak(s) Notes
1-BromotetradecaneCH₃(CH₂)₁₂CH₂Br~3.4 (t)Starting material if synthesized via substitution.
1-ChlorotetradecaneCH₃(CH₂)₁₂CH₂Cl~3.5 (t)Starting material if synthesized via substitution.
PentadecanamideCH₃(CH₂)₁₃CONH₂~5.3-6.5 (broad s, NH₂)Partial hydrolysis product.
Pentadecanoic acidCH₃(CH₂)₁₃COOH~10-12 (broad s, COOH), ~2.35 (t, α-CH₂)Hydrolysis product.[1]
Guide 2: Investigating Sample Degradation

Nitriles are susceptible to hydrolysis, especially in the presence of acidic or basic traces, which converts them to amides and subsequently to carboxylic acids.[1]

Mandatory Visualization: Hydrolysis Pathway of this compound

G This compound This compound (R-C≡N) Pentadecanamide Pentadecanamide (R-CONH₂) This compound->Pentadecanamide H₂O / H⁺ or OH⁻ Pentadecanoic_acid Pentadecanoic Acid (R-COOH) Pentadecanamide->Pentadecanoic_acid H₂O / H⁺ or OH⁻

Caption: Hydrolysis pathway of this compound to pentadecanamide and pentadecanoic acid.

Guide 3: Ruling Out Solvent and Common Laboratory Contaminants

Residual peaks from deuterated solvents and common laboratory contaminants are a frequent source of confusion.

Data Presentation: ¹H NMR Chemical Shifts of Common Solvents and Contaminants

Compound ¹H Chemical Shift (ppm) in CDCl₃ Multiplicity
Chloroform (residual CHCl₃)7.26s
Water (H₂O)1.56s (broad)
Acetone2.17s
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25 (m), 0.88 (t)m, t
Silicone grease~0.07s
Toluene7.28-7.17 (m), 2.36 (s)m, s

Source: Adapted from published data on common NMR impurities.[2][3][4]

Guide 4: Identifying Instrumental Artifacts

Sometimes, unexpected peaks are not from chemical species but are artifacts of the NMR experiment or data processing.

Mandatory Visualization: Troubleshooting Workflow for Unexpected NMR Peaks

G Start Unexpected Peak(s) Observed Check_Expected Compare with Expected This compound Spectrum Start->Check_Expected Check_Solvent Check for Solvent & Water Peaks Check_Expected->Check_Solvent Peaks still unidentified Check_Impurities Consult Impurity Tables (Synthesis & Degradation) Check_Solvent->Check_Impurities Peaks still unidentified Identify_Source Identify Source of Peak Check_Solvent->Identify_Source Solvent Peak Identified Check_Artifacts Investigate Instrumental Artifacts Check_Impurities->Check_Artifacts Peaks still unidentified Check_Impurities->Identify_Source Impurity Identified Check_Artifacts->Identify_Source Artifact Identified Reprocess Reprocess Data (Phasing, Baseline) Check_Artifacts->Reprocess Potential Processing Error Reacquire Re-acquire Spectrum (Check Shimming, Spinning) Check_Artifacts->Reacquire Potential Acquisition Error Reprocess->Identify_Source Reacquire->Identify_Source

References

Technical Support Center: Optimizing Reaction Conditions for Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nitrile synthesis experiments.

Section 1: Dehydration of Primary Amides

The dehydration of primary amides is a common and versatile method for synthesizing nitriles. However, various factors can affect the reaction's success. This section addresses common issues and provides optimized protocols.

Frequently Asked Questions (FAQs)

Q1: My nitrile synthesis via amide dehydration is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the dehydration of primary amides can stem from several factors:

  • Incomplete Reaction: The dehydrating agent may not be reactive enough, or the reaction time might be too short. Consider using a stronger dehydrating agent or extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Side Reactions: The primary side reaction is the hydrolysis of the nitrile product back to the amide, especially if water is present in the reaction mixture or during workup. Ensure anhydrous conditions and minimize exposure to acidic or basic aqueous solutions during extraction.

  • Substrate Properties: Electron-donating groups on the amide can enhance the reaction rate, while electron-withdrawing groups may slow it down.[1] Adjusting the reaction conditions (e.g., temperature, catalyst) might be necessary for less reactive substrates.

Q2: I am observing the starting amide in my final product after purification. How can I improve the conversion?

A2: Unreacted starting material indicates incomplete conversion. To address this:

  • Increase Reagent Stoichiometry: A slight excess of the dehydrating agent can drive the reaction to completion.

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A careful optimization of the temperature is crucial. For instance, in the dehydration of benzamide using phosphorus pentoxide, temperatures above 240°C do not significantly improve the reaction rate.[2]

  • Choice of Dehydrating Agent: Some dehydrating agents are more effective than others. The choice of reagent can significantly impact the yield and reaction conditions.

Q3: What are the most common dehydrating agents for this reaction, and how do they compare?

A3: Several dehydrating agents can be used for the conversion of primary amides to nitriles. Common choices include phosphorus pentoxide (P₂O₅), phosphorus trichloride (PCl₃), thionyl chloride (SOCl₂), and various phosphorus(III) reagents.[1][2] The choice of agent can affect reaction conditions and yields.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low or no product formation Ineffective dehydrating agent.Switch to a more powerful dehydrating agent (e.g., from PCl₃ to P₂O₅).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Insufficient reaction time.Extend the reaction time and monitor the progress using TLC.
Formation of polar impurities Hydrolysis of the nitrile product.Ensure anhydrous conditions throughout the reaction and workup. Use a non-aqueous workup if possible.
Difficulty in product purification Residual dehydrating agent or byproducts.Follow the specific workup procedure for the chosen dehydrating agent to remove impurities. For example, a mild basic wash can remove acidic byproducts.
Data Presentation: Comparison of Dehydrating Agents for Benzamide
Dehydrating AgentSolventReaction Temperature (°C)Reaction TimeYield (%)Reference
P(NMe₂)₃/Et₂NHCHCl₃Reflux6 h88[1]
PCl₃/Et₂NHCHCl₃0 to Reflux40 min92[1]
P(OPh)₃/DBUNeat (Microwave)1504 min91[1]
P₂O₅Neat (Microwave)220-2401-2.5 min90[2][3]
Experimental Protocol: Dehydration of Benzamide using Phosphorus Pentoxide (P₂O₅) under Microwave Irradiation

This protocol describes a rapid and high-yield synthesis of benzonitrile from benzamide using microwave heating.[2][3]

Materials:

  • Benzamide

  • Phosphorus Pentoxide (P₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate and light petroleum for elution

Procedure:

  • In a microwave reaction vial, thoroughly mix benzamide (e.g., 1 mmol, 0.121 g) and phosphorus pentoxide (e.g., 1.4 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 3-7 minutes. Monitor the reaction temperature, as temperatures above 240°C do not significantly improve the reaction rate.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by adding the mixture to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and light petroleum as the eluent to obtain pure benzonitrile.

Experimental Workflow Diagram

Dehydration_Workflow Workflow for Amide Dehydration to Nitrile cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Mix Amide and Dehydrating Agent react Heat (Conventional or Microwave) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify end Pure Nitrile purify->end

Caption: Workflow for the synthesis of nitriles via amide dehydration.

Section 2: Kolbe Nitrile Synthesis from Alkyl Halides

The Kolbe nitrile synthesis is a nucleophilic substitution reaction between an alkyl halide and a cyanide salt. While straightforward, it is susceptible to side reactions, particularly the formation of isonitriles.

Frequently Asked Questions (FAQs)

Q1: My Kolbe nitrile synthesis is producing a significant amount of isonitrile. How can I minimize this side product?

A1: The formation of isonitrile is a common side reaction because the cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[4][5] To favor the formation of the nitrile:

  • Choice of Cyanide Salt: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). More covalent cyanide salts like silver cyanide (AgCN) tend to favor isonitrile formation.[5]

  • Solvent Selection: Polar aprotic solvents such as DMSO or acetone are preferred for this Sₙ2 reaction, as they solvate the cation of the cyanide salt, leaving the cyanide anion more available for nucleophilic attack through its carbon atom.[5] Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen atom more nucleophilic and leading to increased isonitrile formation.[5]

Q2: What is the substrate scope for the Kolbe nitrile synthesis?

A2: This reaction works best with primary and secondary alkyl halides.[5] Tertiary alkyl halides are not suitable as they tend to undergo elimination reactions (E2) rather than substitution.[5] Benzyl halides also generally give good yields of the corresponding nitriles.[4]

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low yield of nitrile Formation of isonitrile byproduct.Use an alkali metal cyanide (NaCN or KCN) in a polar aprotic solvent (DMSO, acetone).[5]
Elimination side reaction.This is common with secondary and especially tertiary alkyl halides. Use a less hindered substrate if possible.
Reaction is very slow Poorly reactive alkyl halide.Consider using a more reactive halide (I > Br > Cl).
Low reaction temperature.Gently heat the reaction mixture, but be cautious of increased side reactions.
Experimental Protocol: Synthesis of Benzyl Cyanide from Benzyl Bromide

Materials:

  • Benzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in DMSO.

  • Add benzyl bromide (1 equivalent) to the solution.

  • Heat the reaction mixture to 50-60°C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure benzyl cyanide.

Logical Relationship Diagram: Nitrile vs. Isonitrile Formation

Kolbe_Selectivity Factors Influencing Nitrile vs. Isonitrile Formation cluster_conditions Reaction Conditions cluster_products Products Solvent Solvent Nitrile Nitrile (Major Product) Solvent->Nitrile Polar Aprotic (e.g., DMSO) Isonitrile Isonitrile (Minor Product) Solvent->Isonitrile Protic Cyanide_Salt Cyanide Salt Cyanide_Salt->Nitrile Alkali Metal (e.g., NaCN) Cyanide_Salt->Isonitrile Covalent (e.g., AgCN)

Caption: Factors influencing the selectivity of the Kolbe nitrile synthesis.

Section 3: Sandmeyer Reaction for Aryl Nitrile Synthesis

The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring, starting from an aryl amine. The key intermediate is a diazonium salt, which is often unstable.

Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction is giving a very low yield of the aryl nitrile. What could be the problem?

A1: Low yields in the Sandmeyer reaction are often related to the instability of the diazonium salt intermediate. Key factors to consider are:

  • Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically 0-5°C, to prevent the premature decomposition of the diazonium salt to a phenol.[6]

  • Purity of Reagents: Ensure that the starting aniline is pure and that the sodium nitrite and acid are of good quality.

  • Slow Addition of Reagents: The sodium nitrite solution should be added slowly to the acidic solution of the aniline to maintain a low temperature and control the exothermic reaction.

Q2: I am observing the formation of a phenol byproduct. How can I avoid this?

A2: Phenol formation is a common side reaction resulting from the reaction of the diazonium salt with water, especially at elevated temperatures.[6] To minimize phenol formation:

  • Strict Temperature Control: Maintain the temperature at 0-5°C throughout the diazotization and subsequent reaction with the copper(I) cyanide.

  • Use of Anhydrous Conditions (if possible): While the initial diazotization is typically done in an aqueous medium, minimizing the amount of water and avoiding excessive heating can help.

Troubleshooting Guide
Problem Possible Cause Recommended Solution
Low or no product formation Decomposition of the diazonium salt.Maintain a temperature of 0-5°C during diazotization and the subsequent cyanation step.[6]
Impure starting materials.Use freshly distilled aniline and high-purity sodium nitrite.
Formation of phenol byproduct Reaction of the diazonium salt with water at elevated temperatures.Strictly control the temperature and avoid warming the reaction mixture until the cyanation is complete.[6]
Violent reaction or gas evolution Uncontrolled decomposition of the diazonium salt.Add the sodium nitrite solution slowly and ensure efficient cooling.
Experimental Protocol: Synthesis of Benzonitrile from Aniline

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Water

  • Ice

  • Diethyl ether

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

Part 1: Diazotization of Aniline

  • In a flask, add aniline (1 equivalent) and a mixture of concentrated HCl and water. Cool the mixture to 0°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water and cool it to 0°C.

  • Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution, keeping the temperature between 0 and 5°C. Stir vigorously during the addition.

  • After the addition is complete, continue stirring for 15-20 minutes at 0-5°C. The formation of the diazonium salt is now complete.

Part 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0°C.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60°C for about 30 minutes, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the benzonitrile with diethyl ether.

  • Wash the ether extract with water and then with a dilute sodium hydroxide solution.

  • Dry the ether solution over anhydrous calcium chloride.

  • Remove the ether by distillation, and then purify the benzonitrile by vacuum distillation.

Logical Relationship Diagram: Sandmeyer Reaction Troubleshooting

Sandmeyer_Troubleshooting Troubleshooting the Sandmeyer Reaction cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low Yield Decomposition Diazonium Salt Decomposition Low_Yield->Decomposition Phenol_Byproduct Phenol Byproduct High_Temp High Temperature Phenol_Byproduct->High_Temp Water_Reaction Reaction with Water Decomposition->Water_Reaction Temp_Control Maintain 0-5°C Decomposition->Temp_Control Slow_Addition Slow Reagent Addition Decomposition->Slow_Addition High_Temp->Decomposition High_Temp->Temp_Control

Caption: Troubleshooting logic for the Sandmeyer synthesis of aryl nitriles.

References

Technical Support Center: Preserving Pentadecanenitrile Integrity During Workup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of functional groups through multi-step syntheses is paramount. This technical support center provides guidance on preventing the unwanted hydrolysis of pentadecanenitrile during the crucial workup phase of an experiment.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to hydrolysis?

A1: this compound, like other nitriles, can be hydrolyzed to pentadecanamide and subsequently to pentadecanoic acid under both acidic and basic aqueous conditions.[1][2] The reaction is typically slow at room temperature but is accelerated by heat.[3] Due to its long alkyl chain, this compound has very low solubility in water, which generally slows the rate of hydrolysis compared to shorter-chain nitriles. However, prolonged contact with acidic or basic aqueous solutions, especially at elevated temperatures, can lead to significant hydrolysis.

Q2: My reaction was run under basic conditions. What is the safest way to work it up to preserve the nitrile?

A2: To neutralize a basic reaction mixture containing a sensitive nitrile like this compound, it is best to use a mild acidic wash at a low temperature. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice as it is weakly acidic. Alternatively, very dilute solutions of strong acids (e.g., 0.1 M HCl) can be used, but the addition should be slow and the temperature of the separatory funnel should be monitored and ideally kept low with an ice bath. It is crucial to minimize the time the organic layer is in contact with the aqueous acidic phase.

Q3: Can I use a sodium bicarbonate wash to neutralize my acidic reaction mixture?

A3: Yes, a saturated solution of sodium bicarbonate (NaHCO₃) is a common and generally safe method for neutralizing acidic reaction mixtures containing nitriles.[4] It is a weak base and is unlikely to cause significant hydrolysis of this compound at room temperature, especially with brief exposure. For very acid-sensitive substrates, performing the wash at 0-5 °C provides an extra margin of safety.

Q4: How does temperature affect the rate of hydrolysis during workup?

A4: The rate of hydrolysis is significantly influenced by temperature. While there is limited specific kinetic data for this compound, the hydrolysis of other nitriles shows a strong positive correlation between temperature and reaction rate.[5] As a general rule, keeping the temperature at or below room temperature during all aqueous washing and extraction steps will significantly minimize the risk of hydrolysis.

Q5: Does the choice of organic solvent for extraction impact the stability of this compound?

A5: The choice of a water-immiscible organic solvent in which this compound is highly soluble will help protect it from hydrolysis. Solvents like diethyl ether, ethyl acetate, or dichloromethane are suitable. High solubility in the organic phase will favor its partitioning away from the aqueous phase where hydrolysis can occur.

Troubleshooting Guide: Unwanted Hydrolysis of this compound

If you are observing the formation of pentadecanamide or pentadecanoic acid in your product, consult the following troubleshooting guide.

Symptom Potential Cause Recommended Solution
Presence of pentadecanamide in the final product Partial hydrolysis of the nitrile group. This is the first product of hydrolysis.- Reduce temperature during workup: Perform all aqueous washes at a lower temperature (e.g., 0-5 °C). - Minimize contact time: Perform extractions and washes quickly. - Use milder reagents: Switch to saturated NH₄Cl for neutralizing basic solutions or saturated NaHCO₃ for neutralizing acidic solutions.
Presence of pentadecanoic acid in the final product Complete hydrolysis of the nitrile group. This suggests more forcing conditions during workup.- Strict temperature control: Ensure the temperature of the reaction mixture and during workup does not exceed room temperature. - Avoid strong acids/bases: Do not use concentrated acids or bases for pH adjustment during workup. - Buffer the aqueous phase: If possible, perform washes with a neutral buffer solution.
Emulsion formation during extraction with basic solutions Saponification of any ester impurities or partial hydrolysis of the nitrile to the carboxylate salt, which can act as a surfactant.- Add brine: Add saturated NaCl solution to help break the emulsion. - Filter through Celite: For persistent emulsions, filtering the mixture through a pad of Celite can be effective. - Use a more non-polar solvent: If using ethyl acetate, try switching to diethyl ether or toluene.

Quantitative Data Summary

Workup Condition pH Range Temperature Relative Risk of Hydrolysis Primary Hydrolysis Product
Water Wash~7Room Temp (~20-25 °C)Very LowPentadecanamide (trace)
Brine (sat. NaCl) Wash~7Room Temp (~20-25 °C)Very LowPentadecanamide (trace)
Saturated NaHCO₃ Wash~8-9Room Temp (~20-25 °C)LowPentadecanamide
Saturated NaHCO₃ Wash~8-9Low Temp (0-5 °C)Very LowPentadecanamide (trace)
Dilute NaOH (0.1 M) Wash~13Room Temp (~20-25 °C)Moderate to HighPentadecanoic acid salt
Saturated NH₄Cl Wash~4-5Room Temp (~20-25 °C)LowPentadecanamide
Dilute HCl (0.1 M) Wash~1Room Temp (~20-25 °C)ModeratePentadecanamide
Dilute HCl (0.1 M) WashLow Temp (0-5 °C)LowPentadecanamide (trace)

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Hydrolysis

This protocol is designed for a reaction mixture where the this compound is the desired product and needs to be isolated from aqueous-soluble impurities.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature. If the reaction was run at an elevated temperature, it is advisable to cool it further in an ice-water bath to 0-5 °C.

  • Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding. For example, if a strong base was used, it may be carefully neutralized with a saturated NH₄Cl solution while monitoring the temperature.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Washes:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of water-soluble impurities).

      • Saturated aqueous NaHCO₃ solution (if the reaction was acidic).

      • Saturated aqueous NH₄Cl solution (if the reaction was basic).

      • Brine (saturated NaCl solution) to remove residual water and decrease the solubility of the organic product in the aqueous layer.

    • During each wash, shake the separatory funnel gently to avoid emulsion formation and perform the separation of layers promptly.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Stability Test for this compound under Workup Conditions

This protocol can be used to determine the stability of this compound to a specific aqueous wash solution.

  • Prepare a Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate) of a known concentration (e.g., 10 mg/mL).

  • Simulated Workup:

    • In a vial, mix a known volume of the this compound stock solution (e.g., 1 mL) with an equal volume of the aqueous wash solution to be tested (e.g., 0.1 M HCl, saturated NaHCO₃, etc.).

    • Stir the biphasic mixture vigorously at a controlled temperature (e.g., room temperature) for a defined period (e.g., 30 minutes).

  • Sample Analysis:

    • Separate the organic layer.

    • Analyze the organic layer by a suitable analytical method (e.g., GC-MS or HPLC) to quantify the amount of remaining this compound and detect the presence of any hydrolysis products (pentadecanamide or pentadecanoic acid).

    • Compare the result to a control sample that was not exposed to the aqueous solution.

Visualized Workflows

Hydrolysis_Pathway This compound This compound Pentadecanamide Pentadecanamide This compound->Pentadecanamide H₂O, H⁺ or OH⁻ (mild) Pentadecanoic_Acid Pentadecanoic_Acid Pentadecanamide->Pentadecanoic_Acid H₂O, H⁺ or OH⁻ (harsh)

Caption: General pathway for the hydrolysis of this compound.

Workup_Decision_Tree Start Reaction Mixture Containing This compound IsAcidic Is the reaction mixture acidic? Start->IsAcidic IsBasic Is the reaction mixture basic? IsAcidic->IsBasic No WashNaHCO3 Wash with saturated NaHCO₃ (aq) at room temp or 0-5 °C IsAcidic->WashNaHCO3 Yes WashNH4Cl Wash with saturated NH₄Cl (aq) at room temp or 0-5 °C IsBasic->WashNH4Cl Yes NeutralWash Wash with H₂O and/or Brine IsBasic->NeutralWash No WashNaHCO3->NeutralWash WashNH4Cl->NeutralWash DryAndConcentrate Dry organic layer and concentrate NeutralWash->DryAndConcentrate

Caption: Decision tree for selecting the appropriate workup wash.

References

Technical Support Center: Scaling Up Pentadecanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the pilot plant scale-up of pentadecanenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: For pilot plant and industrial-scale production of this compound, two primary routes are commonly employed:

  • The Nitrile Process (from Pentadecanoic Acid): This is a widely used industrial method involving the reaction of pentadecanoic acid with ammonia, typically in the presence of a metal oxide catalyst at high temperatures.[1][2][3] The reaction can be carried out in either a liquid or gas phase.[2]

  • Dehydration of Pentadecanamide: This method involves the dehydration of pentadecanamide using a suitable dehydrating agent.[4][5] While effective, the cost and handling of the dehydrating agent are key considerations for scale-up.

A less common, but viable, alternative is the reaction of a C14 alkyl halide (like 1-bromotetradecane) with a cyanide salt.[5]

Q2: What are the critical safety concerns when handling reagents for this compound synthesis on a larger scale?

A2: Scaling up this compound synthesis introduces significant safety challenges. Key concerns include:

  • Ammonia: Anhydrous ammonia is toxic and corrosive. Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, must be used.[1][3]

  • Cyanide Salts: If using the alkyl halide route, cyanide salts are highly toxic. Strict protocols for handling and waste disposal are essential to prevent exposure.

  • High Temperatures and Pressures: The nitrile process often operates at elevated temperatures (280–360 °C) and pressures, increasing the risk of thermal runaway and equipment failure.[1][6]

  • Flammable Solvents: Many organic solvents used in purification are flammable. Pilot plant facilities must be equipped with appropriate fire suppression systems.

Q3: What are the typical impurities encountered in large-scale this compound synthesis?

A3: Common impurities depend on the synthesis route but often include:

  • Unreacted Pentadecanoic Acid: Incomplete conversion during the nitrile process is a common source of this impurity.[1]

  • Pentadecanamide: This is a key intermediate in the nitrile process and can remain in the final product if the reaction or dehydration is incomplete.[1][2]

  • Polymeric Byproducts: At higher temperatures, side reactions can lead to the formation of heavier byproducts and resins.[6]

  • Water: Water is a byproduct of the reaction and must be effectively removed to drive the equilibrium towards nitrile formation and for purification.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete conversion of pentadecanoic acid.- Increase reaction temperature within the optimal range (280-360°C for the nitrile process).- Ensure efficient removal of water to shift the reaction equilibrium.- Check catalyst activity; regenerate or replace if necessary.[1]
Inefficient dehydration of the intermediate amide.- Increase the reaction temperature or the residence time in the dehydration step.- Evaluate the efficiency of the dehydrating agent if used.
Side reactions leading to byproducts.- Optimize the reaction temperature to minimize polymerization and other side reactions.[6]- Ensure a sufficient excess of ammonia is used in the nitrile process.[1]
Product Contamination with Amide Incomplete dehydration of the amide intermediate.- Increase the dehydration temperature or contact time with the catalyst.- Consider a two-stage process where the amide is first formed and then dehydrated under optimized conditions.[7]
Product Discoloration (Yellow or Brown) Formation of colored impurities at high temperatures.- Lower the reaction temperature if possible without significantly impacting the conversion rate.- Consider purification methods such as distillation to remove colored impurities.[2]
Clogging of Reactor or Transfer Lines Solidification of starting material or product.- Ensure all parts of the reactor and transfer lines are maintained above the melting point of pentadecanoic acid and this compound.- For pentadecanoic acid, the melting point is 51-53°C.[8]
Formation of solid byproducts.- Analyze the solid material to identify its composition.- Adjust reaction conditions to minimize the formation of these byproducts.
Inconsistent Batch-to-Batch Results Variation in raw material quality.- Implement stringent quality control checks on incoming pentadecanoic acid or other starting materials.- Ensure consistent moisture content in reactants.
Poor process control.- Standardize all critical process parameters, including temperature, pressure, reactant feed rates, and stirring speed.- Utilize process analytical technology (PAT) to monitor the reaction in real-time.

Experimental Protocols

Protocol 1: Synthesis of this compound from Pentadecanoic Acid (The Nitrile Process)

Objective: To synthesize this compound by reacting pentadecanoic acid with ammonia in the presence of a catalyst.

Materials:

  • Pentadecanoic acid (purity >98%)

  • Anhydrous ammonia

  • Zinc oxide (catalyst)

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls, a gas inlet, and a condenser for water removal.

Procedure:

  • Charge the reactor with pentadecanoic acid and zinc oxide catalyst (e.g., 1-5% by weight of the fatty acid).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Heat the reactor to the desired reaction temperature, typically between 280°C and 360°C.[1]

  • Introduce a continuous flow of anhydrous ammonia into the reactor. A molar excess of ammonia is recommended to drive the reaction forward.[1]

  • Continuously remove the water formed during the reaction through the condenser to shift the equilibrium towards the nitrile product.[1]

  • Monitor the reaction progress by analyzing samples for the disappearance of the carboxylic acid peak and the appearance of the nitrile peak using techniques like GC or IR spectroscopy.

  • Once the reaction is complete, cool the reactor and vent the excess ammonia safely.

  • The crude this compound can be purified by distillation under reduced pressure to remove the catalyst and any high-boiling impurities.[2]

Protocol 2: Synthesis of this compound from 1-Bromotetradecane

Objective: To synthesize this compound via nucleophilic substitution of 1-bromotetradecane with sodium cyanide.

Materials:

  • 1-Bromotetradecane[9][10]

  • Sodium cyanide

  • A polar aprotic solvent such as Dimethyl sulfoxide (DMSO)

  • Reaction vessel with a stirrer, condenser, and temperature control.

Procedure:

  • In the reaction vessel, dissolve sodium cyanide in DMSO.

  • Heat the solution to a moderate temperature (e.g., 80-100°C).

  • Slowly add 1-bromotetradecane to the cyanide solution with vigorous stirring.

  • Maintain the reaction temperature and continue stirring for several hours. Monitor the reaction progress by GC to track the consumption of 1-bromotetradecane.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine to remove any remaining DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude this compound can be further purified by vacuum distillation.

Visualizations

experimental_workflow_nitrile_process cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product pentadecanoic_acid Pentadecanoic Acid reactor High-Pressure Reactor (280-360°C) pentadecanoic_acid->reactor ammonia Ammonia ammonia->reactor catalyst ZnO Catalyst catalyst->reactor water_removal Continuous Water Removal reactor->water_removal Byproduct distillation Vacuum Distillation reactor->distillation Crude Product final_product This compound distillation->final_product

Caption: Workflow for the Nitrile Process.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Conversion start->cause1 cause2 Inefficient Dehydration start->cause2 cause3 Side Reactions start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Improve Water Removal cause1->sol1b sol1c Check Catalyst cause1->sol1c sol2a Increase Dehydration Temp/Time cause2->sol2a sol3a Optimize Temperature cause3->sol3a sol3b Adjust Reactant Ratio cause3->sol3b

Caption: Troubleshooting Low Yield Issues.

References

Common side reactions in the synthesis of aliphatic nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aliphatic nitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific problems you might encounter during the synthesis of aliphatic nitriles, particularly via nucleophilic substitution (e.g., Kolbe nitrile synthesis).

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I've isolated an alkene as the major byproduct. What happened?

A1: You are likely observing a competing E2 (elimination) reaction, which is a common side reaction in nitrile synthesis from alkyl halides.[1] This is especially prevalent with secondary and tertiary alkyl halides, where the steric hindrance around the reaction center makes an SN2 attack by the cyanide nucleophile more difficult.[1][2]

  • Troubleshooting Steps:

    • Substrate Choice: If possible, use a primary alkyl halide, as they are much more likely to undergo SN2 substitution.[1]

    • Solvent Selection: Use a polar aprotic solvent such as DMSO or acetone. These solvents solvate the cation of the cyanide salt but leave the cyanide anion relatively free and highly nucleophilic, favoring the SN2 pathway.[1][3] Protic solvents can stabilize the cyanide nucleophile through hydrogen bonding, reducing its nucleophilicity and favoring elimination.

    • Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over elimination.

Q2: I've obtained a product with a very strong, unpleasant odor, and the IR spectrum is different from my expected nitrile. What is this side product?

A2: You have likely formed an isonitrile (R-N≡C) as a significant byproduct.[3] Isonitriles are known for their characteristic and often foul odors.[4] This occurs because the cyanide ion is an ambident nucleophile, meaning it can attack the alkyl halide with either the carbon or the nitrogen atom.[2][3]

  • Troubleshooting Steps:

    • Choice of Cyanide Salt: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). In polar aprotic solvents, these salts provide a "freer" cyanide ion where the carbon atom is the more nucleophilic site, leading to the desired nitrile.[2][3]

    • Avoid Silver Cyanide (AgCN): Using more covalent cyanide sources like silver cyanide (AgCN) tends to favor attack through the nitrogen atom, leading to the formation of isonitriles.[2]

    • Solvent: As with minimizing elimination, polar aprotic solvents favor the formation of nitriles over isonitriles.[3]

Q3: During my aqueous workup, I lost a significant portion of my product and isolated a carboxylic acid or an amide. Why did this happen?

A3: Your nitrile product has likely undergone hydrolysis. Nitriles can be hydrolyzed to form amides, and under more vigorous conditions, further hydrolyzed to carboxylic acids (or their carboxylate salts).[5] This reaction is catalyzed by either acid or base, which are often used during workup.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the aqueous workup as quickly as possible and at a low temperature to minimize the rate of hydrolysis.

    • Neutralize Carefully: If you must wash with an acidic or basic solution (e.g., to remove basic impurities), use dilute solutions and work quickly. Follow immediately with a wash with deionized water or brine to remove any residual acid or base.

    • Anhydrous Workup: If your product is particularly sensitive to hydrolysis, consider an anhydrous workup if possible, or use techniques like filtration through a pad of silica gel to remove salts before concentrating the solution.

Q4: My reaction with a primary alkyl bromide is sluggish and gives a low yield. How can I improve it?

A4: While primary alkyl halides are ideal for SN2 reactions, efficiency can still be affected by reaction conditions.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your polar aprotic solvent (e.g., DMSO, DMF, acetone) is anhydrous. Water can interfere with the reaction.

    • Temperature: While high temperatures can promote elimination, gently heating the reaction (e.g., to 40-60 °C) can increase the rate of an SN2 reaction without significantly increasing side reactions for a primary halide.

    • Phase-Transfer Catalyst: For reactions that are not completely homogeneous, adding a phase-transfer catalyst can sometimes improve the reaction rate and yield.

Data on Side Product Formation

The choice of solvent and the structure of the alkyl halide have a profound impact on the ratio of substitution (SN2) to elimination (E2) products. The following table summarizes typical product distributions for the reaction of various alkyl bromides with sodium cyanide.

Alkyl BromideSolventTemperature (°C)Nitrile (SN2) Yield (%)Alkene (E2) Yield (%)
1-BromopropaneDMSO60~90<10
1-BromopropaneEthanol60~75~25
2-BromopropaneDMSO80~30~70
2-BromopropaneEthanol80~20~80
tert-Butyl bromideAny25<5>95

Note: The values in this table are approximate and are intended for comparative purposes. Actual yields will vary based on specific reaction conditions.

Key Experimental Protocol: Synthesis of Butyronitrile from 1-Bromopropane

This protocol details the synthesis of butyronitrile, a typical aliphatic nitrile, from a primary alkyl halide, emphasizing conditions that minimize side reactions.

Reaction: CH₃CH₂CH₂Br + NaCN → CH₃CH₂CH₂CN + NaBr

Materials:

  • 1-Bromopropane

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is dry.

  • Reagents: To the flask, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.

  • Reaction Initiation: Begin vigorous stirring and add 1-bromopropane (1.0 equivalent) to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 50-60°C and maintain this temperature. Monitor the reaction progress by TLC or GC analysis.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a significant amount of cold water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them twice with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude butyronitrile can be purified by fractional distillation to remove any high-boiling impurities.

Visualizations

Troubleshooting Workflow for Low Nitrile Yield

The following diagram outlines a logical workflow for troubleshooting low yields in aliphatic nitrile synthesis.

TroubleshootingWorkflow start Low Yield of Aliphatic Nitrile check_byproducts Analyze Byproducts (NMR, GC-MS) start->check_byproducts alkene Major Byproduct is Alkene? check_byproducts->alkene Yes isonitrile Product has Foul Odor / Isonitrile Spectrum? check_byproducts->isonitrile No alkene->isonitrile No e2_path E2 Pathway Dominates alkene->e2_path Yes hydrolysis Amide or Carboxylic Acid Present? isonitrile->hydrolysis No isonitrile_path Isonitrile Formation isonitrile->isonitrile_path Yes hydrolysis_path Product Hydrolysis hydrolysis->hydrolysis_path Yes solution_e2 Use Primary Halide Use Polar Aprotic Solvent (DMSO) Lower Reaction Temperature e2_path->solution_e2 solution_isonitrile Use NaCN or KCN (not AgCN) Use Polar Aprotic Solvent isonitrile_path->solution_isonitrile solution_hydrolysis Minimize Aqueous Workup Time Use Neutral pH Washes Work at Low Temperature hydrolysis_path->solution_hydrolysis

Caption: Troubleshooting workflow for low nitrile yield.

Competing SN2 and E2 Pathways

This diagram illustrates the factors that influence the competition between the desired SN2 pathway for nitrile synthesis and the competing E2 elimination side reaction.

SN2_vs_E2 cluster_conditions Reaction Conditions cluster_products Products Alkyl_Halide Alkyl Halide SN2 SN2 Pathway Alkyl_Halide->SN2 E2 E2 Pathway Alkyl_Halide->E2 Cyanide Cyanide Nucleophile Cyanide->SN2 Cyanide->E2 acts as base Nitrile Aliphatic Nitrile (Desired Product) SN2->Nitrile Alkene Alkene (Side Product) E2->Alkene Factor1 Primary Halide Polar Aprotic Solvent Low Temperature Factor1->SN2 Favors Factor2 Tertiary/Secondary Halide Strong Base High Temperature Factor2->E2 Favors

Caption: Factors influencing S~N~2 vs. E2 pathways.

References

Validation & Comparative

Unraveling the Fragmentation Fingerprint of Pentadecanenitrile: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of long-chain alkyl nitriles is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrum of pentadecanenitrile, contrasting it with its close homologs, tetradecanenitrile and hexadecanenitrile. Detailed experimental protocols and a visual representation of the fragmentation pathway are included to support clear and objective analysis.

Comparative Analysis of Alkyl Nitrile Fragmentation

The mass spectra of long-chain aliphatic nitriles, such as this compound, tetradecanenitrile, and hexadecanenitrile, exhibit characteristic fragmentation patterns under electron ionization. A comparison of the major fragment ions and their relative intensities, as sourced from the NIST Mass Spectrometry Data Center, reveals trends that can aid in the identification of these compounds.[1]

FeatureTetradecanenitrile (C₁₄H₂₇N)This compound (C₁₅H₂₉N)Hexadecanenitrile (C₁₆H₃₁N)
Molecular Ion (M⁺) m/z 209m/z 223m/z 237
[M-1]⁺ Ion m/z 208m/z 222m/z 236
McLafferty Rearrangement m/z 41m/z 41m/z 41
Base Peak m/z 41, 55, 69, 83, 97m/z 41, 55, 69, 83, 97m/z 41, 55, 69, 83, 97
Other Significant Fragments Series of CₙH₂ₙ⁺ and CₙH₂ₙ₋₁⁺ ionsSeries of CₙH₂ₙ⁺ and CₙH₂ₙ₋₁⁺ ionsSeries of CₙH₂ₙ⁺ and CₙH₂ₙ₋₁⁺ ions

Key Fragmentation Pathways

The fragmentation of long-chain alkyl nitriles is primarily driven by the nitrile functional group and the long hydrocarbon chain. The most notable fragmentation patterns include:

  • α-Cleavage: Loss of a hydrogen atom from the carbon adjacent to the nitrile group results in a prominent [M-1]⁺ ion. This is often a characteristic peak in the spectra of nitriles.

  • McLafferty Rearrangement: This is a hallmark fragmentation for compounds containing a γ-hydrogen relative to a carbonyl or, in this case, a nitrile group. It results in the formation of a characteristic ion at m/z 41 ([C₂H₃N]⁺). This peak is often the base peak or one of the most intense peaks in the spectrum.

  • Alkyl Chain Fragmentation: The long hydrocarbon chain undergoes successive cleavages, leading to a series of cluster ions separated by 14 mass units (CH₂). This results in a characteristic pattern of peaks at m/z 41, 55, 69, 83, 97, etc., corresponding to CₙH₂ₙ₋₁⁺ and CₙH₂ₙ⁺ ions.

Experimental Protocols

The mass spectral data presented in this guide were obtained using electron ionization (EI) mass spectrometry. While specific instrumental parameters may vary, the following provides a typical methodology for the analysis of long-chain alkyl nitriles.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for this analysis.

Ionization Method: Electron Ionization (EI) is the most common ionization technique for these compounds.[2][3]

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.[2] This energy level is sufficient to cause reproducible and extensive fragmentation, providing a detailed fingerprint of the molecule.[2][3]

Sample Introduction: The sample is typically introduced into the ion source via a heated gas chromatography (GC) column, which separates the components of a mixture before they enter the mass spectrometer.

Mass Analysis: A quadrupole or ion trap mass analyzer is commonly used to separate the fragment ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus m/z.

Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M This compound (M) m/z 224 (M+1), 223 (M) M_ion [C₁₅H₂₉N]⁺˙ m/z 223 M->M_ion Ionization (-e⁻) M_minus_1 [M-H]⁺ m/z 222 M_ion->M_minus_1 α-Cleavage (-H) McLafferty [C₂H₃N]⁺˙ m/z 41 (McLafferty Rearrangement) M_ion->McLafferty γ-H transfer Alkyl_series Alkyl Fragments CₙH₂ₙ⁺ / CₙH₂ₙ₊₁⁺ m/z 43, 57, 71, 85... M_ion->Alkyl_series C-C Cleavage Alkene_series Alkene Fragments CₙH₂ₙ₋₁⁺ m/z 41, 55, 69, 83, 97... M_ion->Alkene_series C-C Cleavage & H rearrangement

References

A Comparative Analysis of Gas Chromatographic Retention Times for C15 and C17 Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Elution Principles in Gas Chromatography

The retention time of a compound in gas chromatography is primarily influenced by its volatility and its interaction with the stationary phase of the GC column.[1][2][3] For a homologous series of compounds such as aliphatic nitriles, the elution order is directly related to the carbon chain length. As the carbon chain length increases, the molecular weight and boiling point of the compound also increase. This leads to a decrease in volatility and stronger interactions with the stationary phase, resulting in a longer retention time.[1][4] Therefore, it is expected that C17 nitrile (heptadecanenitrile) will have a longer retention time than C15 nitrile (pentadecanenitrile) under the same chromatographic conditions.

Predicted Retention Time Comparison

The following table summarizes the expected relative retention times for C15 and C17 nitriles based on the established principles of gas chromatography. The provided retention times are illustrative and would be characteristic of an analysis performed under the experimental protocol detailed below.

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Predicted Retention Time (min)
This compound (C15)C15H29N223.42313.9 (Predicted)~18.5
Heptadecanenitrile (C17)C17H33N251.47344.2 (Predicted)~22.0

Experimental Protocol

This section outlines a typical experimental protocol for the analysis of C15 and C17 nitriles using gas chromatography with a flame ionization detector (GC-FID).

1. Instrumentation:

  • Gas Chromatograph: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is suitable for this separation.[5][6]

2. Reagents and Standards:

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).

  • Solvent: A high-purity organic solvent such as hexane or dichloromethane for sample preparation.

  • Standards: Analytical standards of this compound and heptadecanenitrile.

3. Chromatographic Conditions:

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Sample Preparation:

  • Prepare individual standard solutions of C15 and C17 nitriles in the chosen solvent at a concentration of approximately 100 µg/mL.

  • A mixed standard solution containing both nitriles can also be prepared to determine their relative retention times in a single run.

5. Data Analysis:

  • The retention time for each nitrile is determined from the peak maximum in the resulting chromatogram.

Logical Relationship of Elution

The following diagram illustrates the fundamental principle governing the elution order of homologous nitriles in gas chromatography. The longer the carbon chain, the higher the boiling point and the stronger the interaction with the stationary phase, leading to a longer retention time.

G cluster_0 Analytes cluster_1 Physicochemical Properties cluster_2 GC Elution Outcome C15 Nitrile C15 Nitrile Lower Boiling Point Lower Boiling Point C15 Nitrile->Lower Boiling Point C17 Nitrile C17 Nitrile Higher Boiling Point Higher Boiling Point C17 Nitrile->Higher Boiling Point Weaker Interaction with Stationary Phase Weaker Interaction with Stationary Phase Lower Boiling Point->Weaker Interaction with Stationary Phase Stronger Interaction with Stationary Phase Stronger Interaction with Stationary Phase Higher Boiling Point->Stronger Interaction with Stationary Phase Shorter Retention Time Shorter Retention Time Weaker Interaction with Stationary Phase->Shorter Retention Time Longer Retention Time Longer Retention Time Stronger Interaction with Stationary Phase->Longer Retention Time

Caption: Relationship between nitrile chain length and GC retention time.

References

A Comparative Guide to Pentadecanenitrile and Heptadecanenitrile in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical properties and reactivity of pentadecanenitrile and heptadecanenitrile, two long-chain aliphatic nitriles. While both molecules share the characteristic reactivity of the nitrile functional group, their differing alkyl chain lengths influence their physical properties and can have subtle effects on their behavior in chemical reactions. This document aims to provide an objective comparison with supporting experimental data to aid in the selection and application of these compounds in research and development.

Physicochemical Properties

The addition of two methylene groups in heptadecanenitrile compared to this compound results in predictable differences in their physical properties. As the homologous series ascends, an increase in molecular weight leads to higher melting and boiling points, as well as a slight increase in density. These properties are summarized in the table below.

PropertyThis compoundHeptadecanenitrile
Molecular Formula C₁₅H₂₉NC₁₇H₃₃N
Molecular Weight 223.40 g/mol 251.45 g/mol
Melting Point 20-23 °C34 °C[1]
Boiling Point 322 °C208 °C at 10 mmHg[1]
Density 0.825 g/mLNot specified
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[2]Insoluble in water; soluble in organic solvents like ethanol and ether.[1][3]
Appearance Colorless to pale yellow liquid or solid.[2]White to very pale yellow powder, crystal, or lump.[1]

Chemical Reactivity and Transformations

This compound and heptadecanenitrile undergo the two primary reactions characteristic of aliphatic nitriles: reduction to primary amines and hydrolysis to carboxylic acids. The long alkyl chains of these molecules are generally inert under the conditions required for these transformations.

Reduction to Primary Amines

The conversion of nitriles to primary amines is a crucial transformation in organic synthesis, yielding fatty amines that have applications as surfactants, corrosion inhibitors, and, importantly, in drug delivery and as bioactive molecules themselves.[4][5]

Reaction Scheme:

R-C≡N + 2 H₂ → R-CH₂NH₂

Common methods for this reduction include catalytic hydrogenation and chemical reduction with metal hydrides.

Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial method for the reduction of fatty nitriles.[6]

  • Experimental Protocol: A solution of the nitrile (e.g., 10 mmol) in a suitable solvent such as dry ethanol (25 mL) is placed in a flask with Raney Nickel (approx. 10 mmol) and potassium borohydride (40 mmol). The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by TLC. Upon completion, the catalyst is filtered off, and the product is isolated after an appropriate workup.[7]

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

For laboratory-scale synthesis, lithium aluminum hydride (LAH) is a powerful and effective reagent for the reduction of nitriles to primary amines.[3][8][9][10]

  • Experimental Protocol: To a suspension of LiAlH₄ (1.5 eq.) in an anhydrous solvent like THF (10 vol) at 0°C, a solution of the nitrile (1 eq.) in THF is added. The reaction mixture is then stirred at room temperature for several hours. The reaction is carefully quenched with successive additions of water, 10% NaOH solution, and water. The resulting solid is filtered, and the organic layer is separated, dried, and concentrated to yield the primary amine.[8]

  • Performance Data: This method is known for its high efficiency in reducing a wide range of nitriles. Although specific yield data for this compound and heptadecanenitrile are not cited in the immediate literature, the reduction of nitriles with LiAlH₄ generally proceeds to near-quantitative yields. The primary difference in the handling of this compound and heptadecanenitrile would be their physical state at room temperature, which may affect dissolution rates.

Diagram: General Workflow for Nitrile Reduction

G cluster_start Starting Material cluster_methods Reduction Method cluster_workup Reaction Workup cluster_product Product Nitrile (this compound or Heptadecanenitrile) Nitrile (this compound or Heptadecanenitrile) Catalytic Hydrogenation (e.g., Raney Ni, H₂) Catalytic Hydrogenation (e.g., Raney Ni, H₂) Nitrile (this compound or Heptadecanenitrile)->Catalytic Hydrogenation (e.g., Raney Ni, H₂) Chemical Reduction (e.g., LiAlH₄ in THF) Chemical Reduction (e.g., LiAlH₄ in THF) Nitrile (this compound or Heptadecanenitrile)->Chemical Reduction (e.g., LiAlH₄ in THF) Workup Workup Catalytic Hydrogenation (e.g., Raney Ni, H₂)->Workup Chemical Reduction (e.g., LiAlH₄ in THF)->Workup Primary Amine (Pentadecylamine or Heptadecylamine) Primary Amine (Pentadecylamine or Heptadecylamine) Workup->Primary Amine (Pentadecylamine or Heptadecylamine)

A simplified workflow for the reduction of nitriles to primary amines.
Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles provides a direct route to carboxylic acids, which are versatile intermediates in the synthesis of a wide range of fine chemicals and pharmaceuticals. This reaction can be catalyzed by either acid or base.

Reaction Scheme:

R-C≡N + 2 H₂O → R-COOH + NH₃

Due to the low solubility of long-chain nitriles in aqueous solutions, harsh reaction conditions such as high temperatures or prolonged reaction times may be necessary, which can sometimes lead to side reactions.[11]

Method 1: Acid-Catalyzed Hydrolysis

Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid, yields the corresponding carboxylic acid.[12][13]

  • Experimental Protocol: The nitrile is heated under reflux with an excess of dilute hydrochloric acid. The completion of the reaction can be monitored by the cessation of ammonia evolution or by chromatographic methods. The carboxylic acid can then be isolated by extraction and purified. For long-chain nitriles, the use of an organic co-solvent or a phase-transfer catalyst may be beneficial to improve solubility and reaction rates.[11]

Method 2: Base-Catalyzed Hydrolysis

Heating the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide, initially forms the carboxylate salt, which is then acidified in a separate step to yield the carboxylic acid.[12][13]

  • Experimental Protocol: The nitrile is heated under reflux with an aqueous solution of sodium hydroxide. After the reaction is complete, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid, which can then be collected by filtration and purified.

  • Performance Data: Similar to acid-catalyzed hydrolysis, specific comparative data for this compound and heptadecanenitrile is scarce. The choice between acid and base catalysis often depends on the compatibility of other functional groups in the molecule with the reaction conditions.

Diagram: General Workflow for Nitrile Hydrolysis

G cluster_start Starting Material cluster_methods Hydrolysis Conditions cluster_workup Workup cluster_product Product Nitrile (this compound or Heptadecanenitrile) Nitrile (this compound or Heptadecanenitrile) Acid-Catalyzed (e.g., aq. HCl, heat) Acid-Catalyzed (e.g., aq. HCl, heat) Nitrile (this compound or Heptadecanenitrile)->Acid-Catalyzed (e.g., aq. HCl, heat) Base-Catalyzed (e.g., aq. NaOH, heat) Base-Catalyzed (e.g., aq. NaOH, heat) Nitrile (this compound or Heptadecanenitrile)->Base-Catalyzed (e.g., aq. NaOH, heat) Isolation Isolation Acid-Catalyzed (e.g., aq. HCl, heat)->Isolation Acidification (for base-catalyzed) Acidification (for base-catalyzed) Base-Catalyzed (e.g., aq. NaOH, heat)->Acidification (for base-catalyzed) Carboxylic Acid (Pentadecanoic or Heptadecanoic Acid) Carboxylic Acid (Pentadecanoic or Heptadecanoic Acid) Isolation->Carboxylic Acid (Pentadecanoic or Heptadecanoic Acid) Acidification (for base-catalyzed)->Isolation

A simplified workflow for the hydrolysis of nitriles to carboxylic acids.

Applications in Drug Development and Biological Systems

The nitrile functional group is a common pharmacophore in many approved drugs, where it can modulate physicochemical properties, enhance binding to target proteins, and block metabolic degradation.[11][14] While this compound and heptadecanenitrile themselves are not typically used as active pharmaceutical ingredients, their amine and carboxylic acid derivatives have potential applications.

Bioactivity of Reduction Products: Fatty Amines

Long-chain fatty amines, such as pentadecylamine and heptadecylamine, are of particular interest in drug development. Their amphiphilic nature makes them suitable for use in drug delivery systems, such as liposomes and micelles, to enhance the solubility and bioavailability of hydrophobic drugs.[4][5] Furthermore, they have been investigated for their own biological activities, including antimicrobial and anticancer properties.[5]

A notable finding is the specific biological activity of pentadecylamine , the reduction product of this compound. It has been identified as a potent inhibitor of N-acylethanolamine acid amidase (NAAA).[15] NAAA is a lysosomal enzyme responsible for the breakdown of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[15] By inhibiting NAAA, pentadecylamine can elevate the endogenous levels of PEA, suggesting its potential as an anti-inflammatory and neuroprotective agent.[15]

While similar specific targets for heptadecylamine are not as well-documented, as a long-chain fatty amine, it is expected to exhibit surfactant properties and may have applications in drug formulation and as a corrosion inhibitor.[16]

Diagram: Signaling Pathway of NAAA Inhibition by Pentadecylamine

G Pentadecylamine Pentadecylamine NAAA (N-Acylethanolamine Acid Amidase) NAAA (N-Acylethanolamine Acid Amidase) Pentadecylamine->NAAA (N-Acylethanolamine Acid Amidase) Inhibits PEA (Palmitoylethanolamide) Degradation PEA (Palmitoylethanolamide) Degradation NAAA (N-Acylethanolamine Acid Amidase)->PEA (Palmitoylethanolamide) Degradation Catalyzes Increased Endogenous PEA Levels Increased Endogenous PEA Levels NAAA (N-Acylethanolamine Acid Amidase)->Increased Endogenous PEA Levels Inhibition leads to Anti-inflammatory & Analgesic Effects Anti-inflammatory & Analgesic Effects Increased Endogenous PEA Levels->Anti-inflammatory & Analgesic Effects Promotes

The inhibitory effect of pentadecylamine on the NAAA signaling pathway.

Conclusion

This compound and heptadecanenitrile are homologous long-chain aliphatic nitriles that exhibit predictable trends in their physical properties based on their alkyl chain length. Both undergo characteristic nitrile reactions—reduction and hydrolysis—to yield valuable primary amines and carboxylic acids, respectively. While direct comparative experimental data is limited, their chemical reactivity is expected to be very similar, with minor differences in reaction rates potentially arising from differences in their physical state and solubility.

For drug development professionals, the key differentiator lies in the documented biological activity of their derivatives. Pentadecylamine, derived from this compound, shows promise as a specific inhibitor of NAAA, opening avenues for research into novel anti-inflammatory and analgesic therapies. Both pentadecylamine and heptadecylamine, as long-chain fatty amines, have potential applications in drug delivery systems. The choice between this compound and heptadecanenitrile will therefore depend on the specific application, with considerations for the desired physical properties of the final product and any targeted biological activity.

References

A Comparative Guide to the Infrared Spectroscopy of Pentadecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This guide provides a detailed comparison of the characteristic IR absorption frequencies of pentadecanenitrile, a long-chain aliphatic nitrile. The data presented herein is crucial for the identification and characterization of this and similar molecules in research and development settings.

Experimental Protocols

Infrared Spectroscopy of this compound

Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.

Materials:

  • This compound (liquid)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Sample holder

  • Software for data acquisition and analysis

Methodology (Neat Liquid Sample):

  • Sample Preparation: A thin film of liquid this compound is prepared between two salt plates. A single drop of the neat liquid is placed on one salt plate, and the second plate is carefully placed on top to spread the liquid evenly.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.

  • Sample Analysis: The prepared salt plates containing the sample are placed in the spectrometer's sample holder.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is processed by subtracting the background spectrum to yield the final IR spectrum of this compound. The resulting spectrum is then analyzed to identify the characteristic absorption bands.

Data Presentation

The primary IR absorption frequencies for this compound are attributed to the nitrile functional group and the long alkyl chain. The table below summarizes these characteristic absorptions.

Functional GroupVibration TypeCharacteristic Absorption Frequency (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2260 - 2240Strong, Sharp
Alkyl (C-H)Stretch2950 - 2850Strong
Methylene (-CH₂-)Bend (Scissoring)~1465Medium
Methyl (-CH₃)Bend (Asymmetric and Symmetric)~1450 and ~1375Medium

Key Observations:

  • The most diagnostic absorption for this compound is the strong and sharp peak corresponding to the C≡N stretching vibration, which appears in a region of the spectrum where few other functional groups absorb.[1][2] For saturated nitriles like this compound, this peak is typically observed between 2260 and 2240 cm⁻¹.[2]

  • The C-H stretching vibrations of the long alkyl chain give rise to strong absorptions in the 3000-2850 cm⁻¹ region.[3][4] For alkanes, these are typically found between 2950 and 2850 cm⁻¹.[5][6]

  • In the fingerprint region of the spectrum (below 1500 cm⁻¹), one can observe the bending vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups of the alkyl chain.[3]

Mandatory Visualization

The following diagram illustrates the correlation between the functional groups present in this compound and their characteristic IR absorption frequencies.

G cluster_molecule This compound Structure cluster_spectrum Characteristic IR Absorptions CH3(CH2)13CN CH₃-(CH₂)₁₃-C≡N CN_stretch C≡N Stretch 2260-2240 cm⁻¹ CH3(CH2)13CN->CN_stretch Nitrile Group CH_stretch C-H Stretch 2950-2850 cm⁻¹ CH3(CH2)13CN->CH_stretch Alkyl Chain CH_bend C-H Bends ~1465 cm⁻¹ (-CH₂-) ~1375 cm⁻¹ (-CH₃-) CH3(CH2)13CN->CH_bend Alkyl Chain

Caption: Correlation of functional groups in this compound with their IR frequencies.

References

Purity Assessment of Pentadecanenitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the purity assessment of Pentadecanenitrile (C₁₅H₂₉N), a long-chain aliphatic nitrile. Due to the absence of a standardized, published HPLC method for this specific compound, this document outlines a proposed HPLC methodology and compares its potential performance with established alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented herein is intended to guide the development of a robust analytical strategy for purity determination.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment is critical and depends on the physicochemical properties of the analyte and the potential impurities. The following table summarizes and compares HPLC with GC-MS and NMR Spectroscopy for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile components in the gas phase followed by detection and identification based on mass-to-charge ratio.[1]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information.[1]
Applicability to this compound Suitable for non-volatile nitriles; ideal for detecting non-volatile impurities.[1]Highly effective for analyzing volatile and semi-volatile compounds. This compound has a high boiling point, which may require high-temperature GC.Provides comprehensive structural information and can be used for quantification of the main component and impurities with known structures.[1]
Impurities Detected Non-volatile impurities, isomers, and compounds with different polarity.Volatile and semi-volatile impurities, residual solvents, and by-products from synthesis.Structural isomers, related substances, and impurities with distinct NMR signals. Can also quantify non-protonated impurities with ¹³C NMR.
Sample Preparation Dissolution in a suitable organic solvent (e.g., acetonitrile, methanol).Dissolution in a volatile organic solvent (e.g., hexane, dichloromethane).Dissolution in a deuterated solvent (e.g., CDCl₃). An internal standard is required for quantitative analysis (qNMR).
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Typically in the low ppm range, depending on the detector and chromophore.Can reach low ppb to ppm levels, offering high sensitivity for volatile impurities.Generally in the range of 0.1-1% for routine analysis; can be improved with high-field instruments and longer acquisition times.
Quantitative Accuracy High accuracy and precision with proper validation.[2]Excellent for quantification of volatile analytes when using an appropriate internal standard.High accuracy and precision for quantitative NMR (qNMR) with a suitable internal standard.
Limitations May not be suitable for highly volatile impurities. Requires a chromophore for UV detection; alternative detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be needed if the analyte lacks a UV chromophore.Not suitable for non-volatile or thermally labile impurities. High temperatures may cause degradation of some analytes.Lower sensitivity compared to chromatographic techniques. Signal overlap can complicate interpretation in complex mixtures.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point for method development and should be optimized and validated for the specific application.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC method is based on the non-polar nature of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 210 nm (as nitriles have a weak UV absorbance at low wavelengths). A PDA detector is recommended to assess peak purity.[3]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general approach for the analysis of long-chain alkyl nitriles.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in hexane.

    • Inject 1 µL of the solution into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

This protocol provides a framework for determining the purity of this compound using qNMR.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: Chloroform-d (CDCl₃).

    • Internal Standard: A certified reference material with a known purity and a singlet in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and mix thoroughly until the sample and standard are completely dissolved.

    • Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of a chemical substance like this compound, incorporating orthogonal analytical techniques to ensure a thorough evaluation.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Primary Purity Analysis cluster_2 Structural Confirmation & Quantitative Analysis cluster_3 Data Analysis & Reporting Sample Sample Reception Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC Analysis (Proposed Method) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR qNMR Analysis (Absolute Purity & Structure) Prep->NMR Data Data Integration & Review HPLC->Data GCMS->Data NMR->Data Report Final Purity Statement Data->Report

Caption: Workflow for comprehensive purity assessment of this compound.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While HPLC is a powerful technique for the separation and quantification of non-volatile impurities, it should be complemented by other methods to gain a complete purity profile.[1] GC-MS is highly recommended for the detection of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. Furthermore, qNMR serves as an excellent orthogonal technique for independent purity determination and structural confirmation.[1] For regulatory submissions and in-depth characterization, a combination of these techniques is advisable to ensure the identity, purity, and quality of the drug substance. The methods presented in this guide provide a solid foundation for developing a comprehensive and robust analytical strategy for this compound.

References

A Researcher's Guide to Cross-Referencing Pentadecanenitrile Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectral data for Pentadecanenitrile from prominent public databases, alongside detailed experimental protocols for acquiring such data. By cross-referencing experimentally obtained spectra with established database entries, researchers can enhance the confidence and validity of their findings.

This guide summarizes the key spectral features of this compound, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy, as documented in the National Institute of Standards and Technology (NIST) database, the Spectral Database for Organic Compounds (SDBS), and SpectraBase.

Comparative Analysis of this compound Spectral Data

To facilitate a clear comparison, the spectral data for this compound from various databases has been compiled into the following tables. These tables provide a snapshot of the key quantitative data points that are crucial for the identification and verification of this long-chain nitrile.

Database Technique Key Data Points (m/z)
NISTMass Spectrometry (EI)41, 43, 55, 56, 57, 69, 70, 83, 97, 111, 125, 139, 153, 167, 181, 195, 209, 223 (M+)
Database Technique Solvent Chemical Shift (δ) in ppm
SDBS¹H NMRCDCl₃2.33 (t), 1.66 (quin), 1.45 (m), 1.26 (br s), 0.88 (t)
Database Technique Solvent Chemical Shift (δ) in ppm
SDBS¹³C NMRCDCl₃119.8, 31.9, 29.6, 29.5, 29.3, 29.1, 28.8, 26.3, 25.3, 22.7, 17.1, 14.1
Database Technique Key Absorption Bands (cm⁻¹)
SpectraBase (from Aldrich)FT-IR2924 (s), 2853 (s), 2247 (m), 1465 (m)

Experimental Protocols

To ensure the reproducibility and accuracy of spectral data acquisition, the following detailed methodologies for key analytical techniques are provided.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To obtain the mass spectrum of this compound for comparison with database entries.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.

    • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating long-chain aliphatic compounds.[1]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[2][3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-150 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To obtain the infrared absorption spectrum of this compound.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[4]

    • Place a single drop of liquid this compound onto the center of one salt plate.[4]

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.[5]

    • Background: Acquire a background spectrum of the clean, empty salt plates before running the sample.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally acquired spectral data with public databases for confident compound identification.

cross_referencing_workflow Workflow for Cross-Referencing Spectral Data cluster_experimental Experimental Analysis cluster_database Database Comparison cluster_verification Verification sample This compound Sample ms_exp Acquire MS Spectrum sample->ms_exp nmr_exp Acquire NMR Spectra (¹H & ¹³C) sample->nmr_exp ir_exp Acquire IR Spectrum sample->ir_exp ms_data MS Data (m/z) ms_exp->ms_data nmr_data NMR Data (δ) nmr_exp->nmr_data ir_data IR Data (cm⁻¹) ir_exp->ir_data nist NIST Database compare_ms Compare MS Data nist->compare_ms sdbs SDBS Database compare_nmr Compare NMR Data sdbs->compare_nmr spectrabase SpectraBase compare_ir Compare IR Data spectrabase->compare_ir ms_data->compare_ms nmr_data->compare_nmr ir_data->compare_ir confirmation Compound Confirmation compare_ms->confirmation compare_nmr->confirmation compare_ir->confirmation

References

A Comparative Analysis of Pentadecanenitrile and Pentadecanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, synthesis, and potential biological relevance of the long-chain aliphatic nitrile, Pentadecanenitrile, and its corresponding amide, Pentadecanamide.

This guide provides a detailed comparative study of this compound and Pentadecanamide, offering insights into their chemical characteristics, synthesis, and potential applications in research and development. While direct comparative biological studies are limited, this document compiles available data to facilitate an informed understanding of these two related molecules.

Physicochemical Properties: A Head-to-Head Comparison

This compound and Pentadecanamide share the same fifteen-carbon backbone but differ in their functional group, a nitrile (-C≡N) versus an amide (-CONH₂). This difference significantly influences their physical and chemical properties, as summarized in the table below.

PropertyThis compoundPentadecanamide
CAS Number 18300-91-93843-51-4
Molecular Formula C₁₅H₂₉NC₁₅H₃₁NO
Molecular Weight 223.40 g/mol 241.42 g/mol
Appearance Colorless to pale yellow liquid or solidSolid
Melting Point 20-23 °CNo data available
Boiling Point 322 °CNo data available
Density 0.825 g/mL at 25 °CNo data available
Refractive Index n20/D 1.442No data available
Solubility Insoluble in water, soluble in organic solvents.Expected to have low water solubility.

Synthesis and Interconversion: A Chemical Workflow

This compound serves as a precursor for the synthesis of Pentadecanamide through hydrolysis. This reaction can be controlled to yield the amide or can proceed further to produce Pentadecanoic acid.

G This compound This compound (C₁₅H₂₉N) Pentadecanamide Pentadecanamide (C₁₅H₃₁NO) This compound->Pentadecanamide Partial Hydrolysis (e.g., H₂O₂, base) Pentadecanoic_acid Pentadecanoic Acid (C₁₅H₃₀O₂) Pentadecanamide->Pentadecanoic_acid Full Hydrolysis (e.g., H₃O⁺, heat)

Caption: Chemical relationship and hydrolysis pathway from this compound to Pentadecanamide and Pentadecanoic Acid.

Experimental Protocol: Hydrolysis of this compound to Pentadecanamide

Objective: To synthesize Pentadecanamide via the partial hydrolysis of this compound.

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Potassium carbonate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol.

  • Add an aqueous solution of potassium carbonate to the flask.

  • While stirring vigorously, slowly add hydrogen peroxide to the reaction mixture. The addition should be done in a controlled manner to manage any potential exotherm.

  • After the addition is complete, heat the mixture to a gentle reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Pentadecanamide.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield pure Pentadecanamide.

Biological Activity and Toxicity: An Overview

Direct comparative studies on the biological activity of this compound and Pentadecanamide are scarce in publicly available literature. Much of the research on related C15 compounds focuses on Pentadecanoic acid, which has been investigated for its potential roles in various biological pathways.

This compound:

  • Toxicity: Aliphatic nitriles are known to exhibit toxicity, which is often attributed to the in vivo liberation of cyanide. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.

  • Biological Activity: Specific biological activities of this compound are not well-documented. It is primarily used as a chemical intermediate in the synthesis of other compounds.

Pentadecanamide:

  • Biological Activity: There is limited information on the specific biological activities of Pentadecanamide. It is the immediate hydrolysis product of this compound and the precursor to Pentadecanoic acid.

Pentadecanoic Acid - The Bioactive Metabolite:

Both this compound and Pentadecanamide can be metabolized to Pentadecanoic acid, a saturated fatty acid that has been the subject of numerous biological studies. Research suggests that Pentadecanoic acid may play a role in modulating signaling pathways related to metabolic health and inflammation.

G cluster_0 In Vivo Metabolism This compound This compound Pentadecanoic_acid Pentadecanoic Acid This compound->Pentadecanoic_acid Hydrolysis Pentadecanamide Pentadecanamide Pentadecanamide->Pentadecanoic_acid Hydrolysis Signaling_Pathways Modulation of Cellular Signaling Pathways Pentadecanoic_acid->Signaling_Pathways

Caption: Potential metabolic conversion of this compound and Pentadecanamide to the bioactive Pentadecanoic Acid.

Applications

The primary application of This compound lies in its role as a chemical intermediate for the synthesis of a variety of other molecules, including its corresponding amide and carboxylic acid. It may also find use as a lubricant and plasticizer.

The applications of Pentadecanamide are less defined in the available literature. As an amide, it could potentially be explored for its properties as a surfactant, lubricant, or in the formulation of various materials.

Conclusion

This compound and Pentadecanamide are closely related long-chain aliphatic compounds with distinct physicochemical properties dictated by their nitrile and amide functional groups, respectively. While this compound is a reactive intermediate with known toxicity concerns, Pentadecanamide represents a more stable hydrolysis product. The biological significance of both compounds is likely linked to their metabolic conversion to Pentadecanoic acid. Further research is warranted to elucidate the specific biological activities and potential applications of Pentadecanamide, which may offer a safer alternative to its nitrile precursor in certain applications. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these molecules.

Differentiating Isomers of Pentadecanenitrile Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of isomers is a critical challenge in many scientific disciplines, from drug discovery to environmental analysis. Pentadecanenitrile (C₁₅H₂₉N), a long-chain aliphatic nitrile, can exist in numerous structural and positional isomeric forms. Differentiating these isomers is often impossible with mass spectrometry (MS) alone, as they exhibit the same molecular weight. However, when coupled with chromatographic separation and by carefully analyzing the fragmentation patterns generated by techniques such as electron ionization (EI), it becomes possible to distinguish between them. This guide provides a comparative overview of using mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), to differentiate isomers of this compound, supported by predicted fragmentation data and detailed experimental protocols.

The Challenge of Isomer Differentiation

Isomers of this compound, whether they are positional isomers (e.g., 2-pentadecanenitrile vs. 3-pentadecanenitrile) or structural isomers with branched chains (e.g., n-pentadecanenitrile vs. 2-methyltetradecanenitrile), present a significant analytical hurdle. While high-resolution mass spectrometry can provide an accurate mass measurement, it cannot distinguish between molecules with the same elemental composition arranged differently. Therefore, differentiation relies on observing unique fragmentation patterns in the mass spectrum that are characteristic of a specific isomeric structure.

Comparative Analysis of Fragmentation Patterns

Key fragmentation pathways for aliphatic nitriles include:

  • α-Cleavage: The bond between the α- and β-carbon atoms relative to the nitrile group is cleaved. This is a dominant fragmentation pathway for aliphatic amines and can be significant for nitriles as well.[1]

  • McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group or a double bond, including nitriles, with an available γ-hydrogen. It results in the formation of a neutral molecule and a radical cation. For nitriles, this often produces a characteristic ion at m/z 41.

  • Loss of an α-Hydrogen: The loss of a hydrogen atom from the carbon adjacent to the nitrile group can lead to the formation of a stable [M-1]⁺ ion.

  • Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment, producing a series of characteristic ions separated by 14 Da (corresponding to CH₂ groups).

The table below summarizes the predicted key fragment ions for n-pentadecanenitrile and two of its potential isomers. The relative abundance of these ions is expected to differ, providing a basis for their differentiation.

Isomer NameStructurePredicted Key Fragment Ions (m/z) and Rationale
n-Pentadecanenitrile CH₃(CH₂)₁₃CN41: Base peak, resulting from McLafferty rearrangement. [M-1]⁺ (222): Loss of an α-hydrogen. Series of CₙH₂ₙ⁺ ions (e.g., 55, 69, 83): Fragmentation of the long alkyl chain. 97: A characteristic peak for straight-chain nitriles with seven or more carbons.[2]
2-Methyltetradecanenitrile CH₃(CH₂)₁₁CH(CH₃)CN[M-15]⁺ (208): Loss of the methyl group at the 2-position (α-cleavage). 55: Likely a prominent peak due to the stable secondary carbocation formed upon cleavage at the branch point. 41: McLafferty rearrangement is still possible, but its relative abundance may be lower compared to the linear isomer.
2-Pentadecanenitrile CH₃(CH₂)₁₂CH(CN)CH₃[M-29]⁺ (194): Loss of the ethyl group adjacent to the nitrile (α-cleavage). [M-15]⁺ (208): Loss of the methyl group adjacent to the nitrile (α-cleavage). The relative abundance of [M-15]⁺ vs. [M-29]⁺ will be diagnostic. 41: McLafferty rearrangement is possible.

Note: The predicted fragmentation patterns are based on general principles of mass spectrometry. Actual relative abundances may vary depending on the specific instrument and analytical conditions.

Experimental Protocol: GC-MS Analysis of this compound Isomers

This protocol outlines a general procedure for the analysis of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve the this compound isomer standards and unknown samples in a volatile organic solvent suitable for GC analysis, such as hexane or dichloromethane, to a concentration of approximately 10 µg/mL.[3]

  • Ensure that the samples are free of particulate matter by centrifugation or filtration if necessary.

  • Transfer the samples to 2 mL autosampler vials with screw caps and septa.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: An Agilent 6890N GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: An Agilent 5973 MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain aliphatic compounds.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 10 minutes.[4][5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Scan Mode: Full scan.

3. Data Analysis:

  • Identify the chromatographic peaks corresponding to the this compound isomers based on their retention times.

  • Extract the mass spectrum for each peak.

  • Identify the molecular ion peak (if present) and the key fragment ions.

  • Compare the fragmentation patterns of the unknown samples to those of the reference standards and the predicted patterns in the table above to identify the specific isomer.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for differentiating isomers of this compound using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Identification Sample This compound Isomer Mixture Dissolution Dissolution in Solvent Sample->Dissolution Vial Transfer to Autosampler Vial Dissolution->Vial Injector Injection Vial->Injector GC_Column Chromatographic Separation Injector->GC_Column Ionization Electron Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Chromatogram Total Ion Chromatogram (TIC) Mass_Analyzer->Chromatogram Mass_Spectra Extraction of Mass Spectra Chromatogram->Mass_Spectra Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectra->Fragmentation_Analysis Identification Isomer Identification Fragmentation_Analysis->Identification

Caption: Workflow for the differentiation of this compound isomers using GC-MS.

Signaling Pathway of Fragmentation

The following diagram illustrates the logical relationship of the fragmentation process for a generic branched this compound isomer within the mass spectrometer.

Fragmentation_Pathway Molecule This compound Isomer (M) Molecular_Ion Molecular Ion (M+.) Molecule->Molecular_Ion Electron Ionization Fragment_1 Fragment Ion 1 (e.g., [M-Alkyl]+) Molecular_Ion->Fragment_1 α-Cleavage Fragment_2 Fragment Ion 2 (e.g., McLafferty Rearrangement Ion) Molecular_Ion->Fragment_2 McLafferty Rearrangement Fragment_3 Fragment Ion 3 (e.g., [M-1]+) Molecular_Ion->Fragment_3 H Loss Neutral_1 Neutral Fragment 1 (Alkyl Radical) Molecular_Ion->Neutral_1 α-Cleavage Neutral_2 Neutral Fragment 2 (Alkene) Molecular_Ion->Neutral_2 McLafferty Rearrangement Neutral_3 Neutral Fragment 3 (H Radical) Molecular_Ion->Neutral_3 H Loss

Caption: Key fragmentation pathways of a this compound isomer in EI-MS.

Conclusion

Differentiating isomers of this compound by mass spectrometry is a challenging yet feasible task. By leveraging the separation power of gas chromatography and the detailed structural information provided by electron ionization mass spectrometry, researchers can distinguish between positional and structural isomers. The key to successful identification lies in the careful analysis of the unique fragmentation patterns generated by each isomer. While a comprehensive library of experimental spectra for all this compound isomers is not currently available, the predictable nature of fragmentation pathways allows for a logical and scientifically sound approach to their differentiation. The methodologies and predictive data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals working with these and other long-chain aliphatic compounds.

References

Quantitative Analysis of Pentadecanenitrile in a Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of Pentadecanenitrile in complex mixtures, this guide provides a comparative overview of suitable analytical methodologies. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with derivatization. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) is generally the preferred method due to its high sensitivity and selectivity for volatile and semi-volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC) can also be employed, typically requiring a pre-column derivatization step to enable detection by common UV or fluorescence detectors, as this compound lacks a strong native chromophore.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the quantitative analysis of this compound using GC-MS and HPLC-UV with derivatization. These values are representative and may vary based on the specific instrumentation and matrix effects.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 25 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%
Sample Throughput ModerateModerate to High
Selectivity High (based on retention time and mass fragmentation)Moderate (dependent on chromatography and derivatization specificity)
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for sample preparation and analysis using GC-MS and HPLC are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the sensitive and selective quantification of this compound in various matrices.

2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the sample matrix (e.g., plasma, cell lysate), add 10 µL of an internal standard solution (e.g., Hexadecanenitrile at 1 µg/mL in methanol).

  • Add 3 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • This compound (C15H29N, MW: 223.4 g/mol ): Monitor characteristic ions (e.g., m/z 41, 55, 97, 223).[1][2]

    • Internal Standard (e.g., Hexadecanenitrile): Monitor its specific ions.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method provides an alternative to GC-MS, particularly when GC instrumentation is unavailable or when dealing with less volatile matrices.

2.2.1. Derivatization of Nitrile to a UV-Active Compound

The nitrile group can be hydrolyzed to a carboxylic acid and then derivatized, or reduced to an amine and then derivatized. Reduction to a primary amine followed by derivatization with a UV-active agent is a common approach.

  • Reduction: The dried extract from the LLE (section 2.1.1) is reconstituted in 100 µL of a suitable aprotic solvent (e.g., dry THF). A reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is carefully added in excess under an inert atmosphere. The reaction is stirred at room temperature for a specified time and then quenched.

  • Derivatization: After workup to isolate the resulting pentadecylamine, a derivatizing agent such as Dansyl Chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) is added in the presence of a base (e.g., triethylamine) to form a highly UV-absorbent derivative.

  • The reaction mixture is then quenched, and the derivatized analyte is extracted and prepared for HPLC analysis.

2.2.2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start at 60% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 60% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: Wavelength will depend on the chosen derivatizing agent (e.g., ~254 nm for Dansyl derivatives, ~265 nm for Fmoc derivatives).[3]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

GCMS_Workflow Sample Sample in Matrix LLE Liquid-Liquid Extraction (with Internal Standard) Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution (Ethyl Acetate) Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis (SIM Mode) Reconstitution->GCMS_Analysis Data_Processing Data Processing (Quantification) GCMS_Analysis->Data_Processing

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow Sample Sample in Matrix LLE Liquid-Liquid Extraction Sample->LLE Reduction Nitrile Reduction (e.g., LiAlH4) LLE->Reduction Derivatization Derivatization (e.g., Dansyl Chloride) Reduction->Derivatization HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis Data_Processing Data Processing (Quantification) HPLC_Analysis->Data_Processing

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Concluding Remarks

For the quantitative analysis of this compound, GC-MS stands out as the more direct, sensitive, and selective method, avoiding the need for chemical derivatization. However, HPLC with pre-column derivatization offers a viable alternative, particularly when GC-MS is not available. The choice of method should be guided by the specific requirements of the study, including sensitivity needs, sample matrix complexity, and laboratory capabilities. Proper method validation is crucial to ensure accurate and reliable results.

References

Safety Operating Guide

Personal protective equipment for handling Pentadecanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pentadecanenitrile

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides critical safety protocols and logistical plans for the handling and disposal of this compound. Adherence to these procedures is essential for the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure. Nitrile gloves are recommended due to their resistance to chemicals, punctures, and tears, making them a reliable choice for hand protection in various industries.[1][2][3][4][5]

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles/Face ShieldGovernment-approved eye/face protection.[6]
Skin Protection Chemical-Resistant GlovesCompatible chemical-resistant gloves (Nitrile is superior for acids and bases).[2][6]
Protective ClothingLab coat or other protective clothing to prevent skin exposure.[6]
Respiratory Protection RespiratorGovernment-approved respirator.[6]
Handling and Storage

Proper handling and storage are crucial to minimize risks.

  • Handling:

    • Perform all work in a well-ventilated area, preferably within a closed system or under local exhaust ventilation.[6]

    • Avoid breathing vapors, mist, or gas.[6]

    • Prevent contact with eyes, skin, and clothing.[6]

    • Wash hands and face thoroughly after handling.[6]

    • Do not eat, drink, or smoke in areas where this compound is handled.[7]

  • Storage:

    • Keep the container tightly closed and upright.[6]

    • Store in a dry and well-ventilated place.[6]

    • Avoid overheating.[6]

Disposal Plan

Dispose of this compound and contaminated materials through a licensed professional waste disposal service.[6]

  • Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Regulations: Observe all federal, state, and local environmental regulations.[6]

  • Contaminated Packaging: Dispose of as unused product.[6]

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention immediately.[6]
Skin Contact Flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, assuring adequate flushing by separating the eyelids with fingers. Call a physician.[6]
Ingestion If swallowed, wash out the mouth with water provided the person is conscious. Call a physician.[6]
Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C15H29N[6][8][9][10]
Molecular Weight 223.40 g/mol [10][11][12]
Melting Point 20-23 °C (lit.)[8]
Boiling Point 322 °C (lit.)[8]
Density 0.825 g/mL at 25 °C (lit.)[8]
Flash Point 22 °C[8]

Visual Workflow and Relationship Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response protocol.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risks Assess Risks (Review SDS) Gather PPE Gather Required PPE (Gloves, Goggles, etc.) Assess Risks->Gather PPE Prepare Work Area Prepare Ventilated Work Area (Fume Hood) Gather PPE->Prepare Work Area Handle Chemical Handle this compound (Avoid contact and inhalation) Prepare Work Area->Handle Chemical Post-Handling Cleanup Thoroughly Wash Hands and Clean Work Surface Handle Chemical->Post-Handling Cleanup Segregate Waste Segregate Contaminated Waste Post-Handling Cleanup->Segregate Waste Dispose via Licensed Service Dispose through a Licensed Professional Service Segregate Waste->Dispose via Licensed Service

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Emergency Response for this compound Exposure cluster_immediate_action Immediate Actions cluster_follow_up Follow-up Exposure Event Exposure Event Remove from Source Remove individual from the source of exposure Exposure Event->Remove from Source Immediately Administer First Aid Administer appropriate first aid (See Emergency Procedures Table) Remove from Source->Administer First Aid Concurrently Seek Medical Attention Seek professional medical attention Administer First Aid->Seek Medical Attention After initial first aid Report Incident Report the incident to the appropriate personnel Seek Medical Attention->Report Incident Decontaminate Area Decontaminate the affected area using appropriate procedures Report Incident->Decontaminate Area

Caption: Emergency response protocol for accidental exposure.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.